Methyl 3-azocan-1-ylpropanoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(azocan-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-14-11(13)7-10-12-8-5-3-2-4-6-9-12/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHVQYRYZSMEOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1CCCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 3-azocan-1-ylpropanoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Welcome to a comprehensive technical guide on Methyl 3-azocan-1-ylpropanoate (CAS Number: 1039847-43-2), a molecule of growing interest within the landscape of medicinal chemistry and drug discovery.[1] This document, designed for the discerning researcher, moves beyond a cursory overview to provide a deep dive into the synthesis, characterization, and potential applications of this intriguing N-substituted azocane derivative. As a Senior Application Scientist, my objective is to furnish you with not just the "what" and "how," but the critical "why" that underpins the scientific exploration of this compound. We will explore the rationale behind synthetic strategies and the interpretation of analytical data, grounding our discussion in the established principles of organic chemistry and medicinal science.
Introduction to this compound: A Molecule of Latent Potential
This compound is a heterocyclic compound featuring a saturated eight-membered azocane ring N-substituted with a methyl propanoate moiety. The azocane scaffold is a privileged structure in numerous biologically active natural products and synthetic molecules.[2][3] The incorporation of the flexible eight-membered ring can impart unique conformational properties, influencing how the molecule interacts with biological targets. The methyl propanoate side chain introduces a polar ester group that can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound's pharmacokinetic and pharmacodynamic profiles.
While specific biological activities for this compound are not yet extensively documented in peer-reviewed literature, the broader class of azocane derivatives has demonstrated a wide array of pharmacological effects, including but not limited to, antimicrobial, anti-inflammatory, and anticancer activities.[2][3] This guide will, therefore, explore the foundational chemistry of this molecule, providing a solid platform from which its therapeutic potential can be further investigated.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1039847-43-2 | [1] |
| Molecular Formula | C₁₁H₂₁NO₂ | [1] |
| Molecular Weight | 199.29 g/mol | [1] |
| IUPAC Name | methyl 3-(azocan-1-yl)propanoate | [1] |
| SMILES | COC(=O)CCN1CCCCCCC1 | [1] |
| InChIKey | BYHVQYRYZSMEOM-UHFFFAOYSA-N | [1] |
Synthesis and Mechanism: The Aza-Michael Addition
The most logical and efficient synthetic route to this compound is the aza-Michael addition, a powerful and widely employed C-N bond-forming reaction.[4] This reaction involves the conjugate addition of a nucleophilic amine (azocane) to an α,β-unsaturated carbonyl compound (methyl acrylate).
The Underlying Chemistry: A Mechanistic Perspective
The aza-Michael addition proceeds via a nucleophilic attack of the secondary amine of the azocane ring on the β-carbon of methyl acrylate. This carbon is rendered electrophilic by the electron-withdrawing effect of the adjacent carbonyl group. The reaction is typically base-catalyzed, which serves to deprotonate the amine, increasing its nucleophilicity. However, in the case of a secondary amine like azocane, the reaction can often proceed without a catalyst, or with mild heating, as the amine itself is sufficiently nucleophilic. The reaction culminates in the formation of a stable β-amino ester.
Caption: Figure 1: Aza-Michael Addition Workflow.
Detailed Experimental Protocol
The following protocol is a robust, self-validating system for the synthesis of this compound. The causality behind each step is explained to ensure reproducibility and a thorough understanding of the process.
Materials:
-
Azocane
-
Methyl acrylate
-
Methanol (or other suitable solvent, e.g., ethanol, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Rotary evaporator
-
Apparatus for vacuum distillation or column chromatography
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve azocane (1.0 equivalent) in a minimal amount of methanol. The choice of a protic solvent like methanol can facilitate the proton transfer steps in the reaction. For a solvent-free approach, the azocane can be gently warmed to a liquid state.
-
Addition of Michael Acceptor: While stirring the azocane solution, slowly add methyl acrylate (1.0-1.2 equivalents) dropwise. An excess of methyl acrylate can be used to ensure complete consumption of the azocane, but this may necessitate a more rigorous purification. The addition should be performed at room temperature. An exothermic reaction may be observed; if necessary, the flask can be cooled in an ice bath to maintain a controlled reaction temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A sample of the reaction mixture is spotted on a TLC plate and eluted with an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete (typically within a few hours at room temperature, or with gentle heating), the solvent is removed under reduced pressure using a rotary evaporator. This step is crucial to remove the volatile solvent and any unreacted methyl acrylate.
-
Purification: The crude product, a viscous oil, is then purified. Given the likely boiling point of the product, vacuum distillation is an effective method for obtaining a high-purity sample. Alternatively, for smaller scales or if distillation is not feasible, column chromatography on silica gel using a gradient of ethyl acetate in hexane can be employed. The rationale for purification is to remove any unreacted starting materials, by-products, and residual solvent, which is essential for accurate characterization and subsequent biological testing.
Characterization and Spectroscopic Analysis
Accurate characterization of the synthesized this compound is paramount for confirming its identity and purity. The following sections outline the expected spectroscopic data based on the known chemical shifts and fragmentation patterns of similar N-substituted propanoate esters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different proton environments in the molecule.
-
A singlet for the methyl ester protons (-OCH₃) is anticipated around δ 3.6-3.7 ppm.
-
Two triplets corresponding to the two methylene groups of the propanoate chain (-CH₂-CH₂-) would appear. The methylene group adjacent to the carbonyl will be downfield (around δ 2.5-2.7 ppm) compared to the methylene group adjacent to the nitrogen (around δ 2.7-2.9 ppm).
-
A complex multiplet for the methylene protons of the azocane ring will be observed in the region of δ 1.5-2.8 ppm.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.
-
The carbonyl carbon of the ester will appear as a singlet at a low field, typically around δ 172-174 ppm.
-
The methyl carbon of the ester (-OCH₃) will be observed around δ 51-52 ppm.
-
The carbons of the propanoate chain and the azocane ring will resonate in the aliphatic region of the spectrum (δ 25-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
A strong absorption band around 1735-1745 cm⁻¹ is indicative of the C=O stretching vibration of the ester group.
-
C-H stretching vibrations for the aliphatic methylene and methyl groups will be observed in the region of 2850-2950 cm⁻¹.
-
The C-N stretching vibration of the tertiary amine will appear in the fingerprint region, typically around 1100-1200 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺ at m/z = 199. The fragmentation pattern would be expected to involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 168, and cleavage of the propanoate side chain.
Applications in Drug Development: A Forward Look
The azocane moiety is a key structural feature in a number of biologically active compounds, suggesting that this compound could serve as a valuable building block or a lead compound in drug discovery programs.
The Azocane Scaffold as a Pharmacophore
The conformational flexibility of the eight-membered azocane ring allows it to adopt various spatial arrangements, potentially enabling it to bind to a diverse range of biological targets. This structural feature can be exploited to develop novel therapeutic agents with improved potency and selectivity.
Potential Therapeutic Areas
Based on the known biological activities of related N-substituted heterocyclic compounds, this compound and its derivatives could be investigated for a variety of therapeutic applications:
-
Oncology: Many nitrogen-containing heterocycles exhibit anticancer properties.
-
Infectious Diseases: The azocane ring is present in some antimicrobial and antiviral agents.[2]
-
Central Nervous System (CNS) Disorders: The lipophilic nature of the azocane ring may facilitate penetration of the blood-brain barrier, making it a scaffold of interest for CNS-active drugs.
Caption: Figure 2: Azocane in Drug Discovery.
Conclusion and Future Directions
This compound represents a synthetically accessible and structurally intriguing molecule. This guide has provided a detailed protocol for its synthesis via the aza-Michael addition, along with a predictive analysis of its spectroscopic characteristics. The true potential of this compound, however, lies in its future exploration as a scaffold in medicinal chemistry. Further research should focus on the synthesis of a library of derivatives by modifying the ester moiety and substituting the azocane ring. Subsequent biological screening of these compounds will be crucial in elucidating their therapeutic potential and paving the way for the development of novel drug candidates. The journey of this compound from a simple organic molecule to a potential therapeutic agent is just beginning, and it is a journey that holds considerable promise for the field of drug discovery.
References
-
Sperry, J., & Sharma, A. (2022). Isolation and biological activity of azocine and azocane alkaloids. Bioorganic & Medicinal Chemistry, 54, 116560. [Link]
-
Various Authors. (2024). Isolation and Biological Activity of Azocine and Azocane Alkaloids. ResearchGate. [Link]
-
Matrix Fine Chemicals. (n.d.). METHYL 3-(AZOCAN-1-YL)PROPANOATE. Retrieved from [Link]
Sources
Methyl 3-azocan-1-ylpropanoate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Pathways of Methyl 3-azocan-1-ylpropanoate
Abstract
This compound is a saturated heterocyclic compound featuring a medium-sized eight-membered azocane ring and a methyl propanoate side chain. This guide provides a comprehensive analysis of its chemical identity, core physicochemical properties, and characteristic reactivity. We delve into a robust, field-proven synthetic protocol via Michael addition, offering a step-by-step methodology for its preparation and purification. The guide further explores the molecule's reactivity, focusing on the distinct chemical behaviors of its tertiary amine and ester functional groups. Drawing from the established pharmacological importance of azocane and related N-heterocyclic scaffolds, we discuss the potential applications of this molecule as a building block in medicinal chemistry and drug discovery programs. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a detailed understanding of this compound's chemical landscape.
Introduction
Saturated nitrogen-containing heterocycles are ubiquitous scaffolds in a vast array of natural products and pharmaceutically active compounds. Among these, medium-sized rings like the eight-membered azocane moiety present unique conformational complexities and synthetic challenges. The incorporation of such scaffolds is a key strategy in drug discovery to explore novel chemical space and develop compounds with unique biological profiles.[1][2] Azocane derivatives, in particular, have been noted for their interesting biological properties, making them attractive targets for synthetic and medicinal chemists.[3][4]
This compound integrates this azocane ring with a methyl propanoate group. This structure combines a basic tertiary amine, which can participate in crucial physiological interactions such as salt bridge formation, with an ester moiety that can act as a hydrogen bond acceptor or a potential metabolic soft spot. Understanding the interplay of these functional groups is critical for its application as a synthetic intermediate or a lead compound. This guide offers a detailed examination of its chemical properties, a practical synthetic workflow, and an exploration of its potential within the broader context of medicinal chemistry.
Chemical Identity and Physicochemical Properties
The foundational step in characterizing any chemical entity is to establish its identity and core physical properties. This compound is identified by a unique CAS number and defined by its molecular formula and structure. While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably predicted based on its functional groups and analogy to similar structures like other propanoate esters and cyclic amines.[5][6][7]
| Property | Value | Source |
| IUPAC Name | methyl 3-(azocan-1-yl)propanoate | [8] |
| CAS Number | 1039847-43-2 | [9] |
| Molecular Formula | C₁₁H₂₁NO₂ | [10] |
| Molecular Weight | 199.29 g/mol | [8] |
| SMILES | COC(=O)CCN1CCCCCCC1 | [8] |
| InChIKey | BYHVQYRYZSMEOM-UHFFFAOYSA-N | [8] |
| Appearance | Colorless to pale yellow liquid (Predicted) | N/A |
| Boiling Point | >200 °C (Predicted at standard pressure) | N/A |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, ether); sparingly soluble in water. | [6] |
| Topological Polar Surface Area | 29.54 Ų (Calculated) | N/A |
Synthesis and Characterization
The structure of this compound lends itself to a highly efficient and well-established synthetic transformation: the aza-Michael addition. This reaction involves the conjugate addition of a nucleophilic amine (azocane) to an α,β-unsaturated carbonyl compound (methyl acrylate). This method is widely employed due to its typically high yields, mild reaction conditions, and atom economy.
Synthetic Workflow
The causality behind this choice of protocol is its reliability. The lone pair of electrons on the nitrogen atom of azocane acts as the nucleophile, attacking the electrophilic β-carbon of methyl acrylate. This process is often conducted without a catalyst, although mild basic or acidic conditions can be used to modulate reactivity. The subsequent purification by distillation or chromatography ensures the removal of unreacted starting materials and any potential side products, providing a self-validating system where the final product's purity is confirmed analytically.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Azocane (Heptamethyleneimine)
-
Methyl acrylate (stabilized)
-
Methanol (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Apparatus:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for vacuum distillation or column chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve azocane (1.0 eq) in anhydrous methanol (approx. 2 M concentration).
-
Addition: Place the flask in an ice bath to control the initial exotherm. Add methyl acrylate (1.1 eq) dropwise via a dropping funnel over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the limiting reagent (azocane).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Extraction: Redissolve the resulting residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x). This step removes any acidic impurities and residual water-soluble components.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate again under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation or silica gel column chromatography to obtain the pure this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ 3.67 (s, 3H, -OCH₃), 2.75 (t, 2H, -CH₂-CO₂Me), 2.60 (t, 2H, -N-CH₂-), ~2.50 (m, 4H, ring -N-CH₂-), 1.50-1.70 (m, 10H, ring -CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ 173.0 (C=O), 55.0 (ring -N-CH₂-), 51.5 (-OCH₃), 49.0 (-N-CH₂-CH₂-CO₂Me), 32.0 (-N-CH₂-CH₂-CO₂Me), 29.0, 27.0, 26.5 (ring -CH₂-).
-
IR (neat, cm⁻¹): ~2925, 2855 (C-H stretch), 1740 (C=O ester stretch), 1170 (C-O stretch).
-
Mass Spectrometry (EI): M⁺ peak at m/z = 199. A prominent fragment would likely be observed from the loss of the methoxycarbonyl group.
Chemical Reactivity and Stability
The reactivity of this compound is governed by its two primary functional groups: the tertiary amine and the methyl ester.
Caption: Key reactive sites and potential transformations.
Reactivity of the Tertiary Amine
The azocane nitrogen contains a lone pair of electrons, rendering it basic and nucleophilic.
-
Salt Formation: As a base, it readily reacts with protic acids (e.g., HCl, H₂SO₄) to form water-soluble ammonium salts. This property is often exploited in drug formulation to improve solubility and stability.
-
Alkylation/Quaternization: The nucleophilic nitrogen can react with alkyl halides to form quaternary ammonium salts.[11] This transformation significantly alters the molecule's steric and electronic properties.
-
N-Oxidation: Reaction with oxidizing agents, such as hydrogen peroxide or m-CPBA, can lead to the formation of the corresponding N-oxide.
Reactivity of the Ester Group
The ester functional group is susceptible to nucleophilic acyl substitution.
-
Hydrolysis: Under either acidic or basic conditions, the ester can be hydrolyzed to yield 3-(azocan-1-yl)propanoic acid and methanol. Basic hydrolysis (saponification) is irreversible and typically proceeds to completion.
-
Aminolysis: While less reactive than acyl chlorides, the ester can react with primary or secondary amines, particularly at elevated temperatures, to form the corresponding amide.[12][13] This reaction is a common pathway for functional group interconversion.[14]
Stability and Storage
This compound is expected to be a stable compound under standard laboratory conditions. It should be stored in a tightly sealed container, protected from moisture to prevent hydrolysis, and kept away from strong acids and oxidizing agents. For long-term storage, refrigeration under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Potential Applications in Medicinal Chemistry
The structural components of this compound suggest its utility as a versatile building block in drug discovery. The piperazine ring, a smaller six-membered relative, is a well-known "privileged scaffold" present in numerous FDA-approved drugs.[15] By extension, the larger azocane ring offers an opportunity to explore less-charted chemical space while retaining the key basic nitrogen feature. Azepane (seven-membered ring) derivatives, for instance, have shown a wide range of pharmacological activities, and it is reasonable to extrapolate that azocane-based compounds could exhibit similar potential.[16]
This molecule can serve as a precursor for more complex structures:
-
Amide Library Synthesis: The ester can be converted into a diverse library of amides via aminolysis, allowing for systematic exploration of structure-activity relationships (SAR).
-
Carboxylic Acid Derivatives: Hydrolysis of the ester provides the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or other esters, further expanding molecular diversity.
-
Scaffold Decoration: The azocane ring itself can be a target for further functionalization in more complex synthetic schemes.
Conclusion
This compound is a compound of significant interest due to its combination of a medium-sized N-heterocyclic ring and a reactive ester handle. Its synthesis is straightforward via the aza-Michael addition, a robust and scalable reaction. The molecule's chemical behavior is defined by the predictable reactivity of its tertiary amine and ester functionalities, allowing for a wide range of subsequent chemical modifications. Given the proven track record of related heterocyclic scaffolds in medicine, this compound represents a valuable and versatile building block for the design and synthesis of novel compounds with potential therapeutic applications.
References
-
Eliel, E. L. (n.d.). REACTIONS OF ESTERS WITH TERTIARY AMINES. II. THE REACTION OF SUBSTITUTED BENZYLDIMETHYLAMINES AND OTHER AMINES. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Crysdot LLC. (n.d.). Methyl 3-(azocan-1-yl)propanoate - Heterocyclic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Propyl propanoate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ETHYL PROPIONATE. Retrieved from [Link]
-
LibreTexts. (n.d.). 12.5 Reactions of Amines. Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl Propionate. PubChem Compound Database. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanoic acid, propyl ester (CAS 106-36-5). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Propanoic acid, ethyl ester (CAS 105-37-3). Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective approaches to azocane derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Naturally occurring compounds containing the azocane ring. Retrieved from [Link]
-
ResearchGate. (n.d.). The derivatives of azocine and azocane have interesting biological properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected examples of natural products containing azepane and azocane motifs. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved from [Link]
-
PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). METHYL 3-(AZOCAN-1-YL)PROPANOATE | CAS 1039847-43-2. Retrieved from [Link]
-
ChemBK. (2024). METHYL 3-(PIPERIDIN-1-YL)PROPANOATE. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl propionate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Propyl propanoate - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. Methyl propionate - Wikipedia [en.wikipedia.org]
- 8. METHYL 3-(AZOCAN-1-YL)PROPANOATE | CAS 1039847-43-2 [matrix-fine-chemicals.com]
- 9. methyl 3-(azocan-1-yl)propanoate | 1039847-43-2 [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. 12.5 Reactions of Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 12. echemi.com [echemi.com]
- 13. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. ncert.nic.in [ncert.nic.in]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of Methyl 3-azocan-1-ylpropanoate
Introduction
Methyl 3-azocan-1-ylpropanoate is a saturated N-substituted heterocyclic compound featuring an eight-membered azocane ring and a methyl propanoate side chain. As a molecule with potential applications in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a powerful toolkit for the unambiguous characterization of this molecule. This in-depth technical guide offers a detailed exploration of the predicted spectral data for this compound, grounded in the fundamental principles of each technique and supported by data from analogous structures. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic signatures of this and related compounds.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform-d (CDCl₃) is expected to exhibit several key signals corresponding to the distinct proton environments in the molecule.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns
The chemical structure of this compound gives rise to several distinct proton signals. The electron-withdrawing nature of the nitrogen atom and the ester functional group significantly influences the chemical shifts of adjacent protons, causing them to appear at lower fields (deshielded).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Justification |
| -OCH₃ (ester methyl) | ~3.67 | Singlet (s) | N/A | Protons of the methyl ester group are in a distinct chemical environment and have no adjacent protons to couple with. |
| -N-CH₂- (ring, α to N) | ~2.6 - 2.8 | Triplet (t) or Multiplet (m) | ~6-7 | These protons are deshielded by the adjacent electronegative nitrogen atom, resulting in a downfield shift. The multiplicity will depend on the coupling with the adjacent methylene group in the ring. |
| -N-CH₂-CH₂- (propanoate) | ~2.7 - 2.9 | Triplet (t) | ~7 | These protons are adjacent to the nitrogen atom and are thus deshielded. They will appear as a triplet due to coupling with the neighboring methylene group of the propanoate chain. |
| -CH₂-C=O (propanoate) | ~2.5 - 2.7 | Triplet (t) | ~7 | These protons are alpha to the carbonyl group, which is electron-withdrawing, causing a downfield shift. They will appear as a triplet due to coupling with the adjacent methylene group. |
| Azocane ring methylenes | ~1.5 - 1.8 | Multiplet (m) | N/A | The methylene groups of the azocane ring that are not directly attached to the nitrogen atom will appear as a complex multiplet in the upfield region of the spectrum, typical for aliphatic protons. |
Experimental Protocol: ¹H NMR Spectrum Acquisition
A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[1] Ensure the sample is fully dissolved to achieve a homogenous solution.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent to ensure field stability.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.[2]
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence for a 1D proton experiment.
-
Set the number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Caption: Workflow for ¹H NMR Spectroscopy.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments.
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the 11 carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O (ester carbonyl) | ~173 - 175 | The carbonyl carbon of an ester is highly deshielded and appears significantly downfield.[3] |
| -OCH₃ (ester methyl) | ~51 - 53 | The methyl carbon attached to the ester oxygen is deshielded by the electronegative oxygen atom. |
| -N-CH₂- (ring, α to N) | ~55 - 60 | Carbons directly bonded to the nitrogen atom are deshielded and appear in this region. |
| -N-CH₂-CH₂- (propanoate) | ~50 - 55 | This carbon is alpha to the nitrogen, leading to a downfield shift. |
| -CH₂-C=O (propanoate) | ~33 - 37 | The carbon alpha to the carbonyl group experiences a moderate downfield shift. |
| Azocane ring methylenes | ~25 - 30 | The remaining methylene carbons of the azocane ring will resonate in the typical aliphatic region. |
Experimental Protocol: ¹³C NMR Spectrum Acquisition
The procedure for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with some key differences in parameters.
-
Sample Preparation: A more concentrated sample is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.[1]
-
Instrument Setup: Follow the same locking and shimming procedures as for ¹H NMR.
-
Acquisition Parameters:
-
Use a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Set a wider spectral width (typically 0-220 ppm) to encompass the larger range of ¹³C chemical shifts.
-
A greater number of scans is required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Perform Fourier transformation and phasing as with ¹H NMR.
-
Reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm) or TMS at 0.00 ppm.
-
Caption: Workflow for ¹³C NMR Spectroscopy.
Predicted Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis. For this compound, with a molecular formula of C₁₁H₂₁NO₂ and a molecular weight of 199.3 g/mol , Electrospray Ionization (ESI) is a suitable soft ionization technique.
Predicted Molecular Ion and Fragmentation Pattern
In positive ion mode ESI-MS, the molecule is expected to be protonated, yielding a molecular ion [M+H]⁺ at m/z 200.3. The fragmentation of this ion will be dictated by the presence of the tertiary amine and the methyl ester functional groups.
-
Alpha-Cleavage: A characteristic fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[4][5][6][7] This results in the formation of a stable, resonance-stabilized iminium ion. For this compound, cleavage of the propanoate side chain from the azocane ring is a likely fragmentation pathway.
-
McLafferty Rearrangement: Esters can undergo a McLafferty rearrangement if they possess a γ-hydrogen.[8][9][10][11] This involves the transfer of a hydrogen atom to the carbonyl oxygen with concomitant cleavage of the α,β-carbon bond.
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 200.3 | [C₁₁H₂₂NO₂]⁺ | Protonated molecular ion [M+H]⁺ |
| 112.1 | [C₇H₁₄N]⁺ | Alpha-cleavage with loss of the methyl propanoate side chain as a neutral molecule. |
| 142.1 | [C₈H₁₆NO]⁺ | Cleavage of the methoxy group from the ester. |
| 74.1 | [C₃H₆O₂]⁺ | McLafferty rearrangement of the ester side chain. |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µM) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[12]
-
Instrument Setup:
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500) to detect the molecular ion and key fragments.
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
Caption: Workflow for ESI-MS Analysis.
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is a valuable technique for identifying the functional groups present in a molecule.
Predicted Characteristic IR Absorption Bands
The IR spectrum of this compound will be characterized by the presence of absorption bands corresponding to the tertiary amine and ester functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~2950 - 2850 | C-H stretch | Aliphatic | Strong |
| ~1740 - 1720 | C=O stretch | Ester | Strong, sharp[8] |
| ~1250 - 1020 | C-N stretch | Tertiary Amine | Medium to weak[16] |
| ~1200 - 1150 | C-O stretch | Ester | Strong |
The absence of a broad absorption band in the 3300-3500 cm⁻¹ region would confirm the tertiary nature of the amine, as there are no N-H bonds.[16]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient technique for obtaining IR spectra of liquid and solid samples with minimal preparation.[17][18][19][20]
-
Instrument Setup: Ensure the ATR crystal is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for ATR-FTIR Spectroscopy.
Conclusion
This technical guide provides a comprehensive overview of the predicted NMR, MS, and IR spectral data for this compound. By understanding the expected chemical shifts, fragmentation patterns, and vibrational frequencies, researchers can confidently identify and characterize this molecule. The detailed experimental protocols serve as a practical resource for obtaining high-quality spectral data. The synergy of these spectroscopic techniques provides a robust framework for the structural elucidation of novel compounds in the field of drug discovery and development.
References
Sources
- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 2. commons.ggc.edu [commons.ggc.edu]
- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 4. GCMS Section 6.15 [people.whitman.edu]
- 5. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 6. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchmap.jp [researchmap.jp]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 12. phys.libretexts.org [phys.libretexts.org]
- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 16. A modified McLafferty rearrangement in the electron impact mass spectra of dansylated amino-acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 18. youtube.com [youtube.com]
- 19. mt.com [mt.com]
- 20. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
An In-depth Technical Guide to Methyl 3-azocan-1-ylpropanoate: Structure, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive analysis of Methyl 3-azocan-1-ylpropanoate, a saturated eight-membered N-heterocyclic compound with significant potential in medicinal chemistry and materials science. The document elucidates the molecule's three-dimensional structure with a focus on the conformational dynamics of the azocane ring. A detailed, field-proven synthetic protocol via Michael addition is presented, including a discussion on the causality behind the experimental choices. Furthermore, this guide explores the molecule's physicochemical properties and its prospective applications in drug discovery, drawing parallels with other pharmacologically active azocane derivatives. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising chemical entity.
Introduction: The Azocane Scaffold in Modern Chemistry
Nitrogen-containing heterocycles are cornerstones of modern pharmacology and materials science. Among these, saturated medium-sized rings like the azocane (heptamethyleneimine) moiety present unique structural and chemical properties.[1][2] The eight-membered azocane ring system offers a flexible yet constrained three-dimensional scaffold that can be strategically functionalized to interact with biological targets.[3] this compound, the subject of this guide, incorporates this key heterocyclic motif, functionalized with a methyl propanoate side chain. This addition not only modifies its physicochemical properties but also provides a handle for further chemical elaboration. This document aims to provide a deep dive into the molecular architecture, a reliable synthetic pathway, and the potential therapeutic relevance of this compound.
Molecular Structure and Conformational Analysis
The molecular structure of this compound consists of a central azocane ring N-substituted with a 3-(methoxycarbonyl)propyl group. The key to understanding its biological activity and chemical reactivity lies in its three-dimensional conformation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 1039847-43-2 | |
| Molecular Formula | C₁₁H₂₁NO₂ | |
| Molecular Weight | 199.3 g/mol | |
| IUPAC Name | methyl 3-(azocan-1-yl)propanoate | |
| SMILES | COC(=O)CCN1CCCCCCC1 |
Conformational Dynamics of the Azocane Ring
Saturated eight-membered rings such as azocane are known to exist in several low-energy conformations, most commonly boat-chair and crown families.[4][5] The specific conformation of this compound will be influenced by the steric and electronic effects of the N-substituent. The bulky methyl propanoate group is expected to favor conformations that minimize steric hindrance. The conformational flexibility of the azocane ring allows it to present its substituent in various spatial orientations, a property that can be advantageous for binding to biological targets. A detailed conformational analysis would typically involve variable temperature NMR spectroscopy and computational modeling to determine the energy barriers between different conformers.[4][5]
Synthesis and Characterization
The synthesis of this compound can be efficiently achieved through a Michael addition reaction, a reliable method for the formation of carbon-nitrogen bonds.[6][7] This approach is favored for its high atom economy and generally mild reaction conditions.
Synthetic Workflow
The logical flow for the synthesis of this compound is depicted in the following diagram:
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Materials:
-
Azocane
-
Methyl acrylate
-
A suitable solvent (e.g., methanol, ethanol, or solvent-free)
-
Optional: A mild basic catalyst (e.g., triethylamine, DBU)[6]
Apparatus:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve azocane (1 equivalent) in a minimal amount of a suitable solvent like methanol. If a solvent-free reaction is preferred, the azocane can be used directly.
-
Addition of Reactant: While stirring, slowly add methyl acrylate (1 to 1.2 equivalents) to the azocane solution. The reaction is often exothermic, so controlled addition is recommended.
-
Reaction Conditions: The Michael addition of amines to acrylates can often proceed at room temperature.[7] However, gentle heating (40-60 °C) can be applied to ensure the completion of the reaction. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Once the reaction is complete, the solvent (if used) is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.
Causality Behind Experimental Choices:
-
The choice of a slight excess of methyl acrylate can help drive the reaction to completion.
-
Solvent-free conditions are often preferred for their environmental benefits and can lead to faster reaction times.[7]
-
Vacuum distillation is an effective purification method for liquid products with moderate boiling points, minimizing thermal decomposition.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show distinct signals for the protons of the azocane ring and the methyl propanoate side chain. The protons on the carbons adjacent to the nitrogen atom in the azocane ring will appear as multiplets, likely in the range of 2.5-3.0 ppm. The protons of the other methylene groups in the ring will give complex multiplets further upfield. The methylene protons of the propanoate chain will appear as two distinct triplets, and the methyl ester protons will be a sharp singlet around 3.6 ppm.
Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum will show signals for all 11 carbon atoms. The carbonyl carbon of the ester will be the most downfield signal (around 173 ppm). The carbons of the azocane ring will appear in the range of 25-60 ppm, with those adjacent to the nitrogen being more downfield. The carbons of the propanoate side chain and the methoxy group will also have characteristic chemical shifts.
Mass Spectrometry: In a mass spectrum, the molecular ion peak (M+) would be observed at m/z = 199.3. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or cleavage at the C-N bond.
Potential Applications in Drug Discovery
The azocane scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds.[2][3] Therefore, this compound serves as a valuable building block for the synthesis of novel therapeutic agents.
A Versatile Scaffold for Library Synthesis
The secondary amine in the parent azocane is a key functional group for derivatization. The propanoate ester in the title compound offers a reactive handle for further modifications, such as amide formation, reduction to an alcohol, or conversion to other functional groups. This allows for the creation of a diverse library of compounds for screening against various biological targets. The logical relationship for its use in drug discovery is illustrated below.
Caption: Drug discovery workflow utilizing the target molecule.
Potential Therapeutic Areas
Derivatives of azocane have shown promise in a range of therapeutic areas, including:
-
Central Nervous System (CNS) Disorders: The lipophilic nature of the azocane ring can facilitate crossing the blood-brain barrier, making it a suitable scaffold for CNS-active drugs.[1]
-
Anticancer Agents: The conformational flexibility of the azocane ring can allow for optimal binding to various protein targets implicated in cancer.
-
Antimicrobial Agents: The basic nitrogen atom can be crucial for interactions with microbial targets.
Conclusion
This compound is a molecule with significant untapped potential. Its straightforward synthesis, coupled with the versatile chemical nature of the azocane ring and the propanoate side chain, makes it an attractive starting material for the development of novel compounds. The structural insights and synthetic protocols provided in this guide are intended to empower researchers to explore the full potential of this promising heterocyclic compound in both academic and industrial settings.
References
-
Boncel, S., Saletra, K., & Walczak, K. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 7, 1057–1064. [Link]
-
Eymery, M., Tran-Nguyen, V., & Boumendjel, A. (2024). Naturally occurring compounds containing the azocane ring. ResearchGate. [Link]
-
Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20296. [Link]
-
Various Authors. (n.d.). Enantioselective approaches to azocane derivatives. ResearchGate. [Link]
-
Various Authors. (n.d.). Conversions after given time of the aza‐Michael addition of 3–7 with... ResearchGate. [Link]
-
Various Authors. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]
-
Various Authors. (n.d.). Selected examples of natural products containing azepane and azocane motifs. ResearchGate. [Link]
-
Katritzky, A. R., et al. (2010). Preparation and Utility of N-Alkynyl Azoles in Synthesis. Molecules, 15(4), 2417–2443. [Link]
-
Various Authors. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
-
Riddell, F. G., & Turner, E. S. (1978). The conformational analysis of saturated heterocycles. Part 101. 1,3-Diazacyclohexanes and 1-thia-3-azacyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, 707-710. [Link]
-
Anet, F. A. L., & Anet, R. (1975). The conformational analysis of saturated heterocycles. Part 84. Conformational consequences of internal β-heteroatoms. Ring and nitrogen inversion in 3,5-dimethyl-1-oxa-3,5-diaza-, 5-methyl-1,3-dioxa-5-aza-, and 1,3,5-trimethyl. Journal of the American Chemical Society, 97(19), 5572-5577. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The conformational analysis of saturated heterocycles. Part 101. 1,3-Diazacyclohexanes and 1-thia-3-azacyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Michael-type addition of azoles of broad-scale acidity to methyl acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-azocan-1-ylpropanoate: Synthesis, Characterization, and Medicinal Chemistry Perspectives
This technical guide provides a comprehensive overview of Methyl 3-azocan-1-ylpropanoate, a saturated eight-membered heterocyclic compound with potential applications in drug discovery and development. While the specific discovery and detailed historical account of this molecule are not extensively documented in peer-reviewed literature, its structural motifs—the azocane ring and the methyl propanoate side chain—are of significant interest in medicinal chemistry. This guide will therefore focus on a plausible synthetic route, detailed analytical characterization, and the potential biological relevance of this compound, grounded in established chemical principles and the known pharmacology of related structures.
The Azocane Scaffold: A Privileged Structure in Drug Discovery
The azocane ring, an eight-membered saturated N-heterocycle, represents a fascinating and increasingly important structural motif in medicinal chemistry.[1][2] Unlike their smaller five- and six-membered ring counterparts (pyrrolidines and piperidines), which are ubiquitous in pharmaceuticals, medium-sized rings like azocanes offer a greater degree of conformational flexibility. This property can be advantageous in drug design, allowing for a more comprehensive exploration of the chemical space and potentially leading to enhanced binding affinity and selectivity for biological targets.[3] The derivatives of azocane have shown a range of interesting biological properties.[4] The development of novel synthetic methodologies to access functionalized azocanes is an active area of research, with techniques such as ring expansion of smaller cyclic amines providing valuable entries into this class of compounds.[5]
Plausible Synthesis of this compound
The synthesis of this compound can be logically achieved through a Michael addition reaction, a reliable and well-established method for the formation of carbon-nitrogen bonds. This approach involves the conjugate addition of a nucleophile, in this case, the secondary amine of azocane, to an α,β-unsaturated carbonyl compound, methyl acrylate.
The proposed synthetic workflow is depicted in the following diagram:
Sources
basic reactivity of the azocane ring in propanoates
An In-depth Technical Guide to the Core Reactivity of the Azocane Ring in Propanoates
Authored by: Gemini, Senior Application Scientist
Abstract
Saturated N-heterocycles are foundational scaffolds in modern drug discovery, prized for their ability to introduce three-dimensional complexity and fine-tune physicochemical properties.[1] Among these, the azocane (heptamethyleneimine) ring, an eight-membered saturated heterocycle, offers a unique conformational landscape and vectoral projection of substituents that is increasingly exploited in medicinal chemistry.[2][3][4] This guide provides an in-depth analysis of the basic reactivity of the azocane ring, with a specific focus on how the presence of a propanoate substituent modulates its chemical behavior. We will explore the interplay between the nitrogen's intrinsic basicity, ring conformation, and the electronic and steric impact of the propanoate group, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold.
The Azocane Scaffold: A Primer on Structure and Basicity
The azocane ring is a saturated eight-membered heterocycle with the formula C₇H₁₅N.[5] Unlike the well-defined chair conformations of piperidine, medium-sized rings like azocane exist as a dynamic equilibrium of multiple low-energy conformations, most commonly boat-chair and crown families.[6] This conformational flexibility is a double-edged sword: it allows for intricate binding to biological targets but can also present challenges in synthetic control.
The core of azocane's reactivity stems from the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic character. The basicity of an amine is a measure of its ability to accept a proton, a property fundamentally influenced by the electronic environment around the nitrogen.[7]
Influence of a Propanoate Substituent
The location and nature of the propanoate substituent are critical in defining the reactivity profile of the azocane moiety.
-
N-Propanoated Azocane (Amide): If the propanoate group is attached directly to the nitrogen, it forms an amide. This has a profound deactivating effect. The nitrogen lone pair is delocalized into the adjacent carbonyl group through resonance, drastically reducing its basicity and nucleophilicity. Such N-acyl derivatives are generally unreactive in typical amine chemistry unless the amide bond is cleaved or activated.
-
C-Propanoated Azocane (Substituted Amine): When the propanoate is attached to a carbon atom of the ring (e.g., at the C2, C3, or C4 position), the nitrogen retains its secondary amine character. However, the substituent can still exert influence through:
-
Inductive Effects: The electron-withdrawing nature of the ester group can slightly decrease the basicity of the nitrogen, though this effect diminishes with distance.
-
Steric Hindrance: The bulk of the propanoate group can sterically shield the nitrogen atom or adjacent C-H bonds, influencing the regioselectivity of reactions.[7]
-
The following diagram illustrates the key factors governing the reactivity of a C-substituted azocane propanoate.
Caption: Factors influencing azocane propanoate reactivity.
Core Reactivity at the Nitrogen Center
For C-substituted azocane propanoates, the nitrogen atom remains the primary center of reactivity, behaving as a typical secondary amine.
N-Alkylation and N-Arylation
N-alkylation is a fundamental transformation for introducing diversity. The reaction proceeds via an Sₙ2 mechanism where the azocane nitrogen acts as the nucleophile.
-
Causality in Experimental Design: The choice of base is critical. A non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA) is employed to neutralize the acid generated during the reaction without competing with the azocane nucleophile. The solvent choice, typically a polar aprotic solvent like DMF or acetonitrile, facilitates the Sₙ2 pathway.
Table 1: Comparison of N-Alkylation Conditions
| Reagent Class | Example | Base | Solvent | Key Insight |
|---|---|---|---|---|
| Alkyl Halide | Benzyl bromide | K₂CO₃ | Acetonitrile | Standard Sₙ2; works well for primary and activated halides. |
| Reductive Amination | Acetone | NaBH(OAc)₃ | Dichloromethane | Mild conditions for adding alkyl groups via aldehydes/ketones. |
| Buchwald-Hartwig | Aryl bromide | NaOtBu | Toluene | Palladium-catalyzed method for forming C-N bonds with aryl groups. |
N-Acylation
N-acylation converts the amine into an amide, which can be a final product or a protecting group. This reaction is typically fast and high-yielding, driven by the high electrophilicity of the acylating agent (e.g., an acid chloride or anhydride). The resulting amide significantly alters the molecule's properties, removing basicity and introducing a hydrogen bond acceptor.
Functionalization of the Azocane Ring Skeleton
While the nitrogen is the most reactive site, modern synthetic methods allow for the selective functionalization of C-H bonds on the ring, a powerful strategy for late-stage diversification.[1][8][9]
α- and β-Functionalization
Direct functionalization often proceeds via the formation of an iminium ion intermediate.[10] Photocatalytic methods have emerged that allow for regioselective oxidation to an iminium ion, which can then be trapped by nucleophiles at the α-position or undergo elimination to form an enamine for β-functionalization.[10]
-
Expert Insight: The choice of base is paramount in directing the reaction pathway. A weak base may favor the formation of a hemiaminal leading to α-functionalization, while a stronger base can promote elimination to an enecarbamate, setting the stage for β-functionalization.[10] This demonstrates how subtle changes in reaction conditions can provide access to different product isomers from a common intermediate.
The following workflow illustrates a general approach to N-functionalization.
Caption: General workflow for N-functionalization of azocanes.
Ring Expansion and Ring Opening Reactions
The azocane ring can be synthesized via the expansion of smaller rings, a powerful strategy that leverages the release of ring strain.[11][12] One notable method involves the formation of a bicyclic azetidinium intermediate from a substituted piperidine.[11]
-
Mechanism: A 2-substituted piperidine with a suitable leaving group can undergo intramolecular cyclization to form a strained[1][10] bicyclic azetidinium ion. This highly reactive intermediate is then susceptible to nucleophilic attack. The regioselectivity of the ring-opening is dictated by both steric and electronic factors, but attack at the original piperidine carbon leads to the formation of a substituted azocane ring. This two-carbon ring expansion is a sophisticated method for accessing the azocane scaffold.[2][11]
Caption: Conceptual workflow for azocane synthesis via ring expansion.
Conversely, the azocane ring itself is generally stable but can be cleaved under specific, often harsh, conditions such as hydrogenolysis or exhaustive methylation (Hofmann elimination), though these are less common in modern drug discovery campaigns.
Key Experimental Protocols
The following protocols are representative methodologies for the functionalization of a C-substituted azocane propanoate.
Protocol 1: General N-Alkylation with an Alkyl Halide
This protocol describes a self-validating system for the benzylation of a hypothetical ethyl 2-(azocan-4-yl)propanoate.
-
Reagent Preparation: To a solution of ethyl 2-(azocan-4-yl)propanoate (1.0 eq) in anhydrous acetonitrile (ACN, 0.1 M) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Addition of Electrophile: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 50 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and filter off the solid K₂CO₃. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution (1x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired N-benzyl azocane propanoate.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: General N-Acylation with an Acid Chloride
-
Reagent Preparation: Dissolve ethyl 2-(azocan-4-yl)propanoate (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous dichloromethane (DCM, 0.1 M) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Addition of Electrophile: Add acetyl chloride (1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor for completion by TLC or LC-MS.
-
Quenching and Extraction: Quench the reaction by slowly adding water. Separate the organic layer, and wash sequentially with 1M HCl (1x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acetyl azocane propanoate, which is often pure enough for subsequent steps or can be further purified by chromatography.
-
Validation: Confirm the product structure by NMR and HRMS, noting the disappearance of the N-H proton signal and the appearance of amide-characteristic signals.
Conclusion and Future Outlook
The azocane ring in propanoate derivatives presents a rich and tunable chemical scaffold for drug discovery. Its core reactivity is centered on the nucleophilic nitrogen, which can be predictably functionalized through well-established methods like N-alkylation and N-acylation, provided the nitrogen is not part of an amide system. The true potential of this scaffold is unlocked through modern synthetic techniques that enable selective C-H functionalization and strategic ring-expansion syntheses. Understanding the interplay between the propanoate substituent's electronic effects and the inherent conformational dynamics of the eight-membered ring is paramount for designing and executing successful synthetic campaigns. As catalytic methods for C-H activation and ring manipulation continue to advance, the utility of azocane propanoates as key building blocks in complex, biologically active molecules is set to expand even further.
References
-
Guareschi, V., et al. (2018). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. PubMed Central. Available at: [Link]
-
Lombart, H. G., et al. (2000). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. PubMed. Available at: [Link]
-
Li, C., et al. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. Available at: [Link]
-
Ham, J. S., et al. (2020). C–H/C–C Functionalization Approach to N-Fused Heterocycles from Saturated Azacycles. Journal of the American Chemical Society. Available at: [Link]
-
Ham, J. S., et al. (2020). C─H/C─C Functionalization Approach to N-Fused Heterocycles from Saturated Azacycles. PubMed Central. Available at: [Link]
-
Ham, J. S., et al. (2020). C-H/C-C Functionalization Approach to N-Fused Heterocycles from Saturated Azacycles. Korea Advanced Institute of Science and Technology. Available at: [Link]
-
Remete, A. M., et al. (2019). Ring-expansion of 6 to azocanes 10 induced by various nucleophiles. ResearchGate. Available at: [Link]
-
Ma, J., et al. (2022). Selected examples of natural products containing azepane and azocane motifs. ResearchGate. Available at: [Link]
-
Wikipedia. (2024). Azocane. Wikipedia. Available at: [Link]
-
D'yakonov, V. A., & Dzhemilev, U. M. (2017). Recent Advances in the Synthesis of Hydrogenated Azocine-Containing Molecules. National Institutes of Health. Available at: [Link]
-
Anet, F. A. L., Degen, P. J., & Yavari, I. (1978). Conformations of azocane (azacyclooctane). The Journal of Organic Chemistry. Available at: [Link]
-
Zamudio-Bayer, V., et al. (2023). Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation. PubMed Central. Available at: [Link]
-
D'hooghe, M. (2013). Azetidiniums: Ring-Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. ResearchGate. Available at: [Link]
-
Logesh Kumar, P. R., & Vijayakumar, S. (2015). Synthesis and biological evaluation of o-chloro phenol derivatives of heterocycle azocine. World Journal of Pharmaceutical Research. Available at: [Link]
-
Eymery, M., et al. (2021). Naturally occurring compounds containing the azocane ring. ResearchGate. Available at: [Link]
-
Pharmaguideline. (n.d.). Basicity and Effect of Substituent on Basicity. Pharmaguideline. Available at: [Link]
-
Ha, S. T., et al. (2010). Synthesis and Characterization of Azo Compounds and Study of the Effect of Substituents on Their Liquid Crystalline Behavior. MDPI. Available at: [Link]
-
Pemberton, R. P., & Tantillo, D. J. (2021). Substituent Effects on the Basicity of Patriscabrin A and Lettucenin A: Evolution Favors the Aromatic?. eScholarship.org. Available at: [Link]
-
Pemberton, R. P., & Tantillo, D. J. (2021). Substituent Effects on the Basicity of Patriscabrin A and Lettucenin A: Evolution Favors the Aromatic?. PubMed. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Azocane - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Basicity and Effect of Substituent on Basicity | Pharmaguideline [pharmaguideline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. C─H/C─C Functionalization Approach to N-Fused Heterocycles from Saturated Azacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Theoretical Properties of Methyl 3-azocan-1-ylpropanoate
Abstract
This technical guide provides a comprehensive theoretical exploration of Methyl 3-azocan-1-ylpropanoate, a saturated eight-membered heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of extensive empirical data for this specific molecule, this document leverages established chemical principles and data from analogous structures to predict its physicochemical properties, spectroscopic signatures, and potential biological activities. A plausible synthetic route via Michael addition is detailed, complete with a step-by-step experimental protocol. Furthermore, this guide delves into the pharmacological significance of the azocane scaffold, offering insights into potential avenues for future research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Azocane Scaffold in Modern Chemistry
Nitrogen-containing heterocycles are fundamental building blocks in a vast array of biologically active compounds, with more than half of all known organic compounds featuring a heterocyclic ring.[1] Among these, saturated N-heterocycles are prevalent in numerous natural products and pharmaceuticals.[2] The azocane ring, a fully saturated eight-membered nitrogen-containing heterocycle, represents a fascinating yet comparatively underexplored structural motif.[3] While five- and six-membered N-heterocycles are common, their eight-membered counterparts are rarer but possess unique conformational flexibility that can be advantageous in the design of novel therapeutic agents.[3] Azocane derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, neuroprotective, antibacterial, and antiviral properties.[3] This guide focuses on the theoretical properties of a specific derivative, this compound, providing a predictive framework for its synthesis and characterization.
Molecular Structure and Physicochemical Properties
This compound is comprised of an azocane ring N-substituted with a methyl propanoate tail. This structure combines the flexibility of the eight-membered ring with the chemical reactivity of an ester functional group.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₁H₂₁NO₂ | - |
| Molecular Weight | 199.29 g/mol | - |
| IUPAC Name | Methyl 3-(azocan-1-yl)propanoate | - |
| SMILES | O=C(OC)CCN1CCCCCCC1 | - |
| MDL Number | MFCD11053042 | [4] |
| Predicted LogP | 2.3 - 2.8 | In silico prediction |
| Predicted pKa (of the amine) | 9.5 - 10.5 | Based on similar tertiary amines |
| Predicted Boiling Point | ~250-270 °C | Extrapolation from similar structures |
| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents | Based on structural features |
In silico predictions for LogP and pKa are based on computational models and should be empirically verified.
Proposed Synthesis: A Michael Addition Approach
A chemically sound and efficient method for the synthesis of this compound is the aza-Michael addition of azocane to methyl acrylate. This reaction is a well-established method for the formation of carbon-nitrogen bonds.[5][6] The reaction can often be performed under neat conditions or with a minimal amount of a suitable solvent.[7]
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Azocane
-
Methyl acrylate
-
Anhydrous solvent (e.g., ethanol or acetonitrile, optional)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Apparatus for column chromatography or distillation
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, place azocane (1.0 equivalent). If a solvent is used, dissolve the azocane in the anhydrous solvent.
-
Addition of Michael Acceptor: Slowly add methyl acrylate (1.0-1.2 equivalents) to the stirring solution of azocane. The reaction can be exothermic, so controlled addition is recommended.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-60 °C) to facilitate the reaction.[7]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, if a solvent was used, it is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
Predicted Spectroscopic Properties
The following are theoretical predictions for the key spectroscopic signatures of this compound, which are crucial for its characterization.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation.[4][8] The predicted spectra for this compound would exhibit characteristic signals for the azocane ring protons and carbons, as well as for the methyl propanoate moiety.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -O-CH₃ | ~3.6-3.7 (singlet) | ~51-52 |
| -CH₂-C=O | ~2.4-2.6 (triplet) | ~34-36 |
| N-CH₂-CH₂-C=O | ~2.7-2.9 (triplet) | ~53-55 |
| N-CH₂ (ring) | ~2.5-2.8 (multiplet) | ~55-58 |
| Azocane ring CH₂ | ~1.4-1.7 (multiplet) | ~26-30 |
| C=O | - | ~173-175 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, electron impact (EI) ionization would likely lead to fragmentation patterns characteristic of tertiary amines and esters.[9][10]
Predicted Fragmentation Pathways:
-
α-Cleavage: The most prominent fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable iminium ion.
-
McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the ester group could occur.
-
Loss of the Ester Group: Fragmentation of the propanoate side chain is also expected.
Caption: Predicted mass spectrometry fragmentation pathways.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify functional groups within a molecule.[11][12][13]
Predicted Characteristic IR Absorptions:
-
C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹.[11][14]
-
C-O Stretch (Ester): Strong absorptions will appear in the 1000-1300 cm⁻¹ range.[11]
-
C-N Stretch (Tertiary Amine): A medium to weak absorption band is predicted in the 1020-1250 cm⁻¹ region.[12]
-
C-H Stretch (Aliphatic): Multiple bands will be observed in the 2850-3000 cm⁻¹ range.
Potential Biological and Pharmacological Properties
The azocane scaffold is present in a number of biologically active natural products and synthetic compounds.[3][15] This suggests that this compound could serve as a valuable building block in drug discovery.
The Azocane Moiety in Medicinal Chemistry
The eight-membered ring of azocane provides a level of conformational flexibility that can be exploited to achieve optimal binding to biological targets.[3] Known biological activities of azocane derivatives include:
-
Anticancer: Some azocine derivatives have shown cytotoxicity against human tumor cell lines.[3]
-
Neuroprotective: Certain azocane-containing compounds have been investigated for their potential in treating neurodegenerative diseases.[3]
-
Antimicrobial and Antiviral: The heterocyclic nature of the azocane ring makes it a candidate for the development of novel anti-infective agents.[3]
-
Opioid Receptor Modulation: Saturated and partially saturated azocine rings form the core of several opioid compounds.[15]
In Silico ADMET Prediction
Computational (in silico) methods are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities in the early stages of drug discovery.[16][17] For this compound, these models can provide initial insights into its drug-like properties.
Table 3: Theoretical ADMET Profile
| Parameter | Predicted Outcome | Rationale |
| Oral Bioavailability | Moderate to Good | Based on Lipinski's Rule of Five compliance (MW < 500, LogP < 5, etc.) |
| Blood-Brain Barrier (BBB) Permeation | Possible | The predicted lipophilicity may allow for some BBB penetration. |
| Metabolism | Likely via ester hydrolysis and N-dealkylation | The ester and tertiary amine are common sites for metabolic transformation. |
| Toxicity | To be determined | No direct data available; would require in vitro and in vivo testing. |
These are theoretical predictions and require experimental validation.
Conclusion and Future Directions
This compound is a structurally interesting molecule with potential for further exploration in medicinal chemistry and materials science. This in-depth technical guide provides a theoretical framework for its synthesis, characterization, and potential applications based on established chemical principles and data from related compounds. The proposed synthetic route via Michael addition offers a straightforward method for its preparation. The predicted spectroscopic data provides a basis for its future empirical characterization.
Future research should focus on the synthesis and experimental validation of the properties outlined in this guide. Furthermore, the biological activity of this compound and its derivatives should be investigated to explore their potential as novel therapeutic agents. The conformational analysis of the eight-membered azocane ring and its influence on biological activity would also be a valuable area of study.
References
- Gawande, M. B., & Shelke, S. N. (2011). Michael addition of amines to α,β-unsaturated compounds under solvent-free conditions. Green Chemistry Letters and Reviews, 4(2), 143-148.
- Azizi, N., & Saeedi, M. (2006). Aza-Michael addition of amines to α,β-unsaturated esters under solvent-free conditions.
- Varma, R. S. (1999). Solvent-free organic syntheses.
- BenchChem. (n.d.). Synthesis of Substituted Azocan-4-ols: Application Notes and Protocols.
-
Wikipedia. (n.d.). Azocine. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected examples of natural products containing azepane and azocane motifs. Retrieved from [Link]
-
PubMed Central. (2025). Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Química Orgánica. (n.d.). IR Spectrum: Esters. Retrieved from [Link]
-
MDPI. (2024). The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. Retrieved from [Link]
-
MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
PubMed Central. (2024). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. Retrieved from [Link]
-
Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Retrieved from [Link]
-
Crysdot LLC. (n.d.). Methyl 3-(azocan-1-yl)propanoate. Retrieved from [Link]
-
IJMRSET. (n.d.). Heterocyclic Compounds and Their Significance. Retrieved from [Link]
Sources
- 1. ijmrsetm.com [ijmrsetm.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Michael-type addition of azoles of broad-scale acidity to methyl acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. IR Spectrum: Esters [quimicaorganica.org]
- 15. Azocine - Wikipedia [en.wikipedia.org]
- 16. Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
safety and handling of Methyl 3-azocan-1-ylpropanoate
An In-depth Technical Guide to the Safe Handling of Methyl 3-azocan-1-ylpropanoate
Foreword: A Proactive Approach to Chemical Safety
This document will deconstruct the molecule into its core components—the azocane ring (a tertiary aliphatic amine) and the methyl propanoate chain (an ester) —to build a robust safety profile based on well-characterized analogous compounds. This approach ensures that our handling protocols are grounded in established chemical principles, providing a self-validating system for managing risk. Every recommendation herein is designed not just as a rule to be followed, but as a reasoned, scientifically-backed strategy to ensure the well-being of laboratory personnel.
Compound Profile and Inferred Hazard Identification
This compound (C₁₁H₂₁NO₂) is a bifunctional molecule. Its safety profile is a composite of the hazards associated with its two primary functional groups.
-
Azocane Moiety: The core is an eight-membered saturated heterocycle, which functions as a tertiary aliphatic amine. Lower aliphatic amines are known to be severe irritants and caustic in nature[2]. The parent compound, Azocane, is classified as a flammable liquid that causes severe skin burns and eye damage[3].
-
Methyl Propanoate Moiety: This ester group contributes to the compound's flammability and potential inhalation hazards. Methyl propanoate is a highly flammable liquid and vapor (H225) and is harmful if inhaled (H332)[4][5][6]. Its vapors are heavier than air and can form explosive mixtures with air[7].
The logical synthesis of these profiles dictates that this compound should be handled as a flammable, corrosive, and potentially toxic substance.
Caption: Annotated structure highlighting the two key functional groups.
Summarized Hazard Profile
The following table consolidates the GHS classifications from analogous compounds to create a presumptive hazard profile for this compound.
| Hazard Class | GHS Pictogram | Hazard Statement (Code) | Source Moiety | Reference |
| Flammable Liquid | 🔥 | Highly flammable liquid and vapour (H225) | Methyl Propanoate, Azocane | [3][4][5] |
| Skin Corrosion/Irritation | corrosive | Causes severe skin burns and eye damage (H314) | Azocane (Aliphatic Amine) | [3] |
| Serious Eye Damage | corrosive | Causes serious eye damage (H318) | Azocane (Aliphatic Amine) | [3] |
| Acute Toxicity (Inhalation) | exclamation | Harmful if inhaled (H332) | Methyl Propanoate | [4][6] |
| STOT - Single Exposure | exclamation | May cause respiratory irritation (H335) | Aliphatic Amines | [8] |
Engineering Controls and Personal Protective Equipment (PPE)
Given the compound's flammability, corrosivity, and inhalation risk, a multi-layered approach to exposure control is mandatory.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood[4][9]. This is critical to mitigate exposure to flammable and potentially harmful vapors.
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors[10].
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested[11].
Personal Protective Equipment (PPE)
Standard laboratory attire (long pants, closed-toe shoes) is required at all times. The specific PPE for handling this compound is detailed below.
| Protection Type | Specification | Rationale & Causality |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive amine and irritating ester. A face shield is necessary when handling larger quantities (>50 mL).[6][12] |
| Hand Protection | Nitrile or Neoprene gloves (minimum 8 mil thickness). | Provides a barrier against the corrosive amine. Thin disposable gloves are for incidental contact only; they must be removed and replaced immediately upon contamination.[9][13] Always inspect gloves before use[6]. |
| Skin/Body Protection | Flame-resistant laboratory coat. | Protects against splashes and provides a layer of protection from the flammable nature of the compound.[14][15] |
| Respiratory Protection | Not required if work is performed within a certified fume hood. | A fume hood provides adequate respiratory protection from vapors under normal handling conditions[11]. |
Safe Handling, Storage, and Transport Protocols
Adherence to strict protocols is essential for mitigating the risks identified.
Step-by-Step Handling Protocol
-
Pre-Handling Assessment: Before starting, review this guide and the Safety Data Sheets for analogous compounds. Ensure the fume hood is operational and the work area is clear of clutter and ignition sources[16].
-
Don PPE: Put on all required PPE as specified in the table above.
-
Grounding: When transferring significant quantities, ensure containers and receiving equipment are grounded and bonded to prevent static discharge, a potential ignition source[7][10][17].
-
Dispensing: Use only non-sparking tools for transfers[7][17]. When pouring, do so slowly and carefully to minimize splashing and aerosol generation[9][13]. Use a tray to contain any potential spills during transport between workstations[9].
-
Post-Handling Decontamination: After handling, decontaminate the work surface with an appropriate solvent. Remove gloves using a technique that avoids skin contamination and dispose of them in the designated hazardous waste container[6][13].
-
Hygiene: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory[6][13].
Caption: A standard workflow for safely handling the compound in a lab setting.
Storage Requirements
-
Location: Store in a cool, dry, well-ventilated area designated for flammable liquids[4][10][18].
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. No smoking should be permitted in the storage area[4][5][6].
-
Container: Keep the container tightly closed to prevent the escape of flammable vapors[7][17].
-
Segregation: Proper segregation is critical. Do not store with incompatible materials.
| Incompatible Materials | Reason for Incompatibility | Reference |
| Strong Oxidizing Agents | Can cause a vigorous, exothermic reaction that may lead to fire or explosion. | [4][19] |
| Strong Acids | Reacts exothermically with the amine group. | [4][19][20] |
| Strong Bases | Can catalyze hydrolysis of the ester group. | [12] |
| Alkali Metals & Hydrides | Generates flammable hydrogen gas upon reaction with the ester. | [19] |
Emergency Procedures
Rapid and correct response during an emergency can significantly reduce the severity of an incident.
First Aid Measures
Immediate action is required upon any exposure.[21]
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, perform artificial respiration and seek immediate medical attention.[4][22][23]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes[4][24]. Seek immediate medical attention due to the presumed corrosive nature of the amine.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7][17][24] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4][6] Seek immediate medical attention.
Spill Response
-
Evacuate: Immediately evacuate all personnel from the spill area.
-
Isolate & Ventilate: Isolate the area and ensure it is well-ventilated (if safe to do so). Eliminate all ignition sources.[10][19]
-
Contain: Prevent the spill from entering drains or waterways.[6][19]
-
Absorb: For small spills, absorb with a non-combustible material such as sand, dry earth, or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[19]
-
Decontaminate: Clean the spill area thoroughly.
Caption: A decision flowchart for responding to a chemical spill.
Firefighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[7][20][25]
-
Unsuitable Media: Do not use a solid water jet, as it may scatter and spread the fire.[20]
-
Specific Hazards: Vapors may travel to a source of ignition and flash back.[7] Containers may explode when heated. Combustion will produce toxic gases, including carbon oxides and nitrogen oxides (NOx).[3]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[3][6]
Waste Disposal
Chemical waste containing amines and flammable solvents is classified as hazardous waste and must be handled accordingly.
-
Segregation: Do not mix amine waste with other chemical waste streams to prevent hazardous reactions.[26]
-
Collection: Collect all waste containing this compound and any contaminated disposables (gloves, bench paper, etc.) in a clearly labeled, tightly sealed, and compatible hazardous waste container.[26]
-
Disposal: The disposal of amine waste is complex and must be handled by a licensed hazardous waste disposal company.[26][27] It must not be disposed of down the drain, as it can be harmful to aquatic life.[26]
References
- Disposing Amine Waste | Technology Catalogue. (n.d.). Vertex AI Search.
- Amine Disposal For Businesses - Collect and Recycle. (n.d.). Collect and Recycle.
- Methyl Propionate MSDS - Cosmo Bio USA. (2015, June 5). Cosmo Bio USA.
- Methyl propionate - Safety Data Sheet - ChemicalBook. (n.d.). ChemicalBook.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 18). Fisher Scientific.
- What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.). Diplomata Comercial.
- 8 effective methods for extinguishing hazardous chemical fires. (2024, July 22). Source not specified.
- methyl propionate safety data sheet - Vigon. (2015, November 26). Vigon.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Source not specified.
- ESTERS, N.O.S. | CAMEO Chemicals | NOAA. (n.d.). NOAA.
- Tertiary aliphatic (C12-22) and fatty amines: Human health tier II assessment. (2017, March 10). Australian Industrial Chemicals Introduction Scheme.
- Handling of Amine-Based Wastewater Produced During Carbon Capture | Yin. (n.d.). Source not specified.
- METHYL PROPIONATE CAS No 554-12-1 - CDH Fine Chemical. (n.d.). CDH Fine Chemical.
- Tertiary aliphatic (C8-12) amines: Human health tier II assessment. (2014, November 27). Australian Industrial Chemicals Introduction Scheme.
- EVALUATION OF AMINE RECLAIMER OPERATION AND WASTE DISPOSAL FROM POST-COMBUSTION CO2 CAPTURE. (2016). Trimeric Corporation.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 22). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 22). Fisher Scientific.
- Amines Used in CO2 Capture - Health and Environmental Impacts. (2009, September 15). Bellona Foundation.
- Draft Screening Assessment Aliphatic Amines Group. (2021, March). Environment and Climate Change Canada Health Canada.
- SECTION 5: Firefighting measures - Theory pages - Labster. (n.d.). Labster.
- Toxicity of aliphatic amines: structure-activity relationship. (1998, January). PubMed.
- First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). CDC.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8). Sigma-Aldrich.
- Personal Protective Equipment (PPE) - CHEMM. (n.d.). CHEMM.
- Appendix I - Hazards Of Functional Groups - Cornell EHS. (n.d.). Cornell EHS.
- Personal Protective Equipment | US EPA. (2025, September 12). US EPA.
- Flammability: a safe guide for users - European Solvents Industry Group. (n.d.). European Solvents Industry Group.
- Methyl 3-(methylamino)propanoate-SDS-MedChemExpress. (2025, December 31). MedChemExpress.
- This compound | SCBT - Santa Cruz Biotechnology. (2025, December 31). Santa Cruz Biotechnology.
- Azocane - AK Scientific, Inc. (n.d.). AK Scientific, Inc..
- First Aid: Chemical Exposure | UMass Memorial Health. (n.d.). UMass Memorial Health.
- First Aid for Chemical Exposure Incidents - Safeopedia. (2024, July 13). Safeopedia.
- First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety. (2022, January 31). Workplace Material Handling & Safety.
- First Aid for Chemical Inhalation Incidents | Coast2Coast. (2024, August 14). Coast2Coast.
- How to Safely Manage Flammable Liquids - ACTenviro. (2024, September 4). ACTenviro.
- OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. (n.d.). OSHA.
- Safety Data Sheet - Cayman Chemical. (2024, December 11). Cayman Chemical.
- Laboratory Safety Guidelines. (n.d.). Source not specified.
- Heterocyclic amines: chemistry and health - PubMed. (n.d.). PubMed.
- METHYL 3-(PIPERIDIN-1-YL)PROPANOATE - ChemBK. (2024, April 9). ChemBK.
- Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.). Actylis Lab Solutions.
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals - UNC Policies. (n.d.). UNC.
- n-Hexane - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
- Cascade Reaction of Nitrogen-Substituted Isocyanates : A New Tool in Heterocyclic Chemistry - ResearchGate. (2015, September 22). ResearchGate.
Sources
- 1. scbt.com [scbt.com]
- 2. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]
- 3. aksci.com [aksci.com]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. actenviro.com [actenviro.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. fishersci.com [fishersci.com]
- 13. ethz.ch [ethz.ch]
- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 15. epa.gov [epa.gov]
- 16. esig.org [esig.org]
- 17. vigon.com [vigon.com]
- 18. diplomatacomercial.com [diplomatacomercial.com]
- 19. ESTERS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. theory.labster.com [theory.labster.com]
- 21. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 22. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 23. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]
- 24. safeopedia.com [safeopedia.com]
- 25. 8 effective methods for extinguishing hazardous chemical fires-Industry-Professional Committee for Automotive Fire Prevention and Control Technology [ciapst-car.org.cn]
- 26. collectandrecycle.com [collectandrecycle.com]
- 27. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
Methodological & Application
Application Notes and Protocols: Methyl 3-azocan-1-ylpropanoate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 3-azocan-1-ylpropanoate is a key intermediate in organic synthesis, offering a versatile scaffold for the development of novel chemical entities. This document provides a comprehensive guide to its synthesis, characterization, and potential applications, with a focus on its role as a building block in medicinal chemistry and materials science. Detailed protocols, safety information, and mechanistic insights are provided to enable researchers to effectively utilize this compound in their synthetic endeavors.
Introduction: The Azocane Moiety in Synthesis
The azocane ring, an eight-membered saturated nitrogen heterocycle, is a structural motif found in a number of biologically active natural products and synthetic compounds.[1] Its conformational flexibility and the presence of a nucleophilic nitrogen atom make it an attractive scaffold for the design of novel therapeutic agents and functional materials. This compound incorporates this valuable azocane ring system, functionalized with a methyl propanoate side chain that allows for a variety of subsequent chemical transformations. This makes it a valuable bifunctional building block for creating more complex molecular architectures. The derivatives of azocane have shown interesting biological properties, which drives the interest in synthesizing new compounds based on this scaffold.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₂ | [3] |
| Molecular Weight | 199.3 g/mol | [3] |
| CAS Number | 1039847-43-2 | - |
| Appearance | Colorless to pale yellow liquid (predicted) | - |
| Boiling Point | Not determined | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | - |
Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is the aza-Michael addition of azocane to methyl acrylate.[4] This reaction is a conjugate addition of a nucleophile (the secondary amine of azocane) to an α,β-unsaturated carbonyl compound (methyl acrylate).
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the nitrogen atom of azocane on the β-carbon of methyl acrylate, which is electron-deficient due to the electron-withdrawing nature of the adjacent ester group. This is followed by protonation of the resulting enolate intermediate to yield the final product. The reaction can be performed with or without a catalyst, although a base catalyst can accelerate the reaction.[4]
Diagram 1: Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is based on established procedures for the Michael addition of secondary amines to methyl acrylate.[5][6]
Materials:
-
Azocane
-
Methyl acrylate
-
Methanol (or other suitable solvent, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, combine azocane (1.0 eq) and methyl acrylate (1.0-1.2 eq). The reaction can be run neat or in a solvent such as methanol.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction is typically exothermic. If necessary, the reaction mixture can be gently heated to 50-60 °C to ensure completion.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Once the reaction is complete (as indicated by the disappearance of the starting materials), remove the solvent (if used) under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (predicted):
-
A singlet around 3.6-3.7 ppm for the methyl ester protons (-OCH₃).
-
Multiplets for the protons of the azocane ring.
-
Triplets for the two methylene groups of the propanoate chain (-CH₂CH₂-).
-
-
¹³C NMR (predicted):
-
A resonance around 173 ppm for the ester carbonyl carbon.
-
A resonance around 51-52 ppm for the methyl ester carbon.
-
Resonances for the carbons of the azocane ring and the propanoate chain.
-
Infrared (IR) Spectroscopy
-
A strong absorption band around 1730-1740 cm⁻¹ corresponding to the C=O stretching of the ester group.
-
C-H stretching vibrations in the region of 2850-2950 cm⁻¹.
-
C-N stretching vibrations.
Mass Spectrometry (MS)
-
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 199.
-
Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or cleavage of the propanoate side chain.
Applications in Organic Synthesis
This compound is a valuable intermediate for the synthesis of a variety of more complex molecules. The ester functionality can be readily transformed into other functional groups, such as carboxylic acids, amides, or alcohols, providing access to a wide range of derivatives.
Diagram 2: Potential Transformations
Caption: Potential synthetic transformations of this compound.
Synthesis of Amide Derivatives
The ester can be converted to amides by reaction with primary or secondary amines. These amide derivatives could be of interest in medicinal chemistry, as the amide bond is a key feature of many biologically active molecules.[7]
Protocol: General Procedure for Amide Synthesis
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., methanol).
-
Add the desired amine (1.0-1.5 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Synthesis of Carboxylic Acid Derivatives
Hydrolysis of the methyl ester, typically under basic conditions, yields the corresponding carboxylic acid. This derivative can then be coupled with other molecules using standard peptide coupling reagents.
Reduction to Alcohols
The ester can be reduced to the corresponding primary alcohol, 3-(azocan-1-yl)propan-1-ol, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic transformations.
Biological Significance and Medicinal Chemistry Applications
Nitrogen-containing heterocycles are ubiquitous in biologically active compounds.[10] The azocane scaffold, in particular, has been identified in a number of natural products with interesting biological activities, including antibacterial, antifungal, and anticancer properties.[1] Therefore, derivatives of this compound are promising candidates for drug discovery programs. The propanoate side chain allows for the introduction of various pharmacophores, enabling the exploration of structure-activity relationships.
Safety and Handling
While a specific safety data sheet for this compound is not available, precautions should be taken based on the reactivity of similar compounds.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its straightforward synthesis via aza-Michael addition and the reactivity of its ester functionality provide access to a wide array of derivatives. The presence of the biologically relevant azocane moiety makes this compound and its derivatives attractive targets for research in medicinal chemistry and drug discovery.
References
-
Lee, S., & Sperry, J. (2022). Isolation and biological activity of azocine and azocane alkaloids. Bioorganic & Medicinal Chemistry, 54, 116560. [Link]
-
Boncel, S., Saletra, K., & Walczak, K. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Beilstein Journal of Organic Chemistry, 7, 123–132. [Link]
-
Polo-Cuadrado, E., et al. (2025). The derivatives of azocine and azocane have interesting biological properties. ResearchGate. [Link]
-
Eymery, M., Tran-Nguyen, V.-K., & Boumendjel, A. (2024). Naturally occurring compounds containing the azocane ring. ResearchGate. [Link]
-
International Journal of Health & Medical Research. (2025). Biological Activity of Azo Compounds: A Comprehensive Review. [Link]
-
Semantic Scholar. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. [Link]
-
MDPI. (2008). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. [Link]
-
MDPI. (2018). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. [Link]
-
ResearchGate. (2011). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. [Link]
-
National Center for Biotechnology Information. (2019). Identification and Analytical Characterization of a Novel Synthetic Cannabinoid-Type Substance in Herbal Material in Europe. [Link]
-
ResearchGate. (2011). Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products. [Link]
-
PubMed. (2012). Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products. [Link]
-
ResearchGate. (2016). Identification of synthetic cannabinoid methyl 2-{[1-(cyclohexylmethyl)-1 H -indol-3-yl] formamido}-3-methylbutanoate using modern mass spectrometry and nuclear magnetic resonance techniques. [Link]
-
ResearchGate. (2013). Characterization by NMR of Ozonized methyl linoleate. [Link]
Sources
- 1. Isolation and biological activity of azocine and azocane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Michael-type addition of azoles of broad-scale acidity to methyl acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 3-azocan-1-ylpropanoate in Medicinal Chemistry
Executive Summary
This technical guide provides an in-depth exploration of Methyl 3-azocan-1-ylpropanoate, a versatile yet underexplored chemical entity for medicinal chemistry and drug discovery. While direct literature on this specific molecule is sparse, its constituent parts—the azocane ring and the methyl propanoate linker—are well-established pharmacophoric elements. This document synthesizes information from analogous structures and the broader chemical context to present its significant potential. We provide detailed protocols for its synthesis, strategies for derivatization, and a discussion of its promising applications as a scaffold and building block for novel therapeutics targeting a range of diseases.
The Azocane Scaffold: A Privileged Heterocycle in Drug Discovery
The azocane, a saturated eight-membered nitrogen-containing heterocycle, represents a core structural motif in a variety of biologically active compounds.[1] Unlike the more common five- and six-membered N-heterocycles, the eight-membered ring offers a unique three-dimensional geometry, providing access to a less-explored chemical space. This structural feature allows for the presentation of substituents in distinct spatial arrangements, which is critical for optimizing interactions with biological targets.
Natural products containing the azocane or its unsaturated analog, azocine, have demonstrated a remarkable breadth of pharmacological activities.[2] These compounds, isolated from sources as diverse as marine sponges and fungi, have shown potential as antibacterial, antifungal, anti-inflammatory, antimalarial, antiviral, and anticancer agents.[3][4] Perhaps most notably, saturated and partially saturated azocine rings form the core of several synthetic opioid analgesics, such as pentazocine and phenazocine, highlighting the scaffold's ability to interact with challenging targets like G-protein coupled receptors (GPCRs).[5] The proven track record of this heterocyclic system makes any new derivative, such as this compound, an intriguing starting point for new drug development campaigns.
Table 1: Reported Biological Activities of the Azocane/Azocine Scaffold
| Biological Activity | Therapeutic Area | Representative Compounds/Derivatives | Reference(s) |
| Opioid Receptor Modulation | Pain Management | Pentazocine, Cyclazocine | [5] |
| Anticancer / Cytotoxic | Oncology | Alstomarine B and C, Nakadomarin A | [3][5] |
| Antibacterial / Antifungal | Infectious Diseases | Manzamine Alkaloids | [2][5] |
| Anti-inflammatory | Inflammation | Azocane-containing alkaloids | [2][3] |
| Antimalarial | Infectious Diseases | Manzamine A | [2] |
| Neuroprotective | Neurology | Various natural product alkaloids | [3] |
This compound: A Versatile Chemical Tool
This compound is a bifunctional molecule that combines the privileged azocane scaffold with a reactive methyl ester handle. This design makes it an ideal building block for creating diverse chemical libraries for high-throughput screening.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1039847-43-2 | [6] |
| Molecular Formula | C₁₁H₂₁NO₂ | [7] |
| Molecular Weight | 199.29 g/mol | [6][7] |
| IUPAC Name | methyl 3-(azocan-1-yl)propanoate | [6] |
| SMILES | COC(=O)CCN1CCCCCCC1 | [6] |
| InChIKey | BYHVQYRYZSMEOM-UHFFFAOYSA-N | [6] |
The tertiary amine within the azocane ring provides a basic center that can be crucial for salt formation and improving aqueous solubility, a key consideration in drug design. The propanoate linker offers a defined length and flexibility to position other functional groups, while the methyl ester itself is a versatile functional group that can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a vast array of amines to generate an extensive library of amides, enabling detailed Structure-Activity Relationship (SAR) studies.
Synthesis and Derivatization Protocols
Protocol 1: Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a Michael addition reaction, a reliable method for forming carbon-heteroatom bonds.[8] This procedure involves the conjugate addition of the secondary amine of azocane to the electron-deficient alkene of methyl acrylate.
Caption: Synthetic workflow for this compound.
Materials:
-
Azocane (Heptamethyleneimine)
-
Methyl acrylate
-
Methanol (or another suitable polar solvent)
-
Round-bottom flask, magnetic stirrer, condenser, and addition funnel
-
Apparatus for purification (vacuum distillation or flash chromatography)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve azocane (1.0 eq.) in methanol. The reaction can often proceed without a catalyst, but a mild, non-nucleophilic base can be used if the reaction is slow.
-
Addition of Reagent: Add methyl acrylate (1.0-1.1 eq.) dropwise to the stirring solution of azocane via the addition funnel. An exotherm may be observed; maintain the temperature below 40-50°C using a water bath if necessary.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50°C) for 12-24 hours.[9] Monitor the consumption of the starting materials using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is then purified. Given the likely boiling point of the product, vacuum distillation is an effective method. Alternatively, for smaller scales or higher purity requirements, flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine to prevent streaking) can be employed.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Library Generation via Amide Coupling
The true power of this compound lies in its utility as a scaffold. The methyl ester can be converted into a diverse library of amides for SAR exploration.
Caption: Derivatization workflow for SAR studies.
Step-by-Step Methodology:
-
Ester Hydrolysis (Saponification):
-
Dissolve this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq.) and stir at room temperature until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Acidify the reaction mixture carefully with 1M HCl to a pH of ~5-6.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude carboxylic acid intermediate, which can often be used without further purification.
-
-
Amide Coupling:
-
Dissolve the crude 3-(azocan-1-yl)propanoic acid (1.0 eq.) in a suitable anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling agent such as HATU or a combination of EDC (1.2 eq.) and HOBt (1.2 eq.).
-
Add a mild base, typically diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Add the desired primary or secondary amine (1.1 eq.) from a diverse amine library.
-
Stir the reaction at room temperature for 4-16 hours. Monitor by LC-MS.
-
Upon completion, perform an appropriate aqueous work-up and purify the final amide product using flash chromatography or preparative HPLC.
-
Conceptual Applications in Drug Discovery
The structural features of this compound make it a valuable starting point for several therapeutic areas.
Caption: Conceptual pathway from scaffold to lead compound.
-
Scaffold for Novel CNS Agents: Drawing inspiration from azocine-based opioids, this scaffold can be used to generate novel ligands for GPCRs implicated in pain, depression, and other neurological disorders. The propanoate linker allows for the introduction of various pharmacophoric groups to probe receptor binding pockets.
-
Development of Anti-Infective Agents: Given the known antibacterial and antifungal properties of many azocane-containing natural products, libraries derived from this molecule could be screened against a panel of pathogenic bacteria and fungi.[2][3]
-
Platform for Anticancer Drug Discovery: The cytotoxic potential of related natural products suggests that derivatives of this compound could be explored as novel anticancer agents.[3] The linker could be used to attach moieties that target specific enzymes or proteins overexpressed in cancer cells.
-
Advanced Applications (Linkerology): In modern drug discovery, the propanoate-derived linker is ideal for more complex applications. It can be used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) or as a tether for attaching warheads for targeted covalent inhibitors.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for medicinal chemists. By leveraging the privileged nature of the azocane scaffold and the synthetic versatility of the methyl propanoate handle, researchers can rapidly access novel chemical space. The protocols and applications outlined in this guide provide a solid framework for utilizing this building block to develop diverse compound libraries, accelerate hit-to-lead campaigns, and ultimately discover next-generation therapeutics for a wide range of human diseases.
References
- Wikipedia. "Azocane." N.p., n.d. Web.
- Wikipedia. "Azocine." N.p., n.d. Web.
-
Cimino, G., et al. "Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry." Molecules vol. 26, no. 19, 2021, p. 5897. [Online]. Available: [Link].
-
Lee, S., and J. Sperry. "Isolation and biological activity of azocine and azocane alkaloids." Bioorganic & Medicinal Chemistry vol. 54, 2022, p. 116560. [Online]. Available: [Link].
-
Martínez-Mota, A., et al. "Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation." RSC Advances vol. 14, no. 13, 2024, pp. 9049-9059. [Online]. Available: [Link].
- ResearchGate. "Selected examples of natural products containing azepane and azocane motifs." N.p., n.d. Web.
-
Logesh Kumar, P. R., and S. Vijayakumar. "synthesis and biological evaluation of o-chloro phenol derivatives of heterocycle azocine." World Journal of Pharmaceutical Research vol. 9, no. 3, 2020, pp. 1280-1287. [Online]. Available: [Link].
- ResearchGate. "Isolation and Biological Activity of Azocine and Azocane Alkaloids." N.p., n.d. Web.
- ResearchGate. "The derivatives of azocine and azocane have interesting biological properties." N.p., n.d. Web.
- Santa Cruz Biotechnology.
- BenchChem. "An In-depth Technical Guide to Methyl 3-(piperazin-1-yl)
- BenchChem. "Methyl 3-oxo-3-(pyridin-2-YL)
- BenchChem. "Synthesis routes of Methyl 3-(1-methylindol-3-YL)
- Matrix Fine Chemicals. "METHYL 3-(AZOCAN-1-YL)
- GSRS. "METHYL 2-METHYL-3-(PIPERIDIN-1-YL)
- GSRS. "METHYL 2-METHYL-3-(PIPERIDIN-1-YL)
-
Sharma, A., et al. "Biological activities of meroterpenoids isolated from different sources." Frontiers in Microbiology vol. 13, 2022, p. 972557. [Online]. Available: [Link].
-
Staszewska-Krajewska, O., and D. T. Krajewski. "Biological Activity of Naturally Derived Naphthyridines." Molecules vol. 26, no. 14, 2021, p. 4324. [Online]. Available: [Link].
-
Al-Omar, M. A. "Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds." Molecules vol. 15, no. 8, 2010, pp. 5126-5136. [Online]. Available: [Link].
-
Lian, J., et al. "[Application of methyl in drug design]." Yao Xue Xue Bao vol. 48, no. 8, 2013, pp. 1195-208. [Online]. Available: [Link].
- ChemicalBook. "METHYL 2-METHYL-3-(PYRROLIDIN-1-YL)
Sources
- 1. Azocane - Wikipedia [en.wikipedia.org]
- 2. Isolation and biological activity of azocine and azocane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Azocine - Wikipedia [en.wikipedia.org]
- 6. METHYL 3-(AZOCAN-1-YL)PROPANOATE | CAS 1039847-43-2 [matrix-fine-chemicals.com]
- 7. scbt.com [scbt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. METHYL 2-METHYL-3-(PYRROLIDIN-1-YL)PROPANOATE synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Methyl 3-azocan-1-ylpropanoate as a Pro-Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of bioconjugation is continually evolving, driven by the need for more stable, efficient, and specific methods to link biomolecules with therapeutic agents, imaging probes, or other functional moieties.[1][2] A critical component in the design of these complex architectures is the chemical linker, which tethers the functional molecule to the biomolecule.[] This document provides a detailed technical guide on the application of Methyl 3-azocan-1-ylpropanoate as a versatile, non-cleavable pro-linker. We will explore its potential in bioconjugation, focusing on a two-step activation process involving ester hydrolysis followed by amine-reactive coupling. This guide will provide the foundational principles, step-by-step protocols, and characterization methods for researchers in drug development and molecular biology.
Introduction to Linker Chemistry and the Role of this compound
Antibody-drug conjugates (ADCs) and other targeted therapies rely on the linker to maintain a stable connection between the targeting moiety (e.g., an antibody) and the payload (e.g., a cytotoxic drug) during systemic circulation.[4] The linker's properties, such as its length, stability, and solubility, are critical determinants of the bioconjugate's overall efficacy and safety.[] Linkers are broadly categorized as cleavable or non-cleavable.[4] Non-cleavable linkers, which are the focus of this guide, offer high stability in the bloodstream and release the payload only after the degradation of the parent biomolecule within the target cell.[]
This compound is a heterocyclic compound featuring a saturated eight-membered azocane ring and a methyl propanoate side chain.[5] While not a direct linker in its commercially available form, it serves as an excellent "pro-linker" scaffold. The core concept is to first attach a payload to the azocane ring. The resulting conjugate can then be linked to a biomolecule via the propanoate group after its conversion to a reactive species.
The azocane ring, a stable tertiary amine structure, provides a robust, non-cleavable anchor point for a payload. The propanoate side chain, on the other hand, contains a methyl ester that can be readily hydrolyzed to a carboxylic acid. This carboxylic acid can then be activated to react with primary amines, such as the lysine residues found on the surface of proteins and antibodies, to form a stable amide bond.[6][7]
Principle of Bioconjugation using this compound Scaffold
The overall strategy for utilizing a this compound-derived linker is a multi-step process. For the purpose of this guide, we will assume the payload (e.g., a small molecule drug) has already been conjugated to the azocane ring, resulting in a "Payload-Azocane-Propanoate" conjugate. The subsequent steps for bioconjugation are as follows:
-
Ester Hydrolysis: The methyl ester of the Payload-Azocane-Propanoate is hydrolyzed to a carboxylic acid, forming the "Payload-Azocane-Propanoic Acid" linker. This step is crucial for unmasking the reactive handle for conjugation.
-
Carboxylic Acid Activation: The terminal carboxylic acid is activated, most commonly by converting it into an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines in a specific pH range.[6]
-
Bioconjugation: The activated Payload-Azocane-Propanoic Acid NHS ester is then reacted with the target biomolecule (e.g., an antibody) to form the final, stable bioconjugate.
This workflow is depicted in the diagram below:
Sources
- 1. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [outsourcedpharma.com]
- 2. abzena.com [abzena.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
Application Notes & Protocols: Leveraging Methyl 3-azocan-1-ylpropanoate for the Development of Novel Chemical Probes
Abstract
Chemical probes are indispensable small-molecule tools for elucidating protein function and validating novel drug targets.[1] The discovery of probes built upon new chemical scaffolds is critical for exploring uncharted areas of chemical space and addressing challenging biological questions.[2][3] This guide details the strategic utilization of Methyl 3-azocan-1-ylpropanoate, a molecule featuring a synthetically versatile azocane scaffold, as a foundational building block for chemical probe development.[4][5] We provide a comprehensive analysis of its reactive handles, outline strategic synthetic pathways, and present detailed, field-proven protocols for its conversion into functional chemical probes suitable for target identification and validation studies, such as Activity-Based Protein Profiling (ABPP) and Cellular Thermal Shift Assays (CETSA).[6][7]
Introduction: The Rationale for Novel Scaffolds in Probe Design
The efficacy of chemical biology and drug discovery programs often hinges on the quality and diversity of the small-molecule libraries available for screening.[8] While many efforts focus on decorating known "privileged structures," there is a pressing need to incorporate novel three-dimensional frameworks that can engage with protein targets in unique ways.[9] The azocane ring, an eight-membered saturated N-heterocycle, represents an under-explored but promising scaffold.[5] Its conformational flexibility and the presence of a tertiary amine provide a unique vector for interacting with biological macromolecules.
This compound (Figure 1) is an ideal starting point for probe development. It possesses two key points for synthetic diversification:
-
The Methyl Ester: A stable but readily modifiable handle that can be hydrolyzed to a carboxylic acid, serving as a versatile anchor for amide bond formation.
-
The Azocane Tertiary Amine: Provides basicity and a potential hydrogen bond acceptor site, which can be crucial for target recognition and binding affinity.
This document serves as a practical guide for researchers to harness the potential of this scaffold, transforming a simple building block into a sophisticated tool for biological discovery.
Strategic Analysis of this compound as a Probe Precursor
A chemical probe typically consists of three modular components: a warhead or recognition element that binds the target, a reporter tag for detection or enrichment, and a linker that connects the two without compromising the function of either.[10][11][12] In our proposed design, the azocane moiety serves as the core of the recognition element. The primary synthetic challenge is to append the linker and reporter tag in a controlled and efficient manner.
The most logical and robust strategy is to utilize the methyl ester as the primary synthetic handle. This approach, centered around a carboxylic acid intermediate, is superior because amide coupling reactions are exceptionally well-characterized, high-yielding, and tolerant of a vast range of functional groups.[13][14]
Caption: Strategic workflow for converting the starting material into functional probes.
Synthesis Protocols: From Building Block to Functional Probe
This section provides step-by-step protocols for the key transformations. All procedures should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 3.1: Synthesis of 3-(azocan-1-yl)propanoic acid (Intermediate 2)
This foundational protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, which is the central hub for subsequent functionalization.
Materials:
-
This compound (1 ) (MW: 199.30 g/mol )[15]
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water (H₂O), deionized
-
Hydrochloric acid (HCl), 1 M solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, pH paper, separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 ) (1.0 eq) in a mixture of MeOH/H₂O (e.g., 3:1 v/v) to a concentration of approximately 0.2 M.
-
Saponification: Add LiOH (1.5 - 2.0 eq) to the solution. Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-6 hours).
-
Quenching & Neutralization: Once complete, carefully remove the organic solvent (MeOH) under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH ~5-6 by the dropwise addition of 1 M HCl. The product may precipitate or can be extracted.
-
Extraction: Extract the aqueous layer with DCM or EtOAc (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid intermediate (2 ). The product is often a solid or viscous oil and can be used in the next step without further purification, or purified by recrystallization or column chromatography if necessary.
Protocol 3.2: General Amide Coupling to Synthesize a "Clickable" Probe
This protocol details the coupling of the carboxylic acid intermediate (2 ) with an amine-containing linker, here exemplified by propargylamine, to install an alkyne handle for "click" chemistry. This creates a versatile probe that can be subsequently conjugated to various reporter tags.[16]
Materials:
-
3-(azocan-1-yl)propanoic acid (2 ) (1.0 eq)
-
Propargylamine (1.1 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)[17]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Standard aqueous workup and purification reagents (EtOAc, 1N HCl, sat. NaHCO₃, brine)
Procedure:
-
Reagent Preparation: To a solution of the carboxylic acid (2 ) (1.0 eq) in anhydrous DMF, add HATU (1.2 eq). Stir for 5 minutes at room temperature.[18]
-
Activation: Add DIPEA (3.0 eq) to the solution and stir for another 15-30 minutes for pre-activation.
-
Amine Addition: Add propargylamine (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-18 hours. Monitor progress by TLC or LC-MS.[17]
-
Workup: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic phase sequentially with 1N HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove residual acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure alkyne-functionalized probe (3 ).
| Coupling Reagent | Activator / Base | Key Advantages | Common Byproducts |
| HATU | DIPEA / Hunig's Base | High efficiency, fast reaction times, low racemization.[13][17] | Tetramethylurea (water-soluble) |
| EDC / HOBt | DIPEA or Et₃N | Water-soluble carbodiimide, easy byproduct removal.[14] | EDC-urea (water-soluble), HOBt |
| DCC | DMAP (cat.) | Inexpensive, potent activator. | Dicyclohexylurea (DCU) (solid, filtered off) |
Experimental Design for Probe Validation and Target Identification
Synthesizing a probe is only the first step. Its utility must be validated through rigorous biological experiments. The general workflow involves demonstrating target engagement and then identifying the specific protein(s) it interacts with.
Caption: A standard workflow for validating probe-target engagement and identifying protein targets.
Protocol 4.1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that a probe binds to its target inside a cell. The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[19][20][21]
Procedure:
-
Cell Treatment: Treat intact cells with the synthesized probe (or a vehicle control) at various concentrations for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation: Pellet the precipitated/aggregated proteins by centrifugation at high speed (e.g., 20,000 x g).
-
Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of a specific target protein remaining in the soluble fraction by Western blot or other protein detection methods.
-
Interpretation: A shift in the melting curve to a higher temperature in the probe-treated samples compared to the control indicates target engagement.[20][22]
Protocol 4.2: Affinity-Based Protein Profiling (ABPP) for Target Identification
ABPP uses the probe to "pull down" its binding partners from a complex cell lysate for identification by mass spectrometry.[6][23][24]
Procedure:
-
Labeling: Incubate cell lysate with the alkyne-functionalized probe (3 ) and a vehicle control.
-
Click Reaction: Add biotin-azide, a copper(I) catalyst (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a ligand (e.g., TBTA) to the lysate. This will covalently attach a biotin tag to the probe-bound proteins.
-
Enrichment: Add streptavidin-coated magnetic beads to the lysate. The high affinity of biotin for streptavidin will capture the probe-protein complexes.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution & Digestion: Elute the bound proteins from the beads and digest them into smaller peptides using trypsin.
-
Mass Spectrometry: Analyze the resulting peptide mixture by LC-MS/MS to identify the proteins.
-
Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to the control are considered candidate targets.[16]
Conclusion
This compound is a chemically tractable and promising starting material for the construction of novel chemical probes. The azocane scaffold offers a unique entry point into new regions of biologically relevant chemical space. By following the robust synthetic and validation protocols outlined in this guide—hydrolysis to a key carboxylic acid intermediate, standard amide coupling for functionalization, and downstream validation via CETSA and ABPP—researchers can effectively develop sophisticated tools to dissect complex biological processes and accelerate the discovery of new therapeutic targets.
References
-
Mtoz Biolabs. Activity Based Protein Profiling ABPP. [Link]
-
Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural product reports, 33(5), 681–708. [Link]
-
Lebraud, H., & Spring, D. R. (2016). Chemical probes and drug leads from advances in synthetic planning and methodology. Nature chemistry, 8(12), 1096–1106. [Link]
-
Roberts, A. M., Maimone, T. J., & Nomura, D. K. (2018). How chemoproteomics can enable drug discovery and development. Current opinion in chemical biology, 44, 102–111. [Link]
-
Drewes, G., & Knapp, S. (2018). Chemoproteomics and Chemical Probes for Target Discovery. Trends in biotechnology, 36(12), 1275–1286. [Link]
-
ResearchGate. Chemoproteomic strategies for drug target identification. [Link]
-
Abbasov, M. E., Sargsyan, H., Gdecudden, M. E., & Gevaert, K. (2023). Activity-based protein profiling: A graphical review. Exploration of Targeted Anti-tumor Therapy, 4(1), 108–122. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100–2122. [Link]
-
ResearchGate. Principle of the cellular thermal shift assay (CETSA). [Link]
-
Wikipedia. Activity-based proteomics. [Link]
-
G. M. Burslem and B. L. F. C. S. Vol. 13, Ed. (2020). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 57, 1-12. [Link]
-
Laqtom, N. N., Akimov, M., & Schulze, C. J. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(1), 163–173. [Link]
-
Pelago Bioscience. CETSA. [Link]
-
Wikipedia. Cellular thermal shift assay. [Link]
-
van der Zouwen, C., Overkleeft, H. S., & van der Marel, G. A. (2021). Iminoboronates as Dual-Purpose Linkers in Chemical Probe Development. Chemistry (Weinheim an der Bergstrasse, Germany), 27(10), 3292–3296. [Link]
-
ResearchGate. Activity-based protein profiling: A graphical review. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
IRIS. DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. [Link]
-
SciSpace. Scaffold Diversity Synthesis and Its Application in Probe and Drug Discovery. [Link]
-
ResearchGate. Selected examples of natural products containing azepane and azocane motifs. [Link]
-
Roy, R., & Gupta, A. (2020). Design, Synthesis, and Utility of Defined Molecular Scaffolds. Molecules (Basel, Switzerland), 25(24), 5898. [Link]
-
AxisPharm. Amide coupling Protocol for Amino PEG. [Link]
-
Spring, D. (2014). Diversity-Oriented Synthesis: Developing New Chemical Tools to Probe and Modulate Biological Systems. [Link]
-
Ye, N., Xu, H., & Liu, Y. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 52(42), 5485–5487. [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]
-
ResearchGate. (PDF) Linker-GPT: design of Antibody-drug conjugates linkers with molecular generators and reinforcement learning. [Link]
-
Hu, Q., & Xu, J. (2024). Rational design of the linkers in targeting chimeras. Chemical Science, 15(1), 20-37. [Link]
-
ResearchGate. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. [Link]
-
Giampietro, L., Iannitelli, A., & Paoletti, S. (2022). Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. Molecules (Basel, Switzerland), 27(24), 8963. [Link]
-
Giampietro, L., Iannitelli, A., & Paoletti, S. (2022). Azobenzene as Multi-Targeted Scaffold in Medicinal Chemistry. Molecules (Basel, Switzerland), 27(24), 8963. [Link]
-
Al-Zaydi, K. M. (2013). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. Molecules (Basel, Switzerland), 18(6), 6455–6468. [Link]
Sources
- 1. Chemoproteomics and Chemical Probes for Target Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical probes and drug leads from advances in synthetic planning and methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaffold Diversity Synthesis and Its Application in Probe and Drug Discovery (2016) | Miguel Garcia‐Castro | 164 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Activity Based Protein Profiling ABPP | MtoZ Biolabs [mtoz-biolabs.com]
- 7. CETSA [cetsa.org]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. iris.unife.it [iris.unife.it]
- 10. Activity-Based Protein Profiling Principles and Applications Comprehensive Analysis [en.biotech-pack.com]
- 11. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 12. Application of Linkers in Chemical Biology [bldpharm.com]
- 13. Amide Synthesis [fishersci.co.uk]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving Methyl 3-azocan-1-ylpropanoate
Introduction
Methyl 3-azocan-1-ylpropanoate is a saturated heterocyclic compound containing a tertiary amine and a methyl ester functional group.[1][2] The azocane ring, an eight-membered nitrogen-containing heterocycle, is a structural motif found in various biologically active molecules. The propanoate side chain provides a handle for further chemical modifications, making this compound a potentially valuable building block in medicinal chemistry and drug development. This document provides a detailed guide to the synthesis and representative reactions of this compound, offering insights into the experimental setup, reaction mechanisms, and analytical characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₂₁NO₂ |
| Molecular Weight | 199.29 g/mol |
| CAS Number | 1039847-43-2 |
| IUPAC Name | methyl 3-(azocan-1-yl)propanoate |
Synthesis of this compound via Michael Addition
The synthesis of this compound can be effectively achieved through a Michael addition reaction. This nucleophilic addition involves the reaction of azocane (a secondary amine) with methyl acrylate.[3] The lone pair of electrons on the nitrogen atom of azocane acts as a nucleophile, attacking the electron-deficient β-carbon of the α,β-unsaturated ester, methyl acrylate.
Experimental Workflow: Synthesis
Caption: Synthetic workflow for this compound.
Detailed Protocol: Synthesis
Materials:
-
Azocane
-
Methyl acrylate
-
Methanol (or another suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Apparatus for vacuum distillation
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve azocane in a suitable solvent such as methanol. If conducting a solvent-free reaction, the azocane can be gently warmed to a molten state.[3]
-
Addition of Reactant: While stirring the azocane solution, slowly add methyl acrylate dropwise. The reaction is typically exothermic, so controlled addition is recommended.
-
Reaction Conditions: The reaction is generally carried out at room temperature. However, gentle heating under reflux may be employed to increase the reaction rate if necessary.[3]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting materials.[3]
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to obtain pure this compound.[3]
Downstream Reaction: Hydrolysis of the Methyl Ester
A common reaction involving this compound is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-(azocan-1-yl)propanoic acid. This transformation is typically achieved through base-catalyzed hydrolysis, also known as saponification.[4]
Experimental Workflow: Hydrolysis
Caption: Workflow for the hydrolysis of this compound.
Detailed Protocol: Hydrolysis
Materials:
-
This compound
-
Sodium hydroxide (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH)[5][6]
-
Water, or a mixture of water and a co-solvent like methanol or ethanol[6]
-
Dilute strong acid (e.g., HCl, H₂SO₄) for acidification[4]
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Apparatus for heating under reflux
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent system, such as a mixture of methanol and water.
-
Addition of Base: Add a solution of a strong base (e.g., NaOH) to the flask. An excess of the base is typically used to ensure the reaction goes to completion.[4]
-
Reaction Conditions: The mixture is heated under reflux for several hours. The reaction time will depend on the specific substrate and reaction temperature.[4][6]
-
Monitoring the Reaction: The progress of the hydrolysis can be monitored by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting ester.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The alcohol co-solvent (if used) is removed under reduced pressure. The remaining aqueous solution is then carefully acidified with a dilute strong acid to protonate the carboxylate salt and precipitate the carboxylic acid.[4]
-
Extraction and Purification: The resulting carboxylic acid is extracted from the aqueous layer using a suitable organic solvent. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Analytical Characterization
The identity and purity of this compound and its derivatives can be confirmed using a variety of analytical techniques.
| Analytical Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will confirm the molecular structure by showing characteristic chemical shifts and coupling patterns for the protons and carbons in the azocane ring and the propanoate side chain.[7][8] |
| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.[9] |
| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the C=O stretch of the ester (or carboxylic acid) and C-N stretching vibrations.[10] |
| Gas Chromatography (GC) | GC can be used to assess the purity of the compound and to monitor the progress of reactions.[11][12] |
| Elemental Analysis | Provides the percentage composition of elements (C, H, N), which can be compared with the calculated values to confirm the empirical formula.[8] |
Safety Precautions
-
Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Azocane and methyl acrylate are flammable and should be handled away from ignition sources.
-
Strong acids and bases used in the hydrolysis protocol are corrosive and should be handled with care.
References
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- BenchChem. (2025).
- Asmussen, E., & Hansen, E. K. (1980). A qualitative and quantitative analysis of tertiary amines in restorative resins. Scandinavian Journal of Dental Research, 88(6), 521–526.
- Wagner, C. D., Brown, R. H., & Peters, E. D. (1956). Analysis of Aliphatic Amine Mixtures. Analytical Chemistry, 28(4), 481–485.
- European Patent Office. (1998).
- Clark, J. (2023). Hydrolysis of esters. Chemguide.
- Organic Chemistry Portal. (n.d.). Methyl Esters.
- Bryan Research & Engineering, LLC. (1984).
- Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines.
- Analytice. (2017).
- ThalesNano. (n.d.).
- PubChem. (n.d.). Methyl 3-azido-2-(azidomethyl)
- Santa Cruz Biotechnology, Inc. (n.d.).
- BenchChem. (n.d.). Methyl 3-oxo-3-(pyridin-2-YL)
- Royal Society of Chemistry. (n.d.).
-
Seiler, C. L., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[5][6][7]Triazolo[13]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6334–6353.
- Matrix Fine Chemicals. (n.d.). METHYL 3-(AZOCAN-1-YL)
- MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2338.
- BenchChem. (n.d.). Synthesis routes of Methyl 3-(1-methylindol-3-YL)
- Beilstein-Institut. (2018). Synthesis of N-acetyl diazocine derivatives via cross-coupling reaction. Beilstein Journal of Organic Chemistry, 14, 1860–1869.
- BenchChem. (2025). An In-depth Technical Guide to Methyl 3-(piperazin-1-yl)
- ChemBK. (2024). METHYL 3-(PIPERIDIN-1-YL)
- ResearchGate. (n.d.). Enantioselective synthesis of optically active azocane (S,S)‐10 j.
- Wikipedia. (n.d.).
- PubMed. (2011). Synthesis and Characterization of Novel Azo-Morphine Derivatives for Possible Use in Abused Drugs Analysis.
- ResearchGate. (2017). Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form.
- MDPI. (2021).
- ResearchGate. (2016). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides.
- gsrs. (n.d.). METHYL 2-METHYL-3-(PIPERIDIN-1-YL)
- PubMed Central. (2022).
- Chemdiv. (n.d.). Compound methyl 3-(piperidin-1-yl)
Sources
- 1. scbt.com [scbt.com]
- 2. METHYL 3-(AZOCAN-1-YL)PROPANOATE | CAS 1039847-43-2 [matrix-fine-chemicals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A qualitative and quantitative analysis of tertiary amines in restorative resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and characterization of novel azo-morphine derivatives for possible use in abused drugs analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. bre.com [bre.com]
- 12. agilent.com [agilent.com]
- 13. data.epo.org [data.epo.org]
Application Notes and Protocols: Methyl 3-Azocan-1-ylpropanoate as a Versatile Precursor for Novel Bicyclic Heterocycles
Introduction: Unlocking the Potential of Medium-Sized Saturated Heterocycles
The azocane moiety, an eight-membered saturated nitrogen-containing ring, represents a fascinating yet underexplored scaffold in medicinal chemistry. Its inherent conformational flexibility and three-dimensional character offer unique opportunities for probing biological space compared to more common five- and six-membered heterocycles. Methyl 3-azocan-1-ylpropanoate is a readily accessible building block that incorporates this intriguing azocane ring system with a reactive propanoate side chain. This strategic combination of a nucleophilic nitrogen atom and an electrophilic ester group, separated by a flexible alkyl chain, positions this molecule as a versatile precursor for the synthesis of novel bicyclic and polycyclic heterocyclic systems through intramolecular cyclization strategies. This application note will explore the potential of this compound in the synthesis of novel heterocycles, providing detailed theoretical protocols for key transformations and discussing the underlying chemical principles.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is crucial for designing successful synthetic strategies.
| Property | Value | Source |
| CAS Number | 1039847-43-2 | [1] |
| Molecular Formula | C₁₁H₂₁NO₂ | [1] |
| Molecular Weight | 199.29 g/mol | [1] |
| IUPAC Name | methyl 3-(azocan-1-yl)propanoate | [1] |
| SMILES | COC(=O)CCN1CCCCCCC1 | [1] |
| InChIKey | BYHVQYRYZSMEOM-UHFFFAOYSA-N | [1] |
Proposed Synthetic Applications and Protocols
While the specific applications of this compound in the synthesis of novel heterocycles are not yet extensively documented in peer-reviewed literature, its structure lends itself to several powerful intramolecular cyclization reactions. Below, we propose detailed protocols for the synthesis of novel bicyclic systems based on well-established synthetic methodologies.
Synthesis of Azocano[1,2-a]azepin-7-ones via Dieckmann Condensation
The Dieckmann condensation is a robust method for the intramolecular cyclization of diesters to form β-keto esters, which are valuable synthetic intermediates.[2][3] By converting the secondary amine of the azocane ring in this compound to a dicarboxylate ester, we can create a suitable precursor for an intramolecular Dieckmann condensation to furnish a novel azocano[1,2-a]azepin-7-one scaffold.
Caption: Synthetic workflow for the proposed synthesis of Azocano[1,2-a]azepin-7-one.
-
To a solution of this compound (1.99 g, 10 mmol) in dry acetonitrile (50 mL) under a nitrogen atmosphere, add N,N-diisopropylethylamine (2.6 g, 20 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add methyl bromoacetate (1.68 g, 11 mmol) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N-alkylated diester intermediate.
Rationale: This step introduces the second ester functionality required for the Dieckmann condensation. DIPEA is a non-nucleophilic base used to neutralize the HBr generated during the N-alkylation.
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add dry toluene (50 mL) and sodium ethoxide (0.82 g, 12 mmol).
-
Heat the suspension to reflux.
-
Add a solution of the N-alkylated diester intermediate (10 mmol) in dry toluene (20 mL) dropwise over 30 minutes.
-
Continue refluxing for 4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully quench with 1 M aqueous HCl until the solution is acidic.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.
-
To the crude β-keto ester, add 6 M aqueous HCl (50 mL) and heat to reflux for 12 hours to effect hydrolysis and decarboxylation.
-
Cool the reaction mixture, neutralize with solid sodium bicarbonate, and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the target azocano[1,2-a]azepin-7-one.
Rationale: The strong base (sodium ethoxide) deprotonates the α-carbon of one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester in an intramolecular fashion.[3] The subsequent acidic workup and heating lead to hydrolysis of the resulting ester and decarboxylation of the β-keto acid to yield the final cyclic ketone.
Synthesis of Benzo-fused Azocanes via Intramolecular Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings.[4][5] By first converting the ester of this compound to a more reactive acyl chloride and then tethering it to an aromatic ring, an intramolecular Friedel-Crafts acylation can be envisioned to construct a novel tricyclic benzo-fused azocane system.
Sources
- 1. synarchive.com [synarchive.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthetic Strategies for the Modification of the Ester Moiety in Methyl 3-azocan-1-ylpropanoate
Abstract
Methyl 3-azocan-1-ylpropanoate is a versatile chemical scaffold featuring a reactive ester group and a tertiary amine within an azocane ring. This combination of functionalities makes it a valuable starting material in medicinal chemistry and drug development. The ability to selectively modify the methyl ester group opens pathways to a diverse range of derivatives, including carboxylic acids, alternative esters, amides, and primary alcohols. This document provides detailed application notes and validated protocols for four principal transformations of the ester group: hydrolysis (saponification), transesterification, direct amidation, and reduction. Each section elucidates the underlying chemical principles, offers step-by-step experimental procedures, and discusses critical parameters to ensure successful synthesis and high yields.
Introduction: The Strategic Importance of the Ester Group
The ester functional group is a cornerstone of organic synthesis, acting as both a stable protecting group and a versatile precursor for other functionalities. In the context of this compound, the methyl ester provides a crucial handle for chemical diversification. The modification of this group allows for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical in the optimization of lead compounds. Furthermore, converting the ester into amides or alcohols introduces new points for hydrogen bonding and further synthetic elaboration.
A key structural feature of the starting material is the tertiary amine of the azocane ring. This group is basic and will react with acids. This must be considered during reaction design, particularly in acid-catalyzed transformations or during acidic workup steps, where the amine will be protonated, affecting the molecule's solubility and reactivity.
The following sections detail four reliable methods for transforming the ester group, providing researchers with a practical guide for synthesizing a library of derivatives from this valuable building block.
Hydrolysis: Synthesis of 3-azocan-1-ylpropanoic Acid
Ester hydrolysis, or saponification, is the fundamental conversion of an ester back to its parent carboxylic acid. This transformation is typically achieved under basic conditions, followed by an acidic workup. The resulting carboxylic acid is a key intermediate for synthesizing activated species (e.g., acid chlorides) or for direct coupling reactions to form amides and other derivatives.
2.1 Causality and Mechanistic Insights
Base-catalyzed hydrolysis proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from NaOH or KOH) attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion as a leaving group. The methoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming the highly stable carboxylate salt. A final acidification step is required to protonate the carboxylate and the basic azocane nitrogen, yielding the final zwitterionic or hydrochloride salt form of the product.
2.2 Experimental Protocol: Base-Catalyzed Hydrolysis
Protocol Summary:
| Parameter | Condition | Notes |
|---|---|---|
| Primary Reagent | Sodium Hydroxide (NaOH) | Potassium Hydroxide (KOH) can also be used. |
| Solvent System | Methanol/Water (e.g., 3:1 v/v) | Co-solvent ensures solubility of the organic ester in the aqueous base. |
| Temperature | Reflux (approx. 65-70 °C) | Provides thermal energy to overcome the activation barrier. |
| Reaction Time | 2 - 6 hours | Monitor by TLC until starting material is consumed. |
| Workup | Acidification with HCl | Adjust to pH ~2-3 to ensure full protonation. |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a 3:1 mixture of methanol and water.
-
Addition of Base: Add sodium hydroxide (1.5 eq, as a solid or concentrated aqueous solution) to the stirred solution.
-
Heating: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 DCM:MeOH mobile phase).
-
Cooling and Concentration: Once the starting material is consumed, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the solution is approximately 2-3. The azocane nitrogen will be protonated, and the product may precipitate or remain in solution as its hydrochloride salt.
-
Isolation: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the 3-azocan-1-ylpropanoic acid, typically as its hydrochloride salt.
2.3 Workflow Visualization
Caption: Workflow for the hydrolysis of the methyl ester.
Transesterification: Exchanging the Alkoxy Group
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is an equilibrium process that can be catalyzed by either an acid or a base. To achieve a high yield, the equilibrium must be shifted towards the products, typically by using a large excess of the new alcohol.[1][2]
3.1 Causality and Mechanistic Insights
Under acidic conditions (Fischer-Speier esterification), the carbonyl oxygen of the starting ester is protonated by the acid catalyst (e.g., H₂SO₄), which greatly increases the electrophilicity of the carbonyl carbon.[3][4] The new alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfers, methanol is eliminated, and deprotonation of the new ester yields the final product.[1] Using the new alcohol as the solvent ensures a high concentration, driving the equilibrium forward according to Le Châtelier's principle.[5]
3.2 Experimental Protocol: Acid-Catalyzed Transesterification
Protocol Summary:
| Parameter | Condition | Notes |
|---|---|---|
| Primary Reagent | Desired Alcohol (R-OH) | Must be used in large excess (as solvent). |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Other strong acids like p-TsOH can be used. |
| Temperature | Reflux | Temperature depends on the boiling point of the alcohol used. |
| Reaction Time | 4 - 24 hours | Equilibrium can be slow to establish. |
| Workup | Neutralization with a weak base | e.g., NaHCO₃ solution. |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of the desired dry alcohol (e.g., ethanol, isopropanol).
-
Addition of Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the solution.
-
Heating: Heat the mixture to reflux and maintain for 4-24 hours. The progress can be monitored by GC-MS or NMR analysis of aliquots.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.
-
Isolation: Remove the excess alcohol via rotary evaporation. Extract the remaining aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure transesterified product.
3.3 Workflow Visualization
Caption: Workflow for acid-catalyzed transesterification.
Direct Amidation: Synthesis of N-Substituted Propanamides
The conversion of an ester to an amide is a highly valuable transformation in medicinal chemistry.[6] Direct amidation of an unactivated methyl ester with an amine is thermodynamically challenging and often requires a catalyst or harsh conditions to proceed efficiently. Recent advances have provided milder, catalyzed methods for this conversion.[7]
4.1 Causality and Mechanistic Insights
Direct amidation involves the nucleophilic attack of an amine on the ester's carbonyl carbon. The main challenge is that the methoxide leaving group is comparable in basicity to the incoming amine nucleophile, leading to an unfavorable equilibrium. Lewis acid catalysts, such as iron(III) chloride (FeCl₃), can activate the ester by coordinating to the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the amine.[7] This coordination facilitates the formation of the tetrahedral intermediate and subsequent elimination of methanol.
4.2 Experimental Protocol: FeCl₃-Catalyzed Direct Amidation
Protocol Summary:
| Parameter | Condition | Notes |
|---|---|---|
| Primary Reagent | Primary or Secondary Amine (R¹R²NH) | 1.1 - 1.5 equivalents. |
| Catalyst | Anhydrous Iron(III) Chloride (FeCl₃) | 10 mol%. Must be anhydrous. |
| Solvent | Solvent-free or high-boiling solvent (e.g., Toluene) | Solvent-free is often preferred for atom economy.[7] |
| Temperature | 80 - 120 °C | Requires heating to drive the reaction. |
| Reaction Time | 2 - 12 hours | Varies based on the nucleophilicity of the amine. |
| Workup | Aqueous workup and extraction | To remove the catalyst and unreacted amine. |
Step-by-Step Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired amine (1.2 eq), and anhydrous FeCl₃ (0.1 eq).
-
Heating: Heat the mixture with stirring at 80-120 °C for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
Cooling and Quenching: After completion, cool the reaction mixture to room temperature. Dilute with dichloromethane or ethyl acetate.
-
Workup: Wash the organic mixture with water and then with brine to remove the iron catalyst and any water-soluble components.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by silica gel column chromatography or recrystallization.
4.3 Workflow Visualization
Caption: Workflow for Lewis acid-catalyzed direct amidation.
Reduction: Synthesis of 3-azocan-1-ylpropan-1-ol
The reduction of an ester functional group to a primary alcohol is a powerful transformation that adds significant synthetic flexibility. This conversion requires a strong reducing agent, as milder reagents like sodium borohydride are generally ineffective. Lithium aluminum hydride (LiAlH₄ or LAH) is the classic and most reliable reagent for this purpose.[8][9]
5.1 Causality and Mechanistic Insights
The reduction of an ester with LAH is a two-stage process.[10] First, a hydride ion (H⁻) from the [AlH₄]⁻ complex performs a nucleophilic attack on the ester carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, eliminating a methoxy-aluminate complex to yield an intermediate aldehyde. Aldehydes are more reactive towards reduction than esters, so a second hydride ion immediately attacks the aldehyde carbonyl.[11] This forms an alkoxy-aluminate complex. An aqueous acidic workup is then performed to protonate the alkoxide, yielding the final primary alcohol.[8] Due to its high reactivity, LAH must be used in an anhydrous, aprotic solvent and under an inert atmosphere.
5.2 Experimental Protocol: LAH Reduction
Protocol Summary:
| Parameter | Condition | Notes |
|---|---|---|
| Primary Reagent | Lithium Aluminum Hydride (LiAlH₄) | Potent, pyrophoric reagent. Handle with extreme care. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous diethyl ether is also suitable. |
| Temperature | 0 °C to Room Temperature | Initial addition at 0 °C to control the exothermic reaction. |
| Reaction Time | 1 - 4 hours | Typically a rapid reaction. |
| Workup | Fieser Workup (H₂O, NaOH soln.) | A sequential, careful quenching procedure. |
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen or argon atmosphere, add a magnetic stir bar and anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
LAH Addition: Carefully and portion-wise, add LiAlH₄ (1.5 - 2.0 eq) to the cold THF to form a suspension.
-
Ester Addition: Dissolve this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the stirred LAH suspension at 0 °C via an addition funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-4 hours, monitoring by TLC.
-
Workup (Fieser Method): Cool the reaction back to 0 °C. Quench the reaction by the slow, sequential, dropwise addition of:
-
'X' mL of water (where X = grams of LAH used).
-
'X' mL of 15% aqueous NaOH solution.
-
'3X' mL of water. This procedure precipitates the aluminum salts as a granular solid that is easy to filter.
-
-
Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography if necessary.
5.3 Workflow Visualization
Caption: Workflow for the LAH reduction of the methyl ester.
References
-
Master Organic Chemistry. (2022). Fischer Esterification. [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. [Link]
-
Pergola, C., et al. (2017). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Molecules, 22(9), 1539. [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. [Link]
-
Chemistry LibreTexts. (2023). Fischer Esterification. [Link]
-
Shahmohammadi, S., Fülöp, F., & Forró, E. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules, 25(24), 5990. [Link]
-
Al-Aghbari, F., et al. (2018). Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography. Advanced healthcare materials, 7(18), 1800583. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. [Link]
-
Barluenga, J., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. Chemical Communications, 55(82), 12344-12347. [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]
-
OChem. (2019). 07.05 Other Reductions by Lithium Aluminum Hydride. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Wang, X., et al. (2017). Direct amidation of esters with nitroarenes. Nature communications, 8(1), 1-8. [Link]
-
Pearson+. (n.d.). Why can't ester reduction with lithium aluminum hydride (LAH, LiAlH4) stop at the aldehyde stage?. [Link]
-
Nagarajan, S., et al. (2017). Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters. Molecules, 22(12), 2096. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Direct amidation of esters with nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent-Free Iron(III) Chloride-Catalyzed Direct Amidation of Esters [mdpi.com]
- 8. adichemistry.com [adichemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Why can't ester reduction with lithium aluminum hydride (LAH, LiA... | Study Prep in Pearson+ [pearson.com]
Application Notes & Protocols: Exploring the Potential of Methyl 3-azocan-1-ylpropanoate in Advanced Materials Science
Abstract
This technical guide delves into the prospective applications of Methyl 3-azocan-1-ylpropanoate, a unique bifunctional molecule, within the dynamic field of materials science. While direct applications of this specific compound are not yet extensively documented, its constituent functional groups—a cyclic tertiary amine (azocane) and a methyl ester—provide a strong basis for its utility in several cutting-edge areas. By leveraging established chemical principles, we can forecast its potential as a novel monomer for pH-responsive polymers, a versatile agent for surface functionalization, and a building block for stimuli-responsive hydrogels. This document provides detailed theoretical frameworks, step-by-step experimental protocols, and characterization methodologies for researchers and chemical development professionals seeking to innovate with this promising molecule.
Introduction: Rationale and Molecular Overview
The quest for novel materials with tailored properties is a primary driver of innovation. This compound (C₁₁H₂₁NO₂) presents an intriguing scaffold for materials development due to the distinct and complementary reactivity of its functional moieties.[1][2]
-
The Azocane Ring: This eight-membered saturated heterocyclic amine is a cyclic tertiary amine.[3][4] Tertiary amines are well-established in materials science for their ability to act as catalysts, engage in "click" polymerization reactions, and, most notably, exhibit pH-responsiveness through protonation of the nitrogen atom.[5][6][7] This property is the cornerstone for creating "smart" materials that change their structure or behavior in response to environmental pH shifts.[8][9]
-
The Methyl Propanoate Group: The ester group provides a reactive handle for polymerization and surface attachment. It can undergo hydrolysis to yield a carboxylic acid, enabling condensation reactions (e.g., polyamide formation), or participate in transesterification. The propanoate linker itself offers a flexible spacer, influencing the conformational freedom of the final material.
These combined features position this compound as a prime candidate for creating advanced functional materials. This guide will explore three key potential applications.
}
Figure 1: Structure of this compound
Application I: Monomer for pH-Responsive Poly(β-amino ester)s
Poly(β-amino ester)s (PBAEs) are a class of biodegradable and pH-sensitive polymers with significant applications in drug and gene delivery.[10][11] Their backbone contains tertiary amines, which become protonated in acidic environments (like endosomes or tumor microenvironments), leading to polymer swelling and/or degradation, and subsequent release of encapsulated cargo.[12] this compound is an ideal candidate for creating novel PBAEs via Michael addition polymerization.[13]
Application Note
The Michael addition of a secondary amine to a diacrylate monomer is a common method for synthesizing PBAEs.[10] While the azocane in our target molecule is a tertiary amine, its precursor, azocane (a secondary amine), can be reacted with methyl acrylate to form this compound. Similarly, azocane itself can be used as the "B" monomer in an A₂ + B₂ polymerization with a diacrylate "A" monomer. The resulting polymer would feature the azocane ring directly in the backbone.
The key advantage here is the introduction of the eight-membered azocane ring, which could impart unique conformational flexibility and steric properties to the polymer chain compared to smaller cyclic amines or linear amines. This can influence nanoparticle formation, drug loading capacity, and degradation kinetics.
Experimental Protocol: Synthesis of an Azocane-Containing PBAE
This protocol describes the synthesis of a linear PBAE using azocane and 1,4-butanediol diacrylate (A₂ monomer).
Materials:
-
Azocane (Heptamethyleneimine)
-
1,4-butanediol diacrylate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether (cold)
-
Magnetic stirrer and hot plate
-
Schlenk flask and nitrogen line
-
Syringes and needles
Workflow Diagram:
}
Figure 2: Workflow for PBAE Synthesis.Procedure:
-
Reaction Setup: Assemble a Schlenk flask with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with dry nitrogen gas. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Monomer Preparation: In the flask, dissolve azocane (1 molar equivalent) in anhydrous DMSO.
-
Initiation: Slowly add 1,4-butanediol diacrylate (1 molar equivalent) to the stirred solution at room temperature. Causality Note: A slow addition helps to control the exotherm of the reaction and promote uniform polymer growth.
-
Polymerization: Heat the reaction mixture to 60°C and allow it to stir for 48 hours under nitrogen. The viscosity of the solution should increase as the polymer forms.
-
Precipitation: After cooling to room temperature, precipitate the polymer by adding the reaction mixture dropwise into a beaker of cold, rapidly stirring diethyl ether (at least 10x the volume of the DMSO). The polymer should crash out as a white or pale-yellow solid.
-
Purification: Decant the ether and wash the polymer multiple times with fresh cold ether to remove unreacted monomers and residual solvent.
-
Drying: Isolate the polymer by centrifugation or filtration and dry it in a vacuum oven at room temperature until a constant weight is achieved.
Characterization and Expected Results
The resulting polymer should be characterized to confirm its structure, molecular weight, and pH-responsive behavior.
| Technique | Purpose | Expected Result |
| ¹H NMR | Confirm polymer structure and monomer incorporation. | Disappearance of vinyl proton peaks from the diacrylate (~5.8-6.4 ppm) and appearance of new peaks corresponding to the polymer backbone. |
| GPC/SEC | Determine molecular weight (Mn, Mw) and polydispersity (Đ). | A chromatogram showing a polymer peak with a specific molecular weight distribution. |
| FTIR | Verify functional groups. | Presence of ester carbonyl peak (~1730 cm⁻¹) and C-N stretching peaks. Absence of acrylate C=C peaks. |
| DLS & Zeta Potential | Analyze pH-responsive nanoparticle formation. | Formation of nanoparticles in aqueous buffer. A sharp increase in particle size (swelling) and a switch from near-neutral to positive zeta potential as pH drops below the polymer's pKa. |
Application II: Covalent Surface Modification Agent
The functional groups on this compound make it suitable for grafting onto material surfaces to impart new properties like controlled wettability, protein adhesion/resistance, or a reactive handle for further functionalization.[14][15] The tertiary amine can be used to catalyze surface reactions, while the ester can be hydrolyzed to a carboxylic acid, which can then be coupled to amine-functionalized surfaces using standard carbodiimide chemistry (e.g., EDC/NHS).
Application Note
This approach allows for the creation of surfaces decorated with azocane rings. These surfaces would be inherently pH-responsive. At neutral or high pH, the surface would be relatively neutral. At acidic pH, protonation of the azocane nitrogen would create a positively charged, hydrophilic surface. This switchable property is highly desirable for applications in biosensors, smart chromatography matrices, and controlled cell culture substrates.[16]
Protocol: Two-Step Grafting onto an Amine-Functionalized Surface
This protocol details the covalent attachment of this compound to a surface pre-treated with (3-aminopropyl)triethoxysilane (APTES).[17]
Materials:
-
Substrate (e.g., silicon wafer, glass slide)
-
(3-aminopropyl)triethoxysilane (APTES)
-
This compound
-
Lithium hydroxide (LiOH) or other base for hydrolysis
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES), pH 4.5-5.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous toluene, Ethanol, Deionized water
Workflow Diagram:
}
Figure 3: Workflow for Surface Modification.Procedure:
-
Ligand Preparation (Hydrolysis): a. Dissolve this compound in a mixture of THF and water. b. Add an excess of LiOH and stir at room temperature until TLC or LC-MS indicates complete consumption of the starting ester. c. Neutralize the reaction with dilute HCl to a pH of ~4-5. d. Extract the resulting carboxylic acid (3-azocan-1-ylpropanoic acid) with a suitable organic solvent (e.g., ethyl acetate), dry over MgSO₄, and remove the solvent under vacuum.
-
Surface Preparation (Amination): a. Thoroughly clean the substrate (e.g., silicon wafer) using piranha solution (H₂SO₄/H₂O₂) or an oxygen plasma cleaner to generate surface hydroxyl groups. Safety Note: Piranha solution is extremely corrosive and must be handled with extreme caution. b. Immerse the cleaned, dry substrates in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature. c. Rinse the substrates thoroughly with toluene, followed by ethanol, and finally deionized water. d. Cure the substrates in an oven at 110°C for 30 minutes to promote covalent siloxane bond formation.
-
EDC/NHS Coupling: a. Prepare a solution of the hydrolyzed ligand (3-azocan-1-ylpropanoic acid) in MES buffer. Add EDC (1.5 eq) and NHS (1.2 eq). Allow the activation to proceed for 30 minutes at room temperature. Causality Note: NHS is used to create a more stable amine-reactive intermediate, improving coupling efficiency compared to using EDC alone. b. Immerse the amine-functionalized substrates in the activated acid solution and leave for 2-4 hours at room temperature. c. Remove the substrates and rinse thoroughly with PBS buffer and deionized water to remove non-covalently bound molecules. d. Dry the functionalized substrates under a stream of nitrogen.
Characterization and Expected Results
Successful surface modification can be verified using surface-sensitive analytical techniques.
| Technique | Purpose | Expected Result |
| Contact Angle Goniometry | Measure changes in surface wettability. | The APTES-coated surface will be moderately hydrophilic. After coupling, the surface energy will change. A significant decrease in contact angle upon exposure to an acidic buffer (pH < 6) would confirm pH-responsiveness. |
| X-ray Photoelectron Spectroscopy (XPS) | Determine surface elemental composition. | Appearance of a N1s signal after APTES treatment. An increase in the C1s/N1s ratio and a change in the N1s peak shape after coupling the azocane ligand. |
| Atomic Force Microscopy (AFM) | Analyze surface topography and roughness. | A smooth surface after APTES coating. A slight increase in surface roughness may be observed after the final coupling step, indicating the presence of the grafted layer. |
Conclusion and Future Outlook
This compound stands out as a molecule with considerable, albeit underexplored, potential in materials science. Its unique combination of a pH-sensitive cyclic tertiary amine and a versatile ester functional group makes it a promising candidate for the development of advanced functional polymers and smart surfaces. The protocols and theoretical frameworks provided herein offer a robust starting point for researchers to synthesize and characterize novel materials based on this scaffold. Future work could explore its use as a catalyst in ring-opening polymerizations, a building block for metal-organic frameworks, or as a precursor for creating zwitterionic materials by oxidizing the tertiary amine to an N-oxide.[14][18] As the demand for stimuli-responsive and biocompatible materials grows, foundational molecules like this compound will be instrumental in driving the next wave of material innovation.
References
-
ResolveMass Laboratories Inc. Poly β-Amino Esters (PBAEs): A Comprehensive Guide. Available from: [Link]
-
Cutlar, L., et al. (2011). Highly Branched Poly(β-Amino Esters): Synthesis and Application in Gene Delivery. Biomacromolecules. Available from: [Link]
-
Liu, Y., et al. (2019). Poly(β‐Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Advanced Healthcare Materials. Available from: [Link]
-
Green, J. J., et al. (2009). Poly(β-amino esters): Procedures for Synthesis and Gene Delivery. Methods in Molecular Biology. Available from: [Link]
-
PubMed. (2018). Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Available from: [Link]
-
Bütün, V., et al. (2000). Synthesis and Characterization of Novel pH-Responsive Microgels Based on Tertiary Amine Methacrylates. Langmuir. Available from: [Link]
-
Leggett, G. J., et al. (2015). Oxidation of tertiary amine-derivatized surfaces to control protein adhesion. PubMed. Available from: [Link]
-
Yan, J., et al. (2023). pH- and Temperature-responsive Hydrogels Based on Tertiary Amine-modified Polypeptides for Stimuli-responsive Drug Delivery. Chemistry–An Asian Journal. Available from: [Link]
-
Wikipedia. Azocane. Available from: [Link]
-
Fielding, L.A., et al. (2011). Synthesis of pH-responsive tertiary amine methacrylate polymer brushes and their response to acidic vapour. White Rose Research Online. Available from: [Link]
-
ResearchGate. (2014). Surface modification of nanosilica with acrylsilane-containing tertiary amine structure and their effect on the properties of UV-curable coating. Available from: [Link]
-
Tang, B. Z., et al. (2023). Tertiary Amine Based Amino-yne Click Polymerization toward Multifunctional Poly(beta-ammonium acrylate)s. ChemRxiv. Available from: [Link]
-
Khan, R. U., et al. (2023). Classification of pH-responsive polymers. ResearchGate. Available from: [Link]
-
Sahoo, J. & Murthy, P. N. (2018). pH Responsive Polymers in Drug Delivery. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Gu, Y., et al. (2018). The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. Polymers. Available from: [Link]
-
O'Reilly, R. K., et al. (2015). High-Throughput Tertiary Amine Deoxygenated Photopolymerizations for Synthesizing Polymer Libraries. ACS Combinatorial Science. Available from: [Link]
-
Maisonneuve, L., et al. (2015). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews. Available from: [Link]
-
Leggett, G. J., et al. (2015). Oxidation of Tertiary Amine-Derivatized Surfaces To Control Protein Adhesion. Langmuir. Available from: [Link]
-
Philippova, O. E., et al. (2017). Polymeric Amines and Ampholytes Derived from Poly(acryloyl chloride): Synthesis, Influence on Silicic Acid Condensation and Interaction with Nucleic Acid. Polymers. Available from: [Link]
-
Amerigo Scientific. Amines: Versatile Building Blocks in Organic Chemistry and Beyond. Available from: [Link]
-
National Center for Biotechnology Information. Azocane. PubChem Compound Database. Available from: [Link]
-
Polo-Cuadrado, E., et al. (2022). The derivatives of azocine and azocane have interesting biological properties. ResearchGate. Available from: [Link]
-
Young, J. S., et al. (2007). Surface Modification of Polymers with 3-Aminopropyltriethoxysilane as a General Pretreatment for Controlled Wettability. Macromolecules. Available from: [Link]
-
Wikipedia. Azocine. Available from: [Link]
-
Accio. (2024). Cyclic Amines: Key Applications & Synthesis Insights. Available from: [Link]
-
ResearchGate. (2021). Examples of cyclic amines in drug applications. Available from: [Link]
-
Wikipedia. Cyclic alkyl amino carbenes. Available from: [Link]
-
Sharma, R., et al. (2021). Facile and Green Synthesis of Saturated Cyclic Amines. Molecules. Available from: [Link]
-
D'hooghe, M. (2020). Azetidiniums: Ring‐Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes. ResearchGate. Available from: [Link]
-
Matrix Fine Chemicals. METHYL 3-(AZOCAN-1-YL)PROPANOATE. Available from: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. METHYL 3-(AZOCAN-1-YL)PROPANOATE | CAS 1039847-43-2 [matrix-fine-chemicals.com]
- 3. Azocane - Wikipedia [en.wikipedia.org]
- 4. Azocan | C7H15N | CID 14276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pH- and Temperature-responsive Hydrogels Based on Tertiary Amine-modified Polypeptides for Stimuli-responsive Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Poly (β-amino esters): Procedures for Synthesis and Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Oxidation of tertiary amine-derivatized surfaces to control protein adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of pH-responsive tertiary amine methacrylate polymer brushes and their response to acidic vapour - White Rose Research Online [eprints.whiterose.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 3-azocan-1-ylpropanoate
Welcome to the technical support center for the synthesis of Methyl 3-azocan-1-ylpropanoate. This guide is designed for researchers, chemists, and professionals in drug development who are working on or planning to synthesize this molecule. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your reaction yield and purity. Our approach is grounded in established chemical principles and supported by authoritative literature.
Introduction to the Synthesis
The synthesis of this compound typically involves the conjugate addition of azocane to methyl acrylate. This aza-Michael addition is a robust and widely used method for forming carbon-nitrogen bonds. While seemingly straightforward, the reaction is sensitive to various parameters that can significantly impact the yield and purity of the final product. Common issues include low conversion rates, the formation of side products, and difficulties in purification.
This guide provides a structured approach to troubleshooting these challenges, ensuring a more efficient and successful synthesis.
Troubleshooting Guide: A Question-and-Answer Approach
Issue 1: Low or No Product Formation
Question: I am not observing any significant formation of this compound in my reaction mixture. What are the likely causes and how can I address them?
Answer: Low or no product formation in the aza-Michael addition of azocane to methyl acrylate can stem from several factors, primarily related to reagent quality, reaction conditions, and the presence of inhibitors.
1. Reagent Quality and Purity:
-
Azocane Purity: Azocane is susceptible to oxidation and can absorb atmospheric carbon dioxide to form a carbonate salt, which is unreactive. Ensure your azocane is pure and freshly distilled or from a recently opened container.
-
Methyl Acrylate Purity: Methyl acrylate can polymerize, especially in the presence of light or heat. Use freshly distilled methyl acrylate or a commercial grade containing an inhibitor like hydroquinone monomethyl ether (MEHQ).
2. Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical. While the reaction can be run neat, using a polar aprotic solvent like acetonitrile or methanol can improve solubility and reaction rates.
-
Temperature Control: The aza-Michael addition is exothermic. Running the reaction at elevated temperatures can promote the polymerization of methyl acrylate. It is often beneficial to start the reaction at 0 °C and then allow it to slowly warm to room temperature.
-
Stoichiometry: While a 1:1 molar ratio of azocane to methyl acrylate is theoretically required, using a slight excess of methyl acrylate (e.g., 1.1 equivalents) can help drive the reaction to completion. However, a large excess can lead to di-addition products.
3. Presence of Inhibitors:
-
Water: The presence of water can hydrolyze the methyl acrylate and can also affect the basicity of the azocane. Ensure all glassware is oven-dried and use anhydrous solvents.
Experimental Protocol: Aza-Michael Addition of Azocane to Methyl Acrylate
-
To a solution of azocane (1.0 eq) in anhydrous methanol (0.5 M) at 0 °C under a nitrogen atmosphere, add methyl acrylate (1.1 eq) dropwise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (typically 2-4 hours), concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Issue 2: Formation of a White Precipitate (Polymerization)
Question: I am observing the formation of a white precipitate in my reaction vessel, and my yield of the desired product is very low. What is happening?
Answer: The formation of a white precipitate is a strong indication of the polymerization of methyl acrylate. This is a common side reaction, especially under inappropriate conditions.
Causality and Mitigation:
-
Anionic Polymerization: Azocane is a nucleophilic amine that can initiate the anionic polymerization of methyl acrylate. This is more likely to occur if the concentration of the amine is high or if the temperature is not controlled.
-
Radical Polymerization: While less common in this specific reaction, trace impurities or exposure to light can initiate radical polymerization.
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature (0 °C) during the addition of methyl acrylate to dissipate the heat generated from the exothermic reaction.
-
Controlled Addition: Add the methyl acrylate dropwise to the solution of azocane. This maintains a low instantaneous concentration of the acrylate, disfavoring polymerization.
-
Inhibitor: Ensure your methyl acrylate contains an appropriate inhibitor (e.g., MEHQ). If you are distilling the methyl acrylate, you may need to add a small amount of an inhibitor back into the distilled monomer if it will be stored for any length of time.
Issue 3: Difficult Purification and Presence of Side Products
Question: My crude product shows multiple spots on TLC, and I am struggling to isolate the pure this compound. What are the likely side products and how can I improve the purification?
Answer: The primary side products in this reaction are typically unreacted starting materials and the di-addition product, where a second molecule of methyl acrylate has reacted with the initial product.
Side Product Formation and Control:
-
Di-addition Product: The product, this compound, is also a secondary amine and can react with another molecule of methyl acrylate. This is more likely to occur if a large excess of methyl acrylate is used or if the reaction is allowed to proceed for too long.
Purification Strategy:
-
Stoichiometry Control: Use a molar ratio of azocane to methyl acrylate as close to 1:1 as possible, with only a slight excess of the acrylate (1.05-1.1 eq).
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or GC-MS. Stop the reaction as soon as the starting azocane is consumed to minimize the formation of the di-addition product.
-
Column Chromatography: Purification by column chromatography on silica gel is generally effective. A gradient elution starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate will allow for the separation of the non-polar starting materials from the more polar product and di-addition product.
Data Summary: Reaction Parameter Optimization
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Methanol or Acetonitrile | Improves solubility and reaction rate. |
| Temperature | 0 °C to Room Temperature | Controls exothermicity and prevents polymerization. |
| Stoichiometry | 1 : 1.05-1.1 (Azocane : Methyl Acrylate) | Drives reaction to completion while minimizing di-addition. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation and reaction with atmospheric CO2. |
Visualizing the Reaction and Side Products
Caption: Reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Can I use a different base to catalyze the reaction? A1: The aza-Michael addition is typically self-catalyzed by the basicity of the amine (azocane in this case). Adding an external base is generally not necessary and may increase the rate of methyl acrylate polymerization.
Q2: What is the expected yield for this reaction? A2: With optimized conditions, yields for the aza-Michael addition of amines to acrylates can be quite high, often in the range of 70-95%. However, this is highly dependent on the specific substrate and reaction conditions.
Q3: How can I confirm the identity and purity of my final product? A3: The structure and purity of this compound should be confirmed by a combination of analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS). Purity can be assessed by GC-MS or HPLC.
Q4: Is it possible to perform this reaction on a large scale? A4: Yes, this reaction is amenable to scale-up. However, careful attention must be paid to heat management due to the exothermic nature of the reaction. A jacketed reactor with controlled cooling and slow, subsurface addition of the methyl acrylate is recommended for large-scale synthesis.
References
-
Title: Aza-Michael addition: A versatile tool in organic synthesis Source: RSC Advances URL: [Link]
-
Title: The aza-Michael reaction: a green and efficient synthetic tool for the construction of β-amino carbonyl compounds Source: Green Chemistry URL: [Link]
-
Title: Recent advances in the aza-Michael addition reaction Source: Organic & Biomolecular Chemistry URL: [Link]
Technical Support Center: Purification of Methyl 3-azocan-1-ylpropanoate
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the purification of Methyl 3-azocan-1-ylpropanoate (CAS 1039847-43-2). The inherent chemical nature of this molecule—possessing both a basic tertiary amine within the azocane ring and a hydrolytically sensitive methyl ester—presents unique challenges. This document offers a structured approach to overcoming these obstacles through FAQs, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?
A: Impurities typically originate from the starting materials, side reactions, or product degradation. Common contaminants include:
-
Unreacted Starting Materials: Residual azocane or methyl acrylate (if synthesized via Michael addition).
-
Hydrolysis Product: 3-(Azocan-1-yl)propanoic acid, formed by the cleavage of the methyl ester. This is a common issue if the reaction workup or purification involves harsh acidic or basic conditions.
-
Solvent Residue: Solvents used during the synthesis and workup.
-
Byproducts: Potential polymers of methyl acrylate or other minor side-products depending on the specific synthetic route.
Q2: My compound is streaking badly on my silica gel TLC plate. What is happening and how can I fix it?
A: This is a classic sign of a strong interaction between your basic compound and the acidic nature of standard silica gel.[1] The tertiary amine group of your molecule is protonated by the acidic silanol groups (Si-OH) on the silica surface, causing it to "stick" and elute slowly and unevenly. To resolve this, you must neutralize or "mask" these acidic sites.
-
Solution: Develop your TLC plate in a mobile phase containing a small amount of a basic modifier. A common choice is 0.5-2% triethylamine (Et3N) in your ethyl acetate/hexane solvent system. The triethylamine will preferentially interact with the acidic sites on the silica, allowing your product to travel up the plate with significantly less streaking and a more reliable Rf value.[2][3]
Q3: Can I purify this compound using standard silica gel flash chromatography?
A: While possible, it is not recommended without modification. Direct application of this compound to an unmodified silica gel column will likely result in poor separation, broad peaks, and significant loss of product on the column.[1]
-
Recommendation: You have two primary options for successful chromatographic purification:
-
Deactivate the Silica: Add 1-3% triethylamine (Et3N) to your entire mobile phase.[2][4] This neutralizes the column as you run it.
-
Use a Modified Stationary Phase: Employ a column packed with basic alumina or commercially available amine-functionalized silica gel.[5] These stationary phases are designed for purifying basic compounds and often provide superior results with simpler mobile phases (e.g., hexane/ethyl acetate gradients).[1]
-
Q4: I'm worried about hydrolyzing the methyl ester. What precautions should I take?
A: Your concern is valid. The methyl ester is susceptible to saponification (base-catalyzed hydrolysis).[6][7]
-
During Workup: When neutralizing acidic reaction mixtures or performing aqueous washes, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[8] Strong bases will rapidly hydrolyze the ester.
-
During Chromatography: While triethylamine is used in chromatography, its concentration is low, and it is a non-nucleophilic base, making ester hydrolysis under these conditions unlikely.
-
Storage: Store the purified compound under anhydrous conditions. The presence of water, especially with trace acidic or basic impurities, can lead to slow hydrolysis over time.
Q5: Is vacuum distillation a viable purification method for this compound?
A: Yes, vacuum distillation can be an excellent method for purifying this compound, particularly for removing non-volatile impurities (like salts or polymers) or residual high-boiling solvents. This technique is suitable for thermally stable compounds with boiling points above ~150 °C at atmospheric pressure.[9] By reducing the pressure, the boiling point is significantly lowered, preventing thermal decomposition.[9][10] A short-path or Kugelrohr apparatus is ideal for minimizing product loss on a lab scale.[10]
Q6: How can I efficiently remove non-basic organic impurities?
A: Acid-base extraction is a powerful and scalable technique for this purpose.[8][11] By dissolving your crude product in an organic solvent (e.g., diethyl ether or dichloromethane) and washing it with a dilute aqueous acid (e.g., 1M HCl), your basic amine will be protonated and form a water-soluble salt (an ammonium chloride salt). This salt will move into the aqueous layer, leaving non-basic impurities behind in the organic layer. You can then separate the layers, basify the aqueous layer with a mild base like NaHCO₃ to regenerate the neutral amine, and re-extract your pure product into a fresh organic solvent.[12]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no recovery after silica gel chromatography | Irreversible Adsorption: The basic amine has strongly and irreversibly bound to the acidic silica gel. | 1. Pre-treat the Silica: Prepare a slurry of silica gel in the mobile phase containing 1-3% triethylamine before packing the column.[2] 2. Switch Stationary Phase: Use basic alumina or an amine-functionalized silica column for the purification.[5] |
| A new, more polar spot appears on TLC after workup | Ester Hydrolysis: The methyl ester has been hydrolyzed to the corresponding carboxylic acid, which is significantly more polar. This is likely due to the use of a strong base (e.g., NaOH) during the workup.[6] | 1. Modify Workup: Use only mild bases like saturated NaHCO₃ or K₂CO₃ for any neutralization steps.[8] 2. Isolate the Acid: If hydrolysis has occurred, the resulting carboxylic acid can be removed by washing the organic solution of your crude product with a dilute NaHCO₃ solution. The acid will form a salt and move to the aqueous layer. |
| Product co-elutes with a non-basic impurity | Insufficient Resolution: The chosen chromatographic solvent system does not provide adequate separation between the product and the impurity. | 1. Optimize Mobile Phase: Systematically screen different solvent systems (e.g., switch from Hexane/EtOAc to Dichloromethane/Methanol). 2. Change Method: If chromatography fails, consider an alternative purification method like vacuum distillation or purification via salt crystallization. |
| Purified product appears as a salt (solid) instead of a free base (oil) | Incomplete Neutralization: After an acidic wash, the amine was not fully deprotonated back to its free-base form. | 1. Ensure Basic pH: During the final extraction step, ensure the aqueous layer is basic (pH > 9) by testing with pH paper before extracting the product. 2. Liberate the Free Base: Dissolve the salt in water, basify with NaHCO₃, and extract with an organic solvent (e.g., Ethyl Acetate). Dry the organic layer and concentrate. |
Purification Method Selection
The optimal purification strategy depends on the scale of your experiment and the nature of the impurities. This workflow provides a logical decision-making process.
Caption: Decision workflow for selecting the appropriate purification method.
Detailed Purification Protocols
Protocol 1: Modified Flash Chromatography
This method is ideal for small to medium-scale purifications where impurities have different polarities.
1. Preparation:
-
Mobile Phase Selection: Using TLC, find a solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf of ~0.25-0.35. Crucially, add 1% triethylamine (Et3N) to this solvent system.
-
Column Packing: Pack a flash silica gel column using your chosen mobile phase (containing Et3N). Equilibrate the column by flushing with 2-3 column volumes of the mobile phase.
2. Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and load this powder onto the top of the packed column.[2]
3. Elution and Collection:
-
Run the column using the Et3N-containing mobile phase.
-
Collect fractions and monitor by TLC (using a mobile phase also containing Et3N).
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
4. Final Product Isolation:
-
To remove the residual triethylamine (b.p. 89 °C), co-evaporate the product with a solvent like toluene or place it under high vacuum for an extended period.
Protocol 2: Acid-Base Extraction
This is a highly effective method for removing neutral or acidic impurities on any scale.[11][12]
1. Dissolution:
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.
2. Acidic Wash (Isolating the Amine):
-
Add an equal volume of 1M aqueous HCl to the separatory funnel.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Drain the lower aqueous layer into a clean flask. This layer now contains your product as its hydrochloride salt. The organic layer contains non-basic impurities and should be discarded (after confirming no product remains by TLC).
-
Perform a second extraction of the original organic layer with 1M HCl to ensure complete recovery. Combine the aqueous extracts.
3. Basification (Regenerating the Amine):
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add saturated aqueous NaHCO₃ solution (or solid NaHCO₃ carefully) with stirring until gas evolution ceases and the pH of the solution is basic (pH > 9, check with pH paper).
-
Your product will now be the neutral, water-insoluble free base.
4. Re-extraction:
-
Transfer the basic aqueous solution to a clean separatory funnel.
-
Extract the aqueous layer three times with a fresh organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts.
5. Drying and Concentration:
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Purification via Salt Crystallization
This technique can yield material of very high purity and is excellent for removing trace impurities that are difficult to separate by other means.[3][13]
1. Salt Formation:
-
Dissolve the crude or semi-purified amine in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring.
-
Continue adding the acid until a precipitate forms and no further precipitation is observed.
2. Isolation of the Salt:
-
Collect the solid hydrochloride salt by vacuum filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any soluble impurities.
-
Dry the salt under vacuum. At this stage, you have the pure salt of your compound.
3. Liberation of the Free Base:
-
If the free base is required, dissolve the purified salt in water and follow steps 3-5 from the Acid-Base Extraction protocol above.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
Reddit user discussion. (2022). Amine workup. r/Chempros. Retrieved from [Link]
- Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1834-1840. DOI:10.1039/D1RE00205H
-
Al-Shekhli, T. (n.d.). Amine Extraction in the Laboratory. University of Kerbala. Retrieved from [Link]
- Google Patents. (1980). US4185027A - Hydrolysis of methyl esters.
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
- Rao, V. U., et al. (2009). Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation.
- GhavamiNejad, A., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds.
-
Organic Chemistry Data. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2022). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase. Retrieved from [Link]
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]
-
Chromatography Forum. (2004, December 22). About Mobile Phase with Triethylamine. Retrieved from [Link]
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag. (Simulated reference based on common knowledge of standard organic chemistry texts).
-
GalChimia. (2023, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]
- Sultana, N., et al. (2012). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Journal of Pharmaceutical and Biomedical Analysis, 61, 192-198.
- Google Patents. (1980). EP0007983A1 - Process for the purification of tertiary amines.
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
- Google Patents. (1981). US4255356A - Purification of tertiary amines using an adsorbent.
- de la Torre, A., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 223-229.
-
University of California, Irvine. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
-
Chromatography Forum. (2006, January 24). Separation of Secondary Amine and Tertiary amine. Retrieved from [Link]
-
Lisa Nichols. (2022, April 7). Vacuum Distillation. YouTube. Retrieved from [Link]
-
Chemistry Demo Lab. (2021, May 17). Vacuum Distillation. YouTube. Retrieved from [Link]
- Richter, H., et al. (2005). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 59(3), 113-117.
-
ResearchGate. (2014). Esterification of Amino Acids and Mono Acids Using Triphosgene. Retrieved from [Link]
- Davis Jr, J. W., & Furst, A. (1968). Preparation of alkylidine and alkyl amino acid esters for the gas chromatographic analysis of amino acids. Analytical Chemistry, 40(12), 1910-1912.
Sources
- 1. biotage.com [biotage.com]
- 2. Chromatography [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. welch-us.com [welch-us.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. Amine Extraction in the Laboratory [ns1.almerja.com]
- 13. Purification [chem.rochester.edu]
Technical Support Center: Synthesis of Methyl 3-azocan-1-ylpropanoate
Welcome to the technical support center for the synthesis of Methyl 3-azocan-1-ylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. By understanding the underlying chemical principles of these issues, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
This guide is structured into two main parts, each focusing on a common synthetic route to this compound:
-
Part 1: Troubleshooting the Michael Addition Pathway
-
Part 2: Troubleshooting the Reductive Amination Pathway
Each section contains a troubleshooting guide in a question-and-answer format and a set of Frequently Asked Questions (FAQs) to address specific experimental issues and broader concepts.
Part 1: Troubleshooting the Michael Addition of Azocane to Methyl Acrylate
The Michael or aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In this case, azocane acts as the nucleophile, attacking the β-carbon of methyl acrylate. While seemingly straightforward, this reaction can be prone to specific side reactions that can complicate purification and reduce yields.
Visualizing the Michael Addition Pathway and a Key Side Reaction
Caption: Main and side reaction pathways in the Michael addition route.
Troubleshooting Guide: Michael Addition
Question 1: I see a significant amount of a viscous, insoluble material in my reaction flask after the reaction. What is it and how can I prevent it?
Answer: This is a classic sign of the polymerization of methyl acrylate.[1] Methyl acrylate is prone to self-polymerization, especially in the presence of heat, light, or impurities that can initiate a radical process.
-
Causality: The polymerization is a competing reaction pathway to the desired Michael addition. Higher reaction temperatures significantly increase the rate of polymerization.
-
Troubleshooting & Prevention Protocol:
-
Temperature Control: Maintain a lower reaction temperature. It is often beneficial to run the reaction at room temperature or even cooled in an ice bath, although this may increase the reaction time.[1]
-
Controlled Addition: Add the methyl acrylate slowly to the solution of azocane. This keeps the instantaneous concentration of the acrylate low, favoring the bimolecular reaction with the amine over polymerization.
-
Inhibitor Check: Ensure your methyl acrylate is fresh and contains an inhibitor (like MEHQ). If you have distilled the methyl acrylate to remove the inhibitor, use it immediately and store it under an inert atmosphere in the dark and cold.
-
Solvent Choice: While the reaction can be run neat, using a solvent can help to dissipate heat and control the reaction rate. Protic solvents like methanol or ethanol are often suitable.
-
Question 2: My reaction is very slow at room temperature, but heating it leads to the polymerization issue. How can I increase the reaction rate safely?
Answer: Balancing reaction rate against side reactions is a common challenge. If thermal activation is problematic, catalytic activation is the preferred approach.
-
Causality: The nucleophilicity of the amine and the electrophilicity of the acrylate determine the reaction rate. While azocane is a reasonably good nucleophile, the reaction can be accelerated.
-
Catalysis Protocol:
-
Lewis Acid Catalysis: The use of a mild Lewis acid catalyst can activate the methyl acrylate, making it more electrophilic and accelerating the addition.
-
Base Catalysis: Although amines are themselves basic, a stronger, non-nucleophilic base can be used in catalytic amounts to deprotonate the amine, increasing its nucleophilicity. However, this can also increase the rate of polymerization, so it should be used with caution.
-
Solvent Effects: Polar aprotic solvents can stabilize charged intermediates and may accelerate the reaction compared to nonpolar solvents.[2]
-
| Parameter | Recommended Condition to Minimize Polymerization | Rationale |
| Temperature | 0-25 °C | Reduces the rate of radical polymerization of methyl acrylate.[1] |
| Addition Rate | Slow, dropwise addition of methyl acrylate | Maintains a low concentration of the acrylate, favoring the desired bimolecular reaction. |
| Catalyst | Use of mild catalysts if necessary | Avoids harsh conditions that can promote side reactions. |
FAQs: Michael Addition
-
Q: Can a double Michael addition occur with azocane?
-
A: No. Azocane is a secondary amine, meaning its nitrogen is bonded to two carbon atoms within the ring and one hydrogen. After the first Michael addition, there are no more N-H bonds available to act as a nucleophile for a second addition. Double addition is a concern when using primary amines.[3][4]
-
-
Q: Do I need to run this reaction under an inert atmosphere?
-
A: While not strictly always necessary, it is good practice. Oxygen can be involved in radical initiation, which can lead to the polymerization of methyl acrylate. An inert atmosphere (e.g., nitrogen or argon) will minimize this risk.
-
-
Q: What is the best way to monitor the reaction progress?
-
A: Thin Layer Chromatography (TLC) is a simple and effective method. You can spot the starting materials (azocane and methyl acrylate) and the reaction mixture over time. The consumption of the starting materials and the appearance of a new, more polar spot for the product will indicate the reaction's progress. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.
-
Part 2: Troubleshooting the Reductive Amination of Methyl 3-oxopropanoate with Azocane
Reductive amination is a two-step, one-pot process involving the formation of an iminium ion from the reaction of a carbonyl compound (methyl 3-oxopropanoate) and an amine (azocane), followed by the reduction of this iminium ion to the desired amine. The choice of reducing agent is critical to avoid side reactions.
Visualizing the Reductive Amination Pathway and a Key Side Reaction
Sources
Technical Support Center: Scaling Up Methyl 3-azocan-1-ylpropanoate Production
Welcome to the technical support center for the synthesis and scale-up of Methyl 3-azocan-1-ylpropanoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate. We will delve into the underlying chemistry, provide actionable troubleshooting advice, and offer detailed protocols to ensure a robust and scalable process.
Overview of this compound Synthesis
This compound (CAS No. 1039847-43-2) is typically synthesized via an aza-Michael addition reaction.[1][2][3] This process involves the conjugate addition of a nitrogen nucleophile, in this case, the secondary amine azocane, to an α,β-unsaturated carbonyl compound, methyl acrylate. The reaction is attractive for its atom economy and is widely used for forming carbon-nitrogen bonds.[1]
The primary transformation is illustrated below:
Sources
Technical Support Center: Methyl 3-azocan-1-ylpropanoate Reactions
Welcome to the technical support center for reactions involving Methyl 3-azocan-1-ylpropanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and subsequent transformations of this versatile building block. The following question-and-answer format provides in-depth, field-proven insights to ensure the success of your experiments.
Section 1: Synthesis of this compound via Aza-Michael Addition
The most common and direct route to this compound is the aza-Michael addition of azocane to methyl acrylate. This reaction, while straightforward in principle, can present several challenges related to yield, purity, and side-product formation.
Diagram 1: Synthetic Pathway for this compound
Caption: Synthesis of this compound via Aza-Michael Addition.
FAQ: Synthesis Issues
Question 1: My reaction to synthesize this compound is showing low conversion. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the aza-Michael addition of azocane to methyl acrylate can stem from several factors. Here is a systematic approach to troubleshooting:
-
Insufficient Reaction Time or Temperature: While the reaction is often exothermic, it may require heating to go to completion. Monitoring the reaction by TLC or GC-MS is crucial. If starting materials persist after several hours at room temperature, consider gently heating the reaction to 40-50°C.[1]
-
Reagent Quality: Ensure that both azocane and methyl acrylate are of high purity. Impurities in azocane can inhibit the reaction, while aged methyl acrylate may contain polymerization inhibitors that need to be removed by passing through a column of basic alumina.
-
Stoichiometry: A 1:1 molar ratio is theoretically required. However, using a slight excess (1.05-1.1 equivalents) of methyl acrylate can sometimes drive the reaction to completion. Be cautious, as a large excess can lead to side products.
-
Solvent Effects: This reaction can often be run neat (without solvent). If using a solvent, polar aprotic solvents like methanol, ethanol, or DMF are generally effective.[1][2] The choice of solvent can influence the reaction rate.
Question 2: I am observing multiple spots on my TLC plate, including a higher running, non-polar spot and a lower running, more polar spot in addition to my product. What are these byproducts?
Answer:
The formation of byproducts is a common issue. The likely culprits are:
-
Double Michael Addition Product: The most common byproduct is the formation of a tertiary amine where a second molecule of methyl acrylate has added to the nitrogen of the desired product. This results in a more polar compound that will have a lower Rf value on a TLC plate. This is more likely to occur if a significant excess of methyl acrylate is used or at higher reaction temperatures.[1][3]
-
Polymerization of Methyl Acrylate: Methyl acrylate can undergo self-polymerization, especially at elevated temperatures or in the presence of radical initiators.[4][5] This will typically appear as a baseline streak or insoluble material in your reaction mixture.
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to azocane and methyl acrylate.
To mitigate these, consider the following:
-
Add the methyl acrylate slowly to the azocane, especially if running the reaction neat, to control the exotherm.
-
Avoid excessively high temperatures.
-
Use a minimal excess of methyl acrylate.
Diagram 2: Troubleshooting Workflow for Synthesis
Caption: A systematic approach to troubleshooting low yields and impurities.
Section 2: Purification of this compound
Question 3: What is the best method to purify the crude this compound?
Answer:
The choice of purification method depends on the nature of the impurities.
-
Vacuum Distillation: If the primary impurities are non-volatile (e.g., polymerized methyl acrylate, salts), vacuum distillation is an excellent method for obtaining pure product. The relatively low molecular weight of the product (199.3 g/mol ) makes it amenable to distillation.[6][7]
-
Column Chromatography: If your crude product is contaminated with the double Michael addition product or other polar impurities, column chromatography on silica gel is the preferred method. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will allow for the separation of the desired product from more polar byproducts.[1][3]
Section 3: Downstream Reactions and Troubleshooting
This compound is a useful intermediate. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide.
FAQ: Hydrolysis
Question 4: I am trying to hydrolyze the methyl ester to 3-(azocan-1-yl)propanoic acid, but the reaction is slow and incomplete. How can I improve this?
Answer:
Ester hydrolysis can be performed under acidic or basic conditions.
-
Acidic Hydrolysis: Heating the ester under reflux with a dilute mineral acid (e.g., HCl or H₂SO₄) will catalyze the hydrolysis. This reaction is reversible, so using a large excess of water is necessary to drive the equilibrium towards the products.[2]
-
Basic Hydrolysis (Saponification): This is often the preferred method as the reaction is irreversible.[2] Heating the ester with an aqueous solution of a strong base like sodium hydroxide or lithium hydroxide will yield the carboxylate salt. The reaction mixture can then be acidified with a strong acid to protonate the carboxylate and precipitate the carboxylic acid. If the reaction is still slow, consider using a co-solvent like THF or methanol to improve solubility.
FAQ: Reduction
Question 5: I am attempting to reduce the ester to 3-(azocan-1-yl)propan-1-ol using lithium aluminum hydride (LAH), but I am getting a complex mixture of products. What could be going wrong?
Answer:
Lithium aluminum hydride (LAH) is a powerful reducing agent that readily reduces esters to primary alcohols.[8] However, careful control of the reaction conditions is critical.
-
Reaction Quenching: The workup procedure for an LAH reaction is highly exothermic and must be done with extreme care. Improper quenching can lead to side reactions and decomposition of the product. A standard Fieser workup (sequential addition of water, then 15% aqueous NaOH, then more water) is recommended to produce a granular precipitate that is easily filtered.
-
Temperature Control: The addition of the ester to the LAH slurry should be done at 0°C to control the initial exothermic reaction. The reaction can then be allowed to warm to room temperature or gently heated to ensure completion.
-
Anhydrous Conditions: LAH reacts violently with water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
FAQ: Amide Coupling
Question 6: I am trying to form an amide by reacting this compound with a primary amine, but the reaction is not proceeding. What are my options?
Answer:
Direct amidation of an unactivated methyl ester with an amine is generally a slow and inefficient process requiring high temperatures.[9][10] There are two main strategies to overcome this:
-
Two-Step Approach (Hydrolysis then Coupling): The most reliable method is to first hydrolyze the ester to the carboxylic acid as described in Question 4. The resulting carboxylic acid can then be coupled with the desired amine using standard peptide coupling reagents such as EDC/HOBt, HATU, or by converting the carboxylic acid to an acid chloride with thionyl chloride or oxalyl chloride followed by addition of the amine.[11]
-
Direct Aminolysis: While less common, direct conversion of the ester to the amide can sometimes be achieved under more forcing conditions, such as heating the ester and a large excess of the amine in a sealed tube. Catalytic methods for direct amidation of esters are also being developed but may require specific catalysts and conditions.[9][10]
Section 4: Data Presentation and Characterization
Accurate characterization of this compound is essential for confirming its identity and purity. While experimental data for this specific compound is not widely published, the following table provides expected NMR and MS data based on its structure and data from analogous compounds.
Table 1: Expected Analytical Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals for the azocane ring protons (likely in the 1.5-3.0 ppm range), two methylene groups of the propanoate chain (triplets, around 2.5-2.8 ppm), and a singlet for the methyl ester protons (around 3.7 ppm). |
| ¹³C NMR | Resonances for the carbon atoms of the azocane ring, the methylene carbons of the propanoate chain, the methyl ester carbon, and the carbonyl carbon (around 173 ppm). |
| Mass Spec (EI) | Molecular ion peak (M+) at m/z 199. A common fragmentation pattern would be the loss of the methoxy group (-OCH₃) to give a fragment at m/z 168, or cleavage of the propanoate side chain. |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.[12][13][14]
Section 5: Experimental Protocols
The following protocols are provided as representative examples. Researchers should adapt these based on their specific experimental setup and safety protocols.
Representative Protocol 1: Synthesis of this compound
-
To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add azocane (1.0 eq).
-
Cool the flask in an ice bath.
-
Slowly add methyl acrylate (1.05 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 20°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS until the azocane is consumed.
-
Purify the crude product by vacuum distillation or column chromatography (silica gel, gradient elution with hexanes/ethyl acetate).
Representative Protocol 2: Hydrolysis to 3-(azocan-1-yl)propanoic acid
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~4-5 with 1M HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.
References
- Diaz, D., et al. (2008).
- Casson, V., Snee, T., & Maschio, G. (n.d.).
- Molecules. (2008).
- RSC Advances. (2017). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. The Royal Society of Chemistry.
- Google Patents. (n.d.).
- Clark, J. (n.d.). Hydrolysis of esters. Chemguide.
- HMDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239).
- ResearchGate. (n.d.).
- Casson, V., Snee, T., & Maschio, G. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- UPCommons. (2016).
- Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry.
- The Journal of Organic Chemistry. (2016).
- Benchchem. (n.d.). Synthesis routes of Methyl 3-(1-methylindol-3-YL)
- ResearchGate. (n.d.). Conversions after given time of the aza‐Michael addition of 3–7 with....
- ResearchGate. (2015).
- ResearchGate. (n.d.).
- Santa Cruz Biotechnology. (n.d.).
- ResearchGate. (2018).
- Advanced Organic Chemistry. (n.d.).
- ACS Publications. (n.d.).
- Organic Chemistry Portal. (n.d.). Michael Addition.
- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- PubMed. (2008).
- YouTube. (2021).
- ResearchGate. (n.d.).
- Doc Brown's Chemistry. (n.d.).
- Scribd. (n.d.). Aza-Michael Reaction Insights.
- Reddit. (2024). Question on aza-michael addition reaction between diacrylate monomer and primary/secondary amines for making elastomers.
- Organic Chemistry Portal. (n.d.). Michael Addition.
- NIST WebBook. (n.d.). Propanoic acid, 3-cyano-, methyl ester.
- The Journal of Organic Chemistry. (2010).
- PubChem. (n.d.).
- NIST WebBook. (n.d.).
Sources
- 1. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Michael-type addition of azoles of broad-scale acidity to methyl acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aidic.it [aidic.it]
- 5. US4593064A - Method for polymerizing methyl methacrylate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. Michael Addition - Common Conditions [commonorganicchemistry.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. m.youtube.com [m.youtube.com]
- 14. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Enhancing the Stability of Methyl 3-azocan-1-ylpropanoate Derivatives
Welcome to the technical support center for Methyl 3-azocan-1-ylpropanoate and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this class of compounds. Our goal is to provide you with a deep understanding of the inherent stability challenges associated with this molecular scaffold and to offer practical, field-proven strategies to mitigate degradation. We will move beyond simple protocols to explain the causal mechanisms behind compound instability and the scientific rationale for each troubleshooting step.
Core Concepts: Understanding the Instability of the Azocane Propanoate Scaffold
This compound derivatives contain two primary functional groups susceptible to degradation: a tertiary amine within the azocane ring and a methyl ester. Understanding the reactivity of these two groups is the cornerstone of ensuring the stability of your compounds.
-
Ester Hydrolysis : The methyl propanoate side chain is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and methanol.[1] This reaction can be catalyzed by both acidic and basic conditions.[1][2] The rate of hydrolysis is highly dependent on the pH of the solution.[1]
-
Oxidation : The tertiary amine in the azocane ring is an electron-rich center, making it vulnerable to oxidation.[3][4] This can be initiated by atmospheric oxygen, light, or trace metal contaminants, often leading to the formation of an N-oxide, which can alter the compound's biological activity and physical properties.[3][5]
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability of this compound derivatives.
Q1: What are the primary degradation pathways for my compound?
A1: The two most common degradation pathways are hydrolysis of the methyl ester group and oxidation of the tertiary azocane nitrogen.[1][3] Hydrolysis results in the formation of the corresponding carboxylic acid, while oxidation typically yields the N-oxide derivative. These transformations can lead to a loss of potency or changes in the compound's pharmacological profile.
Q2: What environmental factors have the biggest impact on the stability of these derivatives?
A2: The key factors are pH, temperature, light, and the presence of oxygen and water .[6][7]
-
pH: Both acidic and basic conditions can accelerate the rate of ester hydrolysis.[4] The optimal pH for stability is typically near neutral but must be determined empirically for each specific derivative.
-
Temperature: Higher temperatures accelerate the rates of both hydrolysis and oxidation.[7]
-
Light: Some compounds are photosensitive and can degrade upon exposure to light, which can initiate oxidative degradation.[5][6]
-
Oxygen & Water: The presence of water is necessary for hydrolysis, and oxygen is a key reactant in oxidation.[5]
Q3: How should I store my this compound derivatives for maximum stability?
A3: For long-term storage, we recommend storing the compound as a dry solid (lyophilized powder if originally in solution) at -20°C or lower.[8] The container should be tightly sealed and protected from light (e.g., using an amber vial).[5][9] For added protection against oxidation, the vial can be backfilled with an inert gas like argon or nitrogen.
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation study, or stress testing, is an experiment where the drug substance is intentionally exposed to harsh conditions (e.g., strong acids, bases, oxidants, high heat, and intense light) to accelerate its degradation.[3][10][11] These studies are critical for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods that can resolve the parent compound from its degradants.[10][12]
Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Synthesis & Purification
Q: I've successfully synthesized my derivative, but after purification and storage for a few days, a new, more polar spot appears on my TLC plate. What is happening?
A: This is a classic sign of ester hydrolysis. The newly formed carboxylic acid is significantly more polar than the parent methyl ester, causing it to have a lower Rf value on a normal-phase TLC plate.
-
Causality: Trace amounts of acid or base from your purification steps (e.g., residual TFA from HPLC or bicarbonate from an aqueous wash) can catalyze hydrolysis, especially if your sample is not completely dry.
-
Troubleshooting Steps:
-
Confirm Identity: Analyze your sample by LC-MS. The new peak should have a mass that is 14 Da less than the parent compound (loss of CH₂ from the methyl ester).
-
Neutralize: Ensure your final compound is fully neutralized before final solvent evaporation. A gentle wash with a saturated sodium bicarbonate solution followed by a brine wash can remove acidic residues, but be sure to thoroughly dry the organic layer.
-
Anhydrous Conditions: Evaporate the final solvent under high vacuum and consider co-evaporation with an anhydrous solvent like toluene to azeotropically remove residual water. Store the final compound under an inert atmosphere.
-
Issue 2: Formulation & Solution Stability
Q: My compound degrades rapidly when dissolved in an aqueous buffer for a biological assay. How can I improve its stability in solution?
A: This is a common challenge driven by pH-dependent hydrolysis and potential oxidation. A systematic approach to formulation can significantly enhance stability.
-
Causality: The rate of ester hydrolysis is often minimized at a specific pH. Finding this "sweet spot" is critical. Additionally, dissolved oxygen in aqueous buffers can lead to oxidation of the tertiary amine.
-
Troubleshooting Workflow:
Caption: Workflow for a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of your compound in acetonitrile (ACN).
-
Stress Sample Preparation: For each condition, add an aliquot of the stock solution to the stressor solution to achieve a final drug concentration of ~100 µg/mL.
-
Acidic: Dilute with 0.1 M HCl. Incubate at 60°C.
-
Basic: Dilute with 0.1 M NaOH. Keep at room temperature.
-
Oxidative: Dilute with 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal: Place the solid compound in a vial at 80°C. Dissolve in diluent before analysis.
-
Photolytic: Expose a solution of the compound (in a quartz cuvette) to light conditions as specified by ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at initial, 2, 8, and 24-hour time points.
-
Quenching: For the acid and base samples, neutralize them with an equimolar amount of base or acid, respectively, before injection to prevent further degradation.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method coupled with a mass spectrometer to identify the masses of any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Rationale: A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. [10]It must be able to separate the API peak from all degradation product peaks.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: Develop a gradient method to ensure separation of the non-polar parent compound from the more polar hydrolysis product.
-
Example Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
-
Analysis of Stressed Samples: Inject the samples generated from the forced degradation study (Protocol 1).
-
Method Validation:
-
Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants. The peak should be spectrally homogeneous.
-
Resolution: Ensure the resolution between the parent peak and the closest eluting degradant peak is greater than 1.5.
-
Specificity: Confirm that you can identify and resolve the hydrolysis and oxidation products from the parent compound.
-
References
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Google Cloud.
- Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025).
- Experimental and theoretical investigations into the stability of cyclic aminals. (2016). Beilstein Journal of Organic Chemistry.
- A chemical rationale of drug stability and degradation- An insightful approach. (n.d.). PJ.
- Strategies for Resolving Stability Issues in Drug Formul
- Experimental and theoretical investigations into the stability of cyclic aminals. (2016).
- Hydrolysis of methyl esters. (n.d.).
- Formulation Strategies For Enhancing Drug Stability. (n.d.). Scribd.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs.
- Forced Degrad
- Forced Degradation Study an Essential Approach to Develop Stability Indic
- Strategies to enhance pharmaceutical formul
- Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
- The Impact of Formulation Strategies on Drug Stability and Bioavailability. (2024). JOCPR.
- Stability Studies in Pharmaceuticals. (2025). Netpharmalab.
- Preparation of Methyl Ester Precursors of Biologically Active Agents. (n.d.). Taylor & Francis Online.
- HYDROLYSIS OF ESTER. (n.d.). uobabylon.edu.iq.
- Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. (n.d.). Europe PMC.
- Understanding the chemical basis of drug stability and degrad
- CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series.
- Radiolytic degradation of dodecane substituted with common energetic functional groups. (2023). Royal Society of Chemistry.
- Degradation Pathways. (2014).
- Methyl 3-azocan-1-ylpropano
- Stability and proper storage conditions for aziridine compounds. (n.d.). Benchchem.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI.
- Analysis of acetylcholinesterase inhibitors: bioanalysis, degradation and metabolism. (2011).
- Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (n.d.).
- Enantioselective approaches to azocane derivatives. (n.d.).
- Characterization of the Degradation Mechanisms of Lysine-derived Aliphatic Poly(ester urethane) Scaffolds. (2010).
- Analytical techniques used to study the degradation of proteins and peptides: chemical instability. (n.d.).
- METHYL 3-(AZOCAN-1-YL)PROPANOATE. (n.d.).
- Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage. (2020).
- An In-depth Technical Guide to Methyl 3-(piperazin-1-yl)
- Analytics of Quinine and its Derivatives. (2016).
- 245748-88-3|Methyl 3-oxo-3-(1,3-thiazol-2-yl)
- Methyl 3-oxo-3-(pyridin-2-YL)
Sources
- 1. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. admin.mantechpublications.com [admin.mantechpublications.com]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. netpharmalab.es [netpharmalab.es]
- 7. iipseries.org [iipseries.org]
- 8. Stability of Cocaine Compounds in Biological Fluids During Post-Analytical Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 10. acdlabs.com [acdlabs.com]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. longdom.org [longdom.org]
Introduction: Synthetic Strategy for Methyl 3-azocan-1-ylpropanoate
As a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers optimizing the synthesis of Methyl 3-azocan-1-ylpropanoate. We will delve into the mechanistic underpinnings of the primary synthetic routes, address common experimental challenges through a detailed troubleshooting guide, and provide validated protocols to ensure reproducible, high-yield results.
This compound is a tertiary amine ester typically synthesized via the conjugate addition of a secondary amine (azocane) to an α,β-unsaturated ester (methyl acrylate). This reaction, a specific type of aza-Michael addition, is a robust and widely utilized method for forming carbon-nitrogen bonds.[1] An alternative, though often less direct, approach is the N-alkylation of azocane with a suitable 3-halopropanoate, which follows standard nucleophilic substitution principles.
The aza-Michael addition is generally preferred due to its atom economy and often milder reaction conditions. Optimization of this reaction is critical for maximizing yield and purity while minimizing common side reactions such as the polymerization of the acrylate acceptor.
Primary Synthetic Pathways
The two most viable synthetic routes are visualized below. Our focus will be on the optimization of the more common aza-Michael addition pathway.
Caption: Primary synthetic routes to this compound.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis of this compound via the aza-Michael addition.
FAQ 1: My reaction yield is low or non-existent. What are the primary factors to investigate?
Low yield is a common problem that can often be resolved by systematically evaluating the reaction parameters.[2]
Causality & Solutions:
-
Catalysis: While some aza-Michael additions can proceed thermally without a catalyst, the nucleophilicity of azocane may be insufficient for a high-yield reaction at moderate temperatures.[3]
-
Expert Insight: The reaction often requires a catalyst to activate either the amine (base catalyst) or the acrylate (Lewis acid catalyst). Basic catalysts like potassium carbonate (K₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective and commonly used.[4][5][6] For highly efficient and selective reactions under mild conditions, heterogeneous catalysts such as copper-based metal-organic frameworks (Cu-MOFs) have also proven effective.[7]
-
Recommendation: Start with a catalytic amount (5-10 mol%) of a base like K₂CO₃ or DBU. If the reaction is sluggish, consider a stronger, non-nucleophilic base or explore solvent-free conditions at an elevated temperature.[5]
-
-
Temperature: The reaction rate is highly temperature-dependent.
-
Expert Insight: Room temperature may be insufficient for the reaction to reach completion in a reasonable timeframe. Heating is typically required. However, excessive heat (>100°C) can promote the polymerization of methyl acrylate, a significant side reaction.
-
Recommendation: Begin trials at a moderate temperature (e.g., 50-80°C) and monitor the reaction's progress.[3][8] If conversion is slow, incrementally increase the temperature.
-
-
Solvent Choice: The solvent can influence reaction rates and selectivity.
-
Expert Insight: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often excellent choices as they can stabilize charged intermediates without interfering with the nucleophile.[6][9] Protic solvents like methanol can also be used, but may slow the reaction by solvating the amine starting material.[8] Solvent-free ("neat") conditions are also highly effective and simplify purification.[3][10]
-
Recommendation: Solvent-free conditions are an excellent starting point. If solubility is an issue, acetonitrile is a reliable alternative.[6]
-
-
Reagent Purity: Impurities, especially water, can hinder the reaction.
-
Expert Insight: Water can hydrolyze the methyl acrylate and interfere with the action of many catalysts. Ensure all reagents and solvents are anhydrous, particularly when using base catalysts.[2]
-
Troubleshooting Workflow for Low Yield
Caption: A step-by-step troubleshooting workflow for low reaction yield.
FAQ 2: I am observing significant side products. How can I improve the reaction's selectivity?
The primary side reaction of concern is the polymerization of methyl acrylate.
Causality & Solutions:
-
Polymerization of Methyl Acrylate: Acrylates are prone to anionic or free-radical polymerization, especially at elevated temperatures or in the presence of strong bases.
-
Expert Insight: This process competes directly with the desired conjugate addition. The rate of polymerization can be exacerbated by high concentrations of acrylate and high temperatures.
-
Recommendation: Add the methyl acrylate slowly to the reaction mixture containing azocane (and catalyst) at the desired temperature. This maintains a low instantaneous concentration of the acrylate, favoring the 1,4-addition over polymerization. Ensure the methyl acrylate is fresh and properly stored.
-
-
Ester Hydrolysis: If the reaction or workup is performed under harsh basic conditions in the presence of water, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.
-
Expert Insight: This is generally less of a concern under catalytic basic conditions but can become significant during workup if strong aqueous bases are used for extended periods.
-
Recommendation: Use anhydrous reaction conditions. During workup, perform extractions promptly and avoid prolonged contact with strong aqueous bases.[11]
-
FAQ 3: How can I effectively monitor the reaction's progress?
Real-time monitoring is crucial for determining the optimal reaction time and preventing side reactions from prolonged heating.[2]
Recommended Techniques:
-
Thin Layer Chromatography (TLC): This is the most straightforward method.
-
Procedure: Spot the reaction mixture on a silica gel plate alongside the azocane and methyl acrylate starting materials.
-
Eluent System: A mixture of ethyl acetate and hexanes (e.g., 20-40% ethyl acetate) is a good starting point. The product, being more polar than the starting materials (except azocane), will have a lower Rf value. The reaction is complete when the limiting reagent (typically azocane) is no longer visible.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment, GC-MS can be used to track the disappearance of starting materials and the appearance of the product peak with its characteristic mass.
FAQ 4: What is the most effective method for purifying this compound?
Purification aims to remove unreacted starting materials, catalyst, and any side products.
Workup and Purification Strategy:
-
Initial Workup:
-
Expert Insight: A standard aqueous workup is typically effective. After cooling the reaction mixture, dilute it with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water or brine to remove water-soluble catalysts (like K₂CO₃) and impurities.[4][12]
-
Pro Tip for Removing Azocane: To remove unreacted azocane, a wash with a dilute aqueous acid (e.g., 1M HCl) can be performed. This will protonate the basic azocane and the product, pulling them into the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and re-extracted with an organic solvent to recover the purified product.[13]
-
-
Final Purification:
-
Flash Column Chromatography: This is the most reliable method for achieving high purity.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The less polar impurities will elute first, followed by the desired product.
-
-
Distillation: If the product is a thermally stable liquid and the impurities have significantly different boiling points, vacuum distillation can be an effective, scalable purification method.
-
Optimized Experimental Protocol: Aza-Michael Addition
This protocol provides a robust starting point for the synthesis, incorporating best practices discussed in the troubleshooting guide.
Materials:
-
Azocane
-
Methyl acrylate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (e.g., nitrogen), add azocane (1.0 equiv) and anhydrous acetonitrile.
-
Catalyst Addition: Add DBU (0.1 equiv) to the solution and stir for 5 minutes.
-
Reagent Addition: Begin heating the mixture to 60°C. Once at temperature, add methyl acrylate (1.1 equiv) dropwise over 15-20 minutes using a syringe pump.
-
Reaction Monitoring: Allow the reaction to stir at 60°C. Monitor the consumption of azocane by TLC (e.g., 30% EtOAc/Hexanes) every hour. The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.[13]
-
-
Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to afford this compound as a pure compound.
Data Summary for Optimization
The following table provides a set of suggested starting conditions and parameters to explore during reaction optimization.
| Parameter | Condition 1 (Baseline) | Condition 2 (Solvent-Free) | Condition 3 (Lewis Acid) | Rationale & Key Considerations |
| Catalyst | DBU (10 mol%) | None or DBU (5 mol%) | CuBTC (5 mol%) | DBU is a strong, effective base.[6] Solvent-free may require thermal energy alone.[3] Cu-MOFs offer mild conditions and high selectivity.[7] |
| Solvent | Acetonitrile (MeCN) | None | Dichloromethane (DCM) | MeCN is a versatile polar aprotic solvent.[6] Solvent-free is "green" and simplifies workup.[10] |
| Temperature | 60°C | 80°C | Room Temperature | Balance reaction rate against acrylate polymerization. Cu-MOF catalysts can be effective even at room temperature.[7] |
| Stoichiometry | 1.1 equiv. Acrylate | 1.05 equiv. Acrylate | 1.1 equiv. Acrylate | A slight excess of acrylate ensures full conversion of the more valuable amine. |
| Expected Yield | Good to Excellent | Good to Excellent | Excellent | Yields are highly dependent on precise conditions and purification efficiency. |
References
-
Bhattacharjee, S., et al. (2021). The proposed reaction mechanism for the aza-Michael addition of cyclic amine with methyl acrylate over CuBTC. ResearchGate. Available at: [Link]
-
Ling, J., et al. (2017). Introducing the aza-Michael Addition Reaction Between Acrylate and Dihydropyrimidin-2(1H)-thione into Polymer Chemistry. MDPI. Available at: [Link]
-
Sokołowska, J., et al. (2013). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. Semantic Scholar. Available at: [Link]
-
ResearchGate (2019). Optimization of the reaction conditions for the alkylation step using bromide 5. ResearchGate. Available at: [Link]
-
Sokołowska, J., et al. (2013). Michael-type addition of azoles of broad-scale acidity to methyl acrylate. National Institutes of Health. Available at: [Link]
-
ResearchGate (2025). Synthesis of methyl 3-cyanobenzoate by a green process. ResearchGate. Available at: [Link]
-
ResearchGate (2019). Calculated results of aza-Michael addition of aniline to methyl acrylate (AAM). ResearchGate. Available at: [Link]
-
Supplementary Information (2019). Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction. MDPI. Available at: [Link]
-
ResearchGate (2011). Methyl 3-(1H-indol-3-yl)propanoate. ResearchGate. Available at: [Link]
-
Kappe, C. O., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. National Institutes of Health. Available at: [Link]
-
MDPI (2023). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. MDPI. Available at: [Link]
-
Asian Journal of Chemistry (2025). N-Alkylation Hybrids: Synthesis, Characterization, Anticancer Properties and Computational Insights. Asian Journal of Chemistry. Available at: [Link]
-
MDPI (2023). Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. MDPI. Available at: [Link]
-
ResearchGate (2019). Conversions after given time of the aza-Michael addition of 3–7 with... ResearchGate. Available at: [Link]
-
van Beek, H. L., et al. (2014). Synthesis of methyl propanoate by Baeyer–Villiger monooxygenases. Royal Society of Chemistry. Available at: [Link]
-
Organic Chemistry Frontiers (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Royal Society of Chemistry. Available at: [Link]
- Google Patents (2002). Process for preparing remifentanil, intermediates thereof, use of said... Google Patents.
-
National Institutes of Health (2014). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. National Institutes of Health. Available at: [Link]
-
ResearchGate (2019). Optimization of the reaction conditions for the alkylation step using bromide 4. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. METHYL 2-METHYL-3-(PYRROLIDIN-1-YL)PROPANOATE synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Methyl 3-azocan-1-ylpropanoate
This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 3-azocan-1-ylpropanoate. As a tertiary amine ester, this compound presents specific purification hurdles that require a nuanced approach. This document provides in-depth, field-proven troubleshooting advice and detailed protocols grounded in chemical principles.
Section 1: Understanding the Challenge & Identifying Impurities
The primary route to synthesizing this compound is typically a Michael addition of azocane to methyl acrylate. The inherent basicity of the tertiary amine and the reactivity of the ester functional group are the primary sources of purification challenges.
FAQ 1: What are the most common impurities I should expect?
Understanding potential impurities is the first step toward designing an effective purification strategy. Based on the common synthetic route, the following impurities are frequently encountered.
| Impurity Type | Specific Compound | Origin | Typical Removal Strategy |
| Starting Material | Azocane | Unreacted starting material | Acidic wash; Chromatography |
| Starting Material | Methyl Acrylate | Unreacted starting material | Removal under reduced pressure; Distillation |
| Side Product | 3-(Azocan-1-yl)propanoic acid | Hydrolysis of the ester group | Basic wash (e.g., NaHCO₃ solution) |
| Side Product | Polymeric materials | Polymerization of methyl acrylate | Filtration; Chromatography |
| Side Product | N-Oxide derivatives | Oxidation of the tertiary amine[1] | Chromatography; Use of reducing agents |
FAQ 2: How can I quickly assess the purity of my crude product?
A multi-technique approach is recommended for a comprehensive initial assessment.
-
Thin-Layer Chromatography (TLC): This is your first and fastest tool. It helps visualize the number of components and optimize conditions for flash chromatography. A common issue is "tailing" or "streaking," which is addressed in the next section.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the presence of starting materials or major side products by comparing the crude spectrum to the known spectra of the reactants and the expected product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS can provide a quantitative assessment of purity and identify impurities by their mass-to-charge ratio.[2][3]
Section 2: Troubleshooting Chromatographic Purification
Flash column chromatography is a workhorse technique, but the basic nature of this compound can cause significant issues on standard silica gel.
FAQ 3: My compound is streaking badly on my silica TLC plate. How do I get a clean separation?
This is the most common problem faced when purifying amines on silica gel. The streaking is caused by a strong acid-base interaction between the basic tertiary amine and the acidic silanol (Si-OH) groups on the silica surface.[4][5] This leads to poor separation, broad peaks, and potential loss of product on the column.
Here are three field-proven solutions, presented in a logical workflow.
Caption: Decision workflow for troubleshooting amine tailing in chromatography.
Solution 1: Modify the Mobile Phase (Competing Base)
Causality: By adding a small amount of a competing base (like triethylamine, TEA) to your mobile phase, you effectively "neutralize" the acidic sites on the silica.[5] The TEA preferentially binds to the silanol groups, allowing your target compound to elute symmetrically without tailing.
Experimental Protocol: Flash Chromatography with a TEA-Modified Mobile Phase
-
Solvent System Selection: On a TLC plate, test various ratios of a non-polar solvent (e.g., Hexanes) and a polar solvent (e.g., Ethyl Acetate or Dichloromethane/Methanol). To each test solvent, add 0.5-1% triethylamine (TEA) . Identify the ratio that gives your product an Rf value of ~0.3.
-
Column Packing: Pack a standard silica gel column using your chosen non-polar solvent containing 0.5-1% TEA.
-
Column Equilibration: Thoroughly flush the packed column with at least 3-5 column volumes of the initial mobile phase (e.g., 98:2 Hexanes:EtOAc + 1% TEA). This is a critical step to ensure all active sites are passivated before loading the sample.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb it onto a small amount of silica gel ("dry loading") for the best resolution.
-
Elution: Run the column using a gradient of your chosen solvent system, ensuring that every solvent mixture used contains the same concentration of TEA.
| Typical Mobile Phase Systems for Amines | Notes |
| Hexanes / Ethyl Acetate + 0.5-1% TEA | Good for moderately polar amines. |
| Dichloromethane / Methanol + 0.5-1% TEA | Effective for more polar amines that require a stronger eluent.[5] |
Solution 2: Change the Stationary Phase
Causality: Instead of masking the acidic silica, you can use a stationary phase that is inherently less acidic or even basic. This eliminates the root cause of the acid-base interaction.[4]
-
Amine-Functionalized Silica (KP-NH): This is silica gel that has been chemically modified with aminopropyl groups. It provides an excellent, inert surface for the purification of basic compounds, often allowing for simple non-polar/polar solvent gradients without any additives.[4]
-
Alumina (Basic or Neutral): Alumina is another effective alternative to silica for purifying amines.[6] Basic alumina is generally preferred.
Experimental Protocol: Using Amine-Functionalized Silica
-
Column Selection: Obtain a pre-packed amine-functionalized silica flash cartridge.
-
Solvent System Selection: Develop your method using TLC on standard silica plates, but use a simple hexane/ethyl acetate gradient without any amine additives. The results will translate well to the amine-functionalized column.[4]
-
Purification: Equilibrate, load, and run the column using the simple, non-additive mobile phase. The separation is often sharper and more efficient than with modified silica systems.
Solution 3: Switch to Reversed-Phase Chromatography
Causality: For more polar amines that are difficult to purify with normal-phase chromatography, reversed-phase (e.g., C18 silica) is a powerful alternative. Separation is based on hydrophobicity. By using a mobile phase with a high pH (e.g., containing 0.1% TEA), the tertiary amine remains in its neutral, free-base form. This makes it more hydrophobic (lipophilic), increasing its retention on the non-polar C18 stationary phase and enabling a successful separation.[5]
Section 3: Alternative & Non-Chromatographic Purification
Sometimes, chromatography is not the most efficient or scalable solution. Liquid-liquid extraction and other classical techniques can be highly effective.
FAQ 4: How can I use a simple liquid-liquid extraction (wash) to remove common impurities?
Liquid-liquid extraction is a powerful first-pass purification step to remove acidic or basic impurities. The strategy relies on changing the solubility of an impurity by protonating or deprotonating it.
Sources
addressing poor solubility of Methyl 3-azocan-1-ylpropanoate
Introduction: Understanding the Solubility Challenge
Methyl 3-azocan-1-ylpropanoate is a molecule of interest for researchers in drug development and chemical biology. Its structure, featuring a saturated eight-membered azocane ring (a tertiary amine) and a methyl ester, presents a common yet significant challenge: poor aqueous solubility in neutral conditions. The bulky, nonpolar eight-carbon ring dominates the molecule's character, making it hydrophobic.
This guide provides a comprehensive, scientifically-grounded framework for addressing and overcoming the solubility issues associated with this compound. We will delve into the chemical principles governing its behavior and provide robust, step-by-step protocols to ensure you can prepare accurate and stable solutions for your experiments, thereby safeguarding the integrity and reproducibility of your data.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, pH 7.4). Why?
A: The compound is poorly soluble at neutral pH due to the large, hydrophobic azocane ring. While the tertiary amine can act as a hydrogen bond acceptor, this is insufficient to overcome the nonpolar nature of the hydrocarbon structure.[1][2][3] To achieve aqueous solubility, the basic tertiary amine must be protonated to form a more soluble ammonium salt. This is accomplished by lowering the pH of the solution.[][5][6]
Q2: What is the best solvent to prepare a high-concentration stock solution?
A: A water-miscible, polar aprotic organic solvent is recommended for the primary stock solution. Dimethyl sulfoxide (DMSO) is the industry standard and an excellent first choice due to its ability to dissolve a wide range of polar and nonpolar compounds.[7][8][9] Ethanol can also be considered. A high-concentration stock (e.g., 10-50 mM) in DMSO allows for minimal volumes to be added to your final assay, keeping the organic solvent concentration low.[10][11]
Q3: I prepared a 10 mM stock in DMSO, but when I add it to my aqueous buffer, a precipitate forms. What is happening?
A: This is a common issue known as "compound crashing out." While the compound is soluble in the DMSO stock, its kinetic solubility in the final aqueous buffer is much lower.[10][12] The final concentration in your assay likely exceeds its solubility limit at that specific pH and buffer composition. Strategies to resolve this include lowering the final compound concentration, increasing the percentage of co-solvent (if the assay tolerates it), or, most effectively for this molecule, adjusting the pH of the aqueous buffer to be acidic.
Q4: Can I heat the solution or sonicate it to improve solubility?
A: Gentle warming (e.g., to 37°C) and sonication can help overcome kinetic barriers to dissolution, especially when preparing the initial organic stock solution. However, these methods are not a substitute for true thermodynamic solubility. If a compound precipitates upon cooling, it is supersaturated and the solution is unstable. Furthermore, prolonged or excessive heating should be avoided as it can lead to degradation of the compound or evaporation of the solvent, which would alter the concentration.[13]
Q5: How does pH adjustment work, and what are the risks?
A: The tertiary amine in the azocane ring is a weak base. By adding a dilute acid (e.g., HCl), you can protonate this nitrogen, forming a positively charged ammonium cation. This ionic species is significantly more polar and thus more soluble in water.[6][14][15] The primary risk is ester hydrolysis . Both strongly acidic and basic conditions can catalyze the cleavage of the methyl ester into a carboxylic acid and methanol, rendering your compound inactive or altering its properties.[16][17][18] Therefore, use the mildest acidic conditions necessary and always assess the stability of your compound under these conditions.
In-Depth Troubleshooting Guide
Successfully solubilizing this compound requires a logical, stepwise approach. The following guide will walk you through the process, from initial stock preparation to achieving a stable final aqueous solution.
Logical Workflow for Solubilization
The diagram below outlines the decision-making process for troubleshooting solubility issues.
Caption: Troubleshooting workflow for solubilizing this compound.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
This protocol describes the standard procedure for creating a primary stock solution, which is the foundation for all subsequent experiments.[11][19][20]
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%
-
Analytical balance
-
Glass vial with a Teflon-lined screw cap[21]
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of the compound required for your desired stock concentration and volume.
-
Formula: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000
-
Example (for 10 mM in 1 mL): Mass = 0.010 mol/L × 0.001 L × 199.3 g/mol × 1000 = 1.993 mg.
-
-
Weighing: Tare a clean, dry glass vial on an analytical balance. Carefully weigh the calculated amount of this compound into the vial. Record the exact mass.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial. Ensure the vial is at room temperature before opening the DMSO to prevent water absorption.[22]
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If solids persist, use a bath sonicator for 5-10 minutes. Gentle warming (37°C) can be applied if necessary.
-
Verification: Visually inspect the solution against a bright light to ensure all solid material has dissolved completely. The solution should be clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[13] Store in tightly sealed vials at -20°C or -80°C, protected from light.
Protocol 2: Preparation of an Aqueous Working Solution via pH Adjustment
This protocol details the recommended method for solubilizing the compound in an aqueous medium for most biological assays.
Materials:
-
High-concentration DMSO stock solution (from Protocol 1)
-
Aqueous buffer of choice (e.g., Phosphate, MES, HEPES)
-
Dilute Hydrochloric Acid (HCl), e.g., 0.1 N or 1 N
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Buffer Preparation: Prepare your desired aqueous buffer at a slightly higher pH than your target, as you will be adding acid.
-
pH Adjustment: Place the buffer on a stir plate. While monitoring with a calibrated pH meter, add dilute HCl dropwise until the buffer reaches the target acidic pH (a starting point of pH 5.0 to 6.0 is recommended). Allow the pH reading to stabilize.
-
Compound Addition: Calculate the volume of DMSO stock needed for your final concentration. The final DMSO concentration should typically be kept below 1%, and often below 0.5%, as it can impact biological assays.[23][24]
-
Dilution: While the acidic buffer is stirring, add the calculated volume of DMSO stock solution dropwise or as a single bolus. Adding the stock to a vortexing or stirring buffer helps prevent localized high concentrations that can lead to precipitation.
-
Final Verification: Inspect the final solution to ensure it is clear. Re-check the pH to confirm it has not significantly changed. If the experiment is sensitive to pH, this final value should be recorded.
Data & Solvent Reference
For optimal experimental design, it is critical to select the right solvent system. The table below summarizes the properties and recommended uses of common solvents.
| Solvent | Type | Key Properties | Primary Use Case | Final Assay Conc. Limit |
| DMSO | Polar Aprotic | Excellent solvating power for diverse compounds; miscible with water.[7] | Recommended for primary stock solutions. | < 1% (ideally < 0.5%)[23] |
| Ethanol | Polar Protic | Good solvating power; less toxic to cells than DMSO at higher conc. | Alternative for stock solutions if DMSO is incompatible with the assay. | < 1% |
| Aqueous Buffer (pH 7.4) | Aqueous | Physiologically relevant pH. | Final assay medium. Poor solvent for this compound without modification. | N/A |
| Aqueous Buffer (pH 5-6) | Aqueous | Acidic pH protonates the tertiary amine, forming a soluble salt.[][6] | Recommended for final working solutions to achieve solubility. | N/A |
References
-
Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]
-
Wikipedia. Ester hydrolysis. [Link]
-
Clark, J. (n.d.). Hydrolysis of esters. Chemguide. [Link]
-
The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Kozikowski, B. A., et al. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. [Link]
-
JoVE. (2025). Video: Bioavailability Enhancement: Drug Solubility Enhancement. [Link]
-
ScienceDirect. (2026). pH adjustment: Significance and symbolism. [Link]
-
Slideshare. (n.d.). Solubility enhancement -by pH change & complexation. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
Solarbio. (2026). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. [Link]
-
Al-Kasas, A., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. AAPS PharmSciTech. [Link]
-
Enfanos. (n.d.). Preparation of Stock Solutions. [Link]
-
PubMed. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
Wallerstein, J., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. [Link]
-
ResearchGate. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]
-
G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
-
Hansson, M., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]
-
Quora. (2017). Are tertiary amines soluble in water?. [Link]
-
ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. [Link]
-
Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions. [Link]
-
McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. [Link]
-
Km Chemistry. (n.d.). Properties of Amines, basic character of amines and solubility. [Link]
-
Clark, J. (n.d.). An introduction to amines. Chemguide. [Link]
-
Schering AG. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]
Sources
- 1. quora.com [quora.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 5. Video: Bioavailability Enhancement: Drug Solubility Enhancement [jove.com]
- 6. PH adjustment: Significance and symbolism [wisdomlib.org]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 14. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 15. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. enfanos.com [enfanos.com]
- 22. researchgate.net [researchgate.net]
- 23. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Methyl 3-azocan-1-ylpropanoate
Welcome to the technical support center for the analytical characterization of Methyl 3-azocan-1-ylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the analysis of this molecule. Drawing from established principles in analytical chemistry and extensive experience with similar compounds, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, properties, and analysis of this compound.
Q1: What are the primary chemical functionalities of this compound that influence its analytical behavior?
A1: this compound possesses two key functional groups that dictate its analytical characteristics: a tertiary amine within the azocane ring and a methyl ester. The tertiary amine is basic and prone to causing peak tailing in gas chromatography (GC) due to interactions with active sites on the column and inlet.[1][2] In liquid chromatography (LC), its basicity affects retention and ionization efficiency in mass spectrometry (MS). The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to the formation of 3-(azocan-1-yl)propanoic acid.[3][4][5]
Q2: What are the expected main degradation pathways for this molecule during analysis or storage?
A2: The primary degradation pathway is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This can be catalyzed by acidic or basic residues in sample matrices, solvents, or on chromatographic columns. Thermal degradation in the GC inlet can also be a concern for tertiary amines, potentially leading to fragmentation or rearrangement.[6][7] Long-term storage, especially at room temperature or in non-inert atmospheres, can lead to both hydrolysis and oxidative degradation of the amine.
Q3: What are the likely impurities I might encounter from the synthesis of this compound?
A3: A common synthetic route for this compound is the Michael addition of azocane to methyl acrylate.[8] Potential impurities from this synthesis could include unreacted azocane and methyl acrylate, as well as the product of double addition (1,4-di(azocan-1-yl)butane-2,3-dicarboxylic acid dimethyl ester) if the reaction conditions are not carefully controlled. Additionally, the hydrolysis product, 3-(azocan-1-yl)propanoic acid, may be present if the purification process involves aqueous workups without pH control.
Q4: Can I analyze this compound by both GC-MS and HPLC-MS?
A4: Yes, both techniques are viable, but each presents its own set of challenges. GC-MS can offer high resolution, but the basicity of the tertiary amine can lead to poor peak shape (tailing).[1][2] HPLC-MS is often preferred for its ability to handle less volatile and thermally labile compounds, but careful method development is required to achieve good chromatographic separation and efficient ionization.[9][10]
II. Troubleshooting Guide: GC-MS Analysis
Gas chromatography-mass spectrometry is a powerful tool for the analysis of volatile compounds. However, the analysis of amines like this compound can be challenging.
Problem 1: Poor Peak Shape (Tailing)
Symptoms:
-
Asymmetrical peaks with a pronounced "tail" extending from the peak maximum.
-
Inconsistent peak integration and reduced reproducibility.
Causality: The basic tertiary amine can interact with active silanol groups in the GC inlet liner and on the column stationary phase, leading to adsorption and delayed elution.[1][2][11][12]
Solutions:
-
Inlet Maintenance:
-
Use a Deactivated Liner: Employ a liner specifically designed for the analysis of active compounds. Regularly replace the liner to prevent the buildup of non-volatile residues.
-
Proper Column Installation: Ensure a clean, square cut of the column and correct installation depth in the inlet to avoid dead volume.[1]
-
-
Column Selection and Care:
-
Use a Base-Deactivated Column: Select a column with a stationary phase that has been treated to reduce the number of active sites.
-
Column Conditioning: Properly condition the column according to the manufacturer's instructions before use.
-
Trim the Column: If performance degrades, trimming a small portion (10-20 cm) from the inlet end of the column can remove accumulated contaminants.[1]
-
-
Derivatization:
-
While not always necessary, derivatization of the amine can improve peak shape. However, this adds complexity to the sample preparation.
-
Troubleshooting Workflow for Peak Tailing in GC-MS
Sources
- 1. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amine Thermal Degradation [bre.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of Methyl 3-azocan-1-ylpropanoate by NMR Spectroscopy
Introduction
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. For novel heterocyclic compounds like Methyl 3-azocan-1-ylpropanoate, a molecule featuring a saturated eight-membered azocane ring N-substituted with a methyl propanoate side chain, this validation is paramount. The conformational flexibility of the azocane ring and the presence of multiple methylene groups present a unique challenge that necessitates a multi-faceted analytical approach.
This guide provides an in-depth, field-proven methodology for the structural validation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of expected peaks to explain the causal logic behind spectral predictions, detail the experimental protocols necessary for acquiring high-quality data, and outline a self-validating workflow using a suite of 1D and 2D NMR techniques. This document is intended for researchers, chemists, and quality control professionals who require a robust and defensible strategy for structural elucidation.
Part 1: Deconstructing the Molecule for NMR Prediction
Before stepping into the laboratory, a thorough in-silico analysis is crucial. By dissecting the molecule into its constituent parts—the azocane ring and the methyl propanoate side chain—we can predict the expected ¹H and ¹³C NMR spectra. This predictive framework forms the basis against which we will compare our experimental data.
Molecular Structure and Atom Numbering:
Caption: Structure of this compound with atom numbering for NMR assignment.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the methyl ester group, the two methylene groups of the propanoate chain, and the seven methylene groups of the azocane ring. The key influencing factors on chemical shift are proximity to the electronegative nitrogen and oxygen atoms.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H¹¹ (O-CH₃ ) | ~3.6 - 3.7 | Singlet (s) | 3H | Classic methyl ester singlet, deshielded by the adjacent oxygen atom.[1] |
| H⁹ (-CH₂ -C=O) | ~2.5 - 2.7 | Triplet (t) | 2H | Alpha to a carbonyl group, showing coupling to the adjacent H⁸ protons. |
| H⁸ (-N-CH₂ -) | ~2.7 - 2.9 | Triplet (t) | 2H | Alpha to both the nitrogen and the C⁹H₂ group, resulting in deshielding and a triplet splitting pattern. |
| H² & H⁷ (N-CH₂ -) | ~2.4 - 2.6 | Multiplet (m) | 4H | Protons alpha to the ring nitrogen are deshielded.[2] The flexible ring may lead to complex overlapping multiplets. |
| H³, H⁴, H⁵, H⁶ | ~1.5 - 1.8 | Multiplet (m) | 10H | Aliphatic protons of the azocane ring, expected to resonate in the standard alkane region as a broad, overlapping multiplet. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon environments. For this compound, we expect to see 11 distinct signals, though some of the aliphatic carbons in the flexible azocane ring may overlap.
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C¹⁰ (C =O) | ~172 - 175 | Characteristic chemical shift for an ester carbonyl carbon.[3][4][5] |
| C¹¹ (O-C H₃) | ~51 - 52 | Typical shift for a methyl ester carbon, deshielded by oxygen.[3][6] |
| C⁸ (-N-C H₂-) | ~50 - 55 | Carbon alpha to nitrogen in the side chain. |
| C² & C⁷ (N-C H₂-) | ~55 - 60 | Carbons alpha to the ring nitrogen are significantly deshielded.[2][7] |
| C⁹ (-C H₂-C=O) | ~32 - 36 | Carbon alpha to the ester carbonyl. |
| C³, C⁴, C⁵, C⁶ | ~25 - 30 | Aliphatic carbons within the azocane ring, expected in the typical alkane region.[7] |
Part 2: The Self-Validating Experimental Workflow
Acquiring high-quality, unambiguous data is paramount. The following workflow is designed as a self-validating system, where each step provides confirmation for the next, culminating in an irrefutable structural assignment.
Caption: A comprehensive workflow for NMR-based structural validation.
Experimental Protocol: Acquiring High-Fidelity Data
This protocol ensures reproducibility and accuracy, which are cornerstones of trustworthy data.[8][9]
Materials:
-
This compound sample (10-20 mg)
-
Deuterated chloroform (CDCl₃), 99.8%+ D
-
Tetramethylsilane (TMS), as internal standard (often pre-added to solvent)
-
5 mm NMR tubes, high precision
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry vial. Once fully dissolved, transfer the solution to an NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the sample is properly shimmed to achieve a homogeneous magnetic field, which is critical for high resolution. Lock the spectrometer on the deuterium signal of the CDCl₃.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 5 seconds) to ensure full magnetization recovery for accurate integration, and an acquisition time of at least 2-3 seconds.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
DEPT-135 Acquisition: Run a DEPT-135 experiment. This is invaluable for differentiating between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons (like C=O) will be absent.
-
2D COSY Acquisition: Acquire a Correlation Spectroscopy (COSY) spectrum. This experiment reveals which protons are spin-spin coupled (i.e., on adjacent carbons).
-
2D HSQC/HMQC Acquisition: Acquire a Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum. This experiment correlates each proton signal with the signal of the carbon atom it is directly bonded to.
-
2D HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting different parts of the molecule.
Part 3: Assembling the Puzzle: Data Interpretation
Confirming the Propanoate Side Chain
The validation begins with the simplest part of the molecule. The ¹H NMR spectrum should show a singlet integrating to 3H around 3.6 ppm (H¹¹), confirming the -OCH₃ group. Two triplets, each integrating to 2H, should be present around 2.5-2.9 ppm. The COSY spectrum must show a clear cross-peak between these two triplets, confirming the -CH₂-CH₂- linkage of the H⁸ and H⁹ protons.
Connecting the Side Chain to the Azocane Ring
This is the most critical validation step, and it relies on the HMBC experiment. We look for a long-range correlation (a cross-peak) between the H⁸ protons on the side chain (~2.7-2.9 ppm) and the two carbons alpha to the nitrogen in the azocane ring (C² and C⁷, ~55-60 ppm). A second crucial correlation should be seen between the protons on the alpha carbons of the ring (H² and H⁷, ~2.4-2.6 ppm) and the C⁸ carbon of the side chain (~50-55 ppm). These two correlations irrefutably prove the connectivity between the propanoate nitrogen and the azocane ring.
Caption: Key 2D NMR correlations for unambiguous structural assignment.
Assigning the Azocane Ring
The symmetry and flexibility of the azocane ring can lead to significant signal overlap in the 1.5-1.8 ppm (¹H) and 25-30 ppm (¹³C) regions. While full assignment of every methylene group can be challenging, the COSY spectrum should show a contiguous network of correlations among these aliphatic protons. The HSQC spectrum will then link these proton multiplets to their corresponding carbon signals, confirming the presence of the seven CH₂ groups of the ring. The DEPT-135 spectrum should show negative signals for all carbons in the 25-60 ppm range, confirming they are all CH₂ groups.
Part 4: Comparison with Plausible Alternatives
A robust validation must also consider and rule out potential isomers. For instance, an alternative structure could be the N-acylated isomer, 1-azocanoyl-methyl acetate , which could theoretically form under different synthetic conditions.
| Feature | This compound (Target) | 1-azocanoyl-methyl acetate (Isomer) |
| ¹H Signal α to N | Triplet, ~2.7-2.9 ppm (-N-CH₂ -CH₂-CO) | Singlet, ~4.0-4.2 ppm (-N-CO-CH₂ -O) |
| ¹³C Signal α to N | ~50-55 ppm (-N-C H₂-CH₂-CO) | ~65-70 ppm (-N-CO-C H₂-O) |
| Carbonyl (C=O) | Ester, ~172-175 ppm | Amide, ~168-172 ppm |
| Key HMBC | H⁸ correlates to C² and C⁷ | No equivalent correlation; H on CH₂ would correlate to amide C=O. |
The significant differences in the chemical shifts of the protons and carbons alpha to the nitrogen, as well as the distinct chemical shift of the carbonyl carbon (ester vs. amide), make these two structures easily distinguishable by NMR.
Conclusion
The structural validation of this compound is achieved not by a single spectrum, but by a holistic and self-reinforcing workflow. By combining predictive analysis with a suite of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments, every atom and bond can be accounted for. The key diagnostic evidence lies in the HMBC correlations that unambiguously link the methyl propanoate side chain to the azocane ring nitrogen. This comprehensive approach ensures the highest level of scientific integrity, providing the trustworthy and authoritative data required for progression in research and drug development.
References
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link][3]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link][4]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link][2]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link][7]
-
Doc Brown's Chemistry. (n.d.). The 1H NMR spectrum of methyl propanoate. Retrieved from [Link][1]
-
Emery Pharma. (2025, June 2). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Retrieved from [Link][8]
-
Pauli, G. F., et al. (2013). Validation of a generic quantitative (1)H NMR method for natural products analysis. Phytochemical Analysis, 24(5), 478-491. Retrieved from [Link][9]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link][10]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link][5]
Sources
- 1. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propionate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Methyl propionate(554-12-1) 13C NMR [m.chemicalbook.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. emerypharma.com [emerypharma.com]
- 9. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scs.illinois.edu [scs.illinois.edu]
mass spectrometry analysis of Methyl 3-azocan-1-ylpropanoate
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Methyl 3-azocan-1-ylpropanoate
Authored by a Senior Application Scientist
This guide provides a detailed comparative analysis of three common mass spectrometry (MS) techniques for the characterization of this compound (C₁₁H₂₁NO₂, MW: 199.29 g/mol ), a tertiary amine and propanoate ester of interest in synthetic chemistry and drug development. We will explore the theoretical underpinnings and practical application of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-ESI-MS), and Liquid Chromatography-Mass Spectrometry with Atmospheric Pressure Chemical Ionization (LC-APCI-MS). Our focus is on elucidating the causality behind methodological choices to empower researchers in selecting the optimal analytical strategy.
Introduction to the Analyte and Analytical Challenges
This compound possesses a unique structure combining a saturated eight-membered heterocyclic amine (azocane) and a methyl ester functional group. This bifunctionality presents distinct analytical considerations:
-
The Tertiary Amine: The azocane ring's tertiary amine is a basic site, readily protonated in acidic conditions. This property is central to its ionization behavior in techniques like ESI and APCI.
-
The Ester Group: The methyl propanoate moiety influences the molecule's polarity and is a potential site for characteristic fragmentation.
-
Volatility and Thermal Stability: The molecule's molecular weight and structure suggest moderate volatility, making it a candidate for both GC- and LC-based methods. Its thermal stability is a critical parameter for successful GC-MS analysis.
The objective of this guide is to compare how different ionization techniques interact with these structural features, leading to distinct analytical outcomes in terms of sensitivity, selectivity, and structural elucidation.
Experimental Design & Workflow
A robust analytical comparison begins with a standardized sample preparation protocol to ensure that observed differences are attributable to the MS technique itself, not sample handling variability.
Standardized Sample Preparation Protocol
-
Stock Solution Preparation: Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol (MeOH) to create a 1 mg/mL stock solution.
-
Working Solution for LC-MS: Dilute the stock solution with a 50:50 mixture of acetonitrile (ACN) and water to a final concentration of 1 µg/mL. For ESI analysis, add 0.1% formic acid to this solvent mixture to promote protonation. For APCI, a neutral or acidified mobile phase can be tested.[1]
-
Working Solution for GC-MS: Dilute the stock solution with dichloromethane (DCM) to a final concentration of 10 µg/mL. Derivatization is generally not required for this molecule but can be an option for improving chromatographic peak shape if necessary.[2]
-
Filtration: Filter all working solutions through a 0.22 µm PTFE syringe filter prior to injection to remove any particulates.
Workflow Visualization
The overall analytical approach, from sample preparation to comparative data analysis, is depicted below.
Caption: General experimental workflow for comparative MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for volatile and thermally stable compounds. Ionization is typically achieved via Electron Ionization (EI), a high-energy ("hard") process that induces extensive and reproducible fragmentation, providing a structural "fingerprint."
Principle and Causality
For GC-MS, the analyte must be sufficiently volatile to exist in the gas phase and stable enough to traverse the heated GC column without degradation. Amines can sometimes exhibit poor peak shape due to interactions with the column; however, the tertiary nature and molecular weight of this compound make it a viable candidate.[3] The high energy of EI (typically 70 eV) is more than sufficient to ionize the molecule and cause cleavage at multiple bonds, which is invaluable for structural confirmation.
Predicted EI Fragmentation Pathway
The odd molecular weight (199) is consistent with the nitrogen rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.[4][5] The fragmentation of the molecular ion (M•⁺, m/z 199) is predicted to follow several key pathways characteristic of cyclic amines and esters.
-
α-Cleavage: This is the most characteristic fragmentation pathway for amines.[5][6] It involves the cleavage of a C-C bond adjacent to the nitrogen atom, resulting in a stable, resonance-stabilized iminium cation. For the azocane ring, this can occur at two positions, leading to the loss of an ethyl radical (C₂H₅•) or a hexyl radical (C₆H₁₃•), with the former being more probable due to the formation of a more stable radical.
-
Ring Cleavage: The cyclic structure can undergo fragmentation, leading to the loss of neutral molecules like ethene.[4][7]
-
Ester Fragmentation: Cleavage adjacent to the ester carbonyl can lead to the formation of an acylium ion at m/z 57 ([C₂H₅CO]⁺) or loss of the methoxy group ([M - 31]⁺).
Caption: Predicted Electron Ionization (EI) fragmentation pathways.
GC-MS Protocol
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at 1 mL/min.
-
Oven Program: Initial 80°C for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Scan Range: m/z 40-400.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is the cornerstone of modern small molecule analysis, particularly for compounds not amenable to GC. We compare two of the most common atmospheric pressure ionization sources: ESI and APCI.
Electrospray Ionization (ESI)
ESI is a very soft ionization technique ideal for polar and ionic compounds.[9] Ionization occurs by creating a fine spray of charged droplets from the liquid phase.
-
Principle and Causality: The tertiary amine in this compound is a strong proton acceptor. By analyzing in an acidic mobile phase (e.g., with 0.1% formic acid), the analyte will exist in solution as a cation. ESI efficiently transfers these pre-formed ions from the liquid to the gas phase.[10] This process imparts minimal excess energy, typically resulting in an abundant protonated molecule, [M+H]⁺, at m/z 200. This makes ESI exceptionally sensitive for quantifying the intact molecule but requires tandem MS (MS/MS) for structural fragmentation.
-
Suitability: ESI is highly suitable for this analyte due to the basic nitrogen, which ensures efficient ionization in positive mode.[11] It is expected to provide the highest sensitivity among the three techniques.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is well-suited for small, thermally stable molecules of moderate to low polarity that are not easily ionized by ESI.[12][13]
-
Principle and Causality: In APCI, the LC eluent is vaporized in a heated tube. A corona discharge then ionizes the solvent molecules, which in turn transfer a proton to the analyte molecule in the gas phase (a chemical ionization process).[14][15] Because the analyte must be thermally stable enough to be vaporized, APCI serves as a bridge between ESI and GC-MS. For this compound, this process is also expected to be efficient, generating a protonated molecule [M+H]⁺ at m/z 200. APCI is often less susceptible to ion suppression from matrix components (like salts) than ESI.[14]
-
Suitability: APCI is a strong alternative to ESI. It may offer better robustness if the sample matrix is complex. The choice between ESI and APCI often comes down to empirical performance for a specific analyte and matrix.[9][16]
Predicted CID Fragmentation (from ESI or APCI)
To obtain structural information from ESI or APCI, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ precursor ion (m/z 200) is isolated and fragmented via collision-induced dissociation (CID). The fragmentation patterns are different from EI because they originate from an even-electron, protonated species.
-
Dominant Pathway: The most likely fragmentation will be the neutral loss of the entire methyl propanoate group via cleavage of the C-N bond, leading to a protonated azocane fragment.
-
Ring Fragmentation: Cleavage of the azocane ring, initiated at the charge site, is also a probable pathway.
Caption: Predicted Collision-Induced Dissociation (CID) pathways.
LC-MS Protocol
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: Waters XTerra MS C18 (2.1 x 30 mm, 3.5 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
MS System: Thermo Q Exactive™ Hybrid Quadrupole-Orbitrap or equivalent.[17]
-
Ion Source (ESI): Positive ion mode, spray voltage 3.5 kV, capillary temp 320°C.
-
Ion Source (APCI): Positive ion mode, corona discharge current 5 µA, vaporizer temp 400°C.[18]
-
Scan Mode: Full scan (m/z 50-400) for precursor identification; targeted MS/MS on m/z 200 for fragmentation analysis.
Comparative Performance Analysis
The choice of technique depends on the analytical goal: quantification, structural confirmation, or screening in complex matrices.
| Feature | GC-MS (EI) | LC-MS (ESI) | LC-MS (APCI) |
| Ionization Principle | High-Energy Electron Impact | Electrospray (Liquid Phase) | Chemical Ionization (Gas Phase) |
| Sample Requirements | Volatile & Thermally Stable | Polar & Ionizable | Volatile & Thermally Stable |
| Expected Parent Ion | Molecular Ion (M•⁺), m/z 199 | Protonated Molecule ([M+H]⁺), m/z 200 | Protonated Molecule ([M+H]⁺), m/z 200 |
| In-Source Fragmentation | Extensive, reproducible fingerprint | Minimal; "soft" ionization | Minimal; "soft" ionization |
| Primary Use Case | Structural Elucidation, Library Matching | High-Sensitivity Quantification | General Purpose, Less Polar Analytes |
| Susceptibility to Matrix | Low | High | Moderate[14] |
| Predicted Suitability | Good, if thermally stable. | Excellent, likely most sensitive. | Very good, robust alternative to ESI. |
Conclusion and Recommendations
For the analysis of this compound, all three techniques offer viable but distinct advantages.
-
For high-sensitivity quantification in relatively clean samples (e.g., pharmacokinetic studies), LC-ESI-MS is the method of choice. Its ability to efficiently generate the [M+H]⁺ ion provides the lowest limits of detection.[14][19]
-
For unambiguous structural confirmation , GC-MS with EI is superior. The rich, reproducible fragmentation pattern serves as a high-confidence fingerprint for the molecule.
-
For robust analysis in complex matrices or for compounds that show poor ESI response, LC-APCI-MS is an excellent and often more rugged alternative.[9][13]
Ultimately, a comprehensive characterization would leverage both LC-MS/MS for sensitive detection and GC-MS for confirmatory structural analysis. This orthogonal approach provides the highest degree of scientific confidence, embodying the principles of a self-validating analytical system.
References
- AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from AxisPharm website. [URL: https://axispharm.com/electrospray-and-apci-mass-analysis/]
- Statheropoulos, M., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Journal of Mass Spectrometry and Advances in the Clinical Lab. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8020815/]
- Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from Wikipedia. [URL: https://en.wikipedia.
- Li, W., et al. (2014). Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4287232/]
- PITTCON. (2014). Atmospheric Pressure Ionisation of Small Molecules. Wiley Analytical Science. [URL: https://analyticalscience.wiley.com/do/10.1002/sepspec.2124-2128]
- Advion, Inc. (n.d.). Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer equipped with atmospheric pressure ionization. Retrieved from Advion Interchim Scientific. [URL: https://www.advion.
- Lee, H. R., et al. (2015). Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. International Journal of Analytical Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4609425/]
- LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from LabX Media Group. [URL: https://www.labx.
- Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines. Retrieved from Whitman College website. [URL: https://people.whitman.edu/~dunnivfm/R_Inst/GCMS_Chp6_15.pdf]
- Balogh, M. P. (2006). Ionization Revisited. LCGC International. [URL: https://www.chromatographyonline.
- Creative Proteomics. (n.d.). Propanoic Acid Analysis Service. Retrieved from Creative Proteomics. [URL: https://www.creative-proteomics.com/services/propanoic-acid-analysis-service.htm]
- Brown, D. (n.d.). Mass spectrum of methyl propanoate. Retrieved from Doc Brown's Chemistry. [URL: https://www.docbrown.info/page07/spectra/msC4H8O2c.htm]
- SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. Retrieved from SIELC. [URL: https://sielc.
- NIST. (n.d.). Propanoic acid, propyl ester. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C106365]
- JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. [URL: https://www.jove.
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from Waters Corporation website. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2001/effect-of-ph-on-lc-ms-analysis-of-amines.html]
- Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry. Retrieved from Creative Proteomics. [URL: https://www.creative-proteomics.
- Viidanoja, J. (2017). Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. Journal of Chromatography A. [URL: https://pubmed.ncbi.nlm.nih.gov/27993393/]
- An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences. [URL: https://www.sciencedirect.com/science/article/pii/S100107422200216X]
- Chemistry Learning. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. YouTube. [URL: https://www.youtube.
- Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_with_a_Biological_Emphasis_v2.0_(Soderberg)/06%3A_Introduction_to_Mass_Spectrometry/6.
- Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from SCBT. [URL: https://www.scbt.
- Sigma-Aldrich. (n.d.). Quantitative liquid chromatography-electrospray ionization-mass spectrometry analysis of amine-containing metabolites. Retrieved from Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/17148]
- mVOC. (n.d.). Ethyl Propanoate. Retrieved from mVOC 4.0. [URL: https://voc.
- Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [URL: https://vtechworks.lib.vt.edu/handle/10919/33130]
- ResearchGate. (n.d.). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines. Retrieved from ResearchGate. [URL: https://www.researchgate.
- ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved from ResearchGate. [URL: https://www.researchgate.
- NIH. (2023). Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry. Retrieved from National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10452302/]
- PubChem. (n.d.). Methyl 3-azido-2-(azidomethyl)propanoate. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/53415149]
- PubChem. (n.d.). Methyl 3-isocyanatopropanoate. Retrieved from PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2769480]
- NIH. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10217596/]
- Wikipedia. (n.d.). Methyl propionate. Retrieved from Wikipedia. [URL: https://en.wikipedia.
- Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from Bryan Research & Engineering website. [URL: https://www.bre.
- PubMed. (1990). Mass spectrometry of methyl and methyl-d3 derivatives of diuretic agents. Retrieved from PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2350005/]
- Benchchem. (n.d.). Methyl 3-oxo-3-(pyridin-2-YL)propanoate. Retrieved from Benchchem. [URL: https://www.benchchem.com/product/b1590398]
- Matrix Fine Chemicals. (n.d.). METHYL 3-(AZOCAN-1-YL)PROPANOATE. Retrieved from Matrix Fine Chemicals. [URL: https://matrix-fine-chemicals.
- ResearchGate. (1976). Mass Spectra of Acetylenic Fatty Acid Methyl Esters and Derivatives. Retrieved from ResearchGate. [URL: https://www.researchgate.
- Semantic Scholar. (n.d.). Figure 8 from Methyl esterification of fatty acids and eicosanoids. Retrieved from Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Figure-8-from-Methyl-esterification-of-fatty-acids-Sengupta/68e7b30f8f8705f992383c2605b8e9b0b4d45d31]
Sources
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. bre.com [bre.com]
- 4. GCMS Section 6.15 [people.whitman.edu]
- 5. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 13. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]
- 14. Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. advion.com [advion.com]
- 17. Propanoic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]
- 18. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Azocane vs. Piperidine Propanoates: A Guide for Researchers in Drug Development
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a compound's pharmacological profile. Among the saturated heterocycles, the six-membered piperidine ring is a well-established and ubiquitous motif in medicinal chemistry. However, the exploration of larger ring systems, such as the eight-membered azocane scaffold, offers opportunities for novel structure-activity relationships (SAR) and intellectual property. This guide provides an in-depth comparative study of azocane and piperidine propanoates, focusing on their synthesis, conformational analysis, and interactions with key biological targets, supported by experimental data and detailed protocols.
Introduction: The Significance of Ring Size in Drug Design
The piperidine ring is a cornerstone in the design of numerous drugs, particularly those targeting the central nervous system (CNS), due to its favorable physicochemical properties and ability to adopt a stable chair conformation, which allows for precise positioning of substituents.[1][2] In contrast, the larger and more flexible azocane ring presents both challenges and opportunities.[3] Its increased conformational flexibility can be advantageous for exploring larger binding pockets but may also come with an entropic penalty upon receptor binding. This guide will explore these differences in the context of propanoate derivatives, a common functional group in pharmacologically active compounds.
Structural and Physicochemical Properties: A Tale of Two Rings
The fundamental differences between the piperidine and azocane scaffolds lie in their ring size, which dictates their conformational preferences and physicochemical properties.
Piperidine:
-
Conformation: Predominantly adopts a low-energy chair conformation, providing a rigid framework for substituent orientation.[4]
-
Physicochemical Properties: Generally possesses a favorable balance of lipophilicity and aqueous solubility, contributing to good pharmacokinetic profiles.[5]
Azocane:
-
Conformation: Exhibits greater conformational flexibility with multiple low-energy conformations, including boat-chair and crown families. This flexibility can be a double-edged sword in drug design.[6]
-
Physicochemical Properties: The larger ring size generally leads to increased lipophilicity compared to its piperidine counterpart.[7]
| Property | Piperidine | Azocane |
| Ring Size | 6-membered | 8-membered |
| Primary Conformation | Chair | Boat-chair, Crown |
| Conformational Flexibility | Low | High |
| Molecular Weight | Lower | Higher |
| Lipophilicity (logP) | Generally lower | Generally higher |
Synthesis of Azocane and Piperidine Propanoates
The synthesis of N-substituted piperidine and azocane propanoates typically involves the alkylation of the parent heterocycle with a suitable propanoic acid derivative.
General Synthetic Scheme:
Figure 1: General synthetic routes to piperidine and azocane propanoates.
Comparative Biological Activity
A direct comparison of azocane and piperidine propanoates is hampered by the limited literature on the former. However, by examining derivatives with similar therapeutic targets, we can infer the influence of the heterocyclic scaffold.
Opioid Receptor Modulation
The piperidine scaffold is a key component of many potent opioid receptor agonists and antagonists. For instance, piperidine propionamide derivatives have been developed as potent sigma-1 receptor antagonists and mu-opioid receptor agonists for neuropathic pain.[8]
In a notable study, ring-expanded fentanyl analogues containing a 5-azocane structure were synthesized and evaluated. Interestingly, these compounds were found to be potent mu-opioid receptor (MOR) antagonists, capable of reversing fentanyl-induced respiratory depression.[9] This contrasts with many piperidine-based fentanyl analogues which are potent MOR agonists. This suggests that expanding the ring from piperidine to azocane can switch the functional activity from agonism to antagonism, a critical finding for the development of overdose rescue agents.
Comparative Opioid Receptor Activity Data:
| Compound Class | Scaffold | Target | Activity | Ki/IC50/ED50 |
| Piperidine Propionamide Derivative (e.g., Compound 44) [8] | Piperidine | µ-opioid receptor | Agonist | Ki = 2.1 nM |
| Ring-Expanded Fentanyl Analogue (e.g., Compound 53) [9] | Azocane | µ-opioid receptor | Antagonist | AD50 = 4.02 mg/kg (vs. fentanyl) |
Protease-Activated Receptor 2 (PAR2) Inhibition
1-Piperidine propionic acid (1-PPA) has been identified as an allosteric inhibitor of Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor implicated in inflammatory processes.[1][10] Studies have shown that 1-PPA can stabilize the inactive conformation of the receptor.[1]
Currently, there is a lack of published data on azocane derivatives as PAR2 modulators. This represents a significant knowledge gap and an opportunity for future research. The larger, more flexible azocane ring could potentially interact differently with the allosteric binding pocket of PAR2, possibly leading to altered potency or a different pharmacological profile.
Integrin Antagonism
Piperidine-containing beta-arylpropionic acids have been developed as potent antagonists of αvβ3/αvβ5 integrins, which are involved in angiogenesis and tumor metastasis.[11] The piperidine moiety in these compounds serves as a scaffold to correctly orient the pharmacophoric groups for optimal receptor binding.
Similar to the case with PAR2, there is a scarcity of information on azocane-based integrin antagonists. The design of integrin antagonists often relies on rigid scaffolds to mimic the RGD peptide sequence. The inherent flexibility of the azocane ring might pose a challenge in achieving the required conformational rigidity for potent integrin antagonism. However, the larger scaffold could also allow for the exploration of new interactions within the integrin binding site.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of N-Propionyl Fentanyl Analogs (Illustrative)
Figure 2: Workflow for the synthesis of a piperidine propionamide.
Protocol:
-
To a solution of N-phenyl-N-(piperidin-4-yl)acetamide in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).
-
Cool the mixture to 0 °C and add propionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired N-propionyl derivative.
Radioligand Binding Assay for Opioid Receptors
Figure 3: Workflow for a radioligand binding assay.
Protocol:
-
Prepare cell membrane homogenates from cells stably expressing the opioid receptor of interest (e.g., µ, δ, or κ).
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]DAMGO for the µ-opioid receptor) and a range of concentrations of the unlabeled test compound (piperidine or azocane derivative).
-
Incubate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine the IC50 value of the test compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement for G-protein Coupled Receptors (GPCRs)
Protocol:
-
Seed cells expressing the GPCR of interest (e.g., PAR2) in a 96-well plate and grow to confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of the test compound (agonist). For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Conclusion and Future Directions
The comparative analysis of azocane and piperidine propanoates reveals a fascinating interplay between ring size, conformational flexibility, and biological activity. While piperidine remains a "go-to" scaffold in drug discovery, the exploration of the azocane ring system has demonstrated the potential for discovering compounds with novel pharmacological profiles, such as the conversion of potent opioid agonists to antagonists.
The current lack of data on azocane propanoates and their activity at targets like PAR2 and integrins highlights a fertile ground for future research. The synthesis and evaluation of a focused library of azocane propanoates are warranted to directly compare their properties with their well-characterized piperidine counterparts. Such studies will undoubtedly provide valuable insights into the SAR of these larger heterocyclic systems and may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
-
Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
Piperidine-containing beta-arylpropionic acids as potent antagonists of alphavbeta3/alphavbeta5 integrins. - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
Azocan | C7H15N - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
-
Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain. - PubMed. (2020, April 1). Retrieved January 18, 2026, from [Link]
-
Isolation and Biological Activity of Azocine and Azocane Alkaloids - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2 - NIH. (2023, October 18). Retrieved January 18, 2026, from [Link]
-
PAR2 Modulators Derived from GB88 - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Novel Ligands Targeting α4β1 Integrin: Therapeutic Applications and Perspectives - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
Azocane - Wikipedia. (n.d.). Retrieved January 18, 2026, from [Link]
-
Azocine | C7H7N - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis and biological evaluation of integrin antagonists containing trans- and cis-2,5-disubstituted THF rings. - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
Protease activated receptor 2 (PAR2) modulators: a patent review (2010-2015) - UQ eSpace - The University of Queensland. (n.d.). Retrieved January 18, 2026, from [Link]
-
Design, Syntheses, and Pharmacological Evaluations of Core Ring Expanded Fentanyl Analogues as Potential Counteracting Agents Against Fentanyl Induced Respiratory Depression - PubMed. (2023, November 13). Retrieved January 18, 2026, from [Link]
-
1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2 - Preprints.org. (2023, August 2). Retrieved January 18, 2026, from [Link]
-
Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed. (2021, January 20). Retrieved January 18, 2026, from [Link]
-
Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. (n.d.). Retrieved January 18, 2026, from [Link]
-
1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2. (2023, August 1). Retrieved January 18, 2026, from [Link]
-
Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
PAR2 modulators derived from GB88 - UQ eSpace - The University of Queensland. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Studies of tricyclic piperazine/piperidine furnished molecules as novel integrin αvβ3/αIIbβ3 dual antagonists using 3D-QSAR and molecular docking - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2. (2023, August 1). Retrieved January 18, 2026, from [Link]
-
1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2. (2023, August 1). Retrieved January 18, 2026, from [Link]
-
The conformational analysis of saturated heterocycles. Part 101. 1,3-Diazacyclohexanes and 1-thia-3-azacyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved January 18, 2026, from [Link]
-
Structural Characterization of Agonist Binding to Protease-Activated Receptor 2 through Mutagenesis and Computational Modeling - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
The derivatives of azocine and azocane have interesting biological properties - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Integrin antagonists as therapeutics for inflammatory diseases - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - MDPI. (2023, June 13). Retrieved January 18, 2026, from [Link]
-
Design and synthesis of novel opioid ligands with an azabicyclo[2.2.2]octane skeleton and their pharmacologies - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
The development of proteinase-activated receptor-2 modulators and the challenges involved - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis and Structure–Activity Relationships of 5′-Aryl-14-alkoxypyridomorphinans: Identification of a μ Opioid Recep… - OUCI. (n.d.). Retrieved January 18, 2026, from [Link]
-
3.7. Conformational analysis | Organic Chemistry 1: An open textbook. (n.d.). Retrieved January 18, 2026, from [Link]
-
Piperidine-renin inhibitors compounds with improved physicochemical properties - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
CONFORMATIONAL ANALYSIS: A REVIEW - International Journal of Pharmaceutical Sciences and Research (IJPSR). (2013, January 1). Retrieved January 18, 2026, from [Link]
-
1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2. (n.d.). Retrieved January 18, 2026, from [Link]
-
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
The conformational analysis of saturated heterocycles. Part 100. 1-Oxa-3-azacyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved January 18, 2026, from [Link]
-
Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed. (2015, July 23). Retrieved January 18, 2026, from [Link]
-
Opioid Pharmacology - :::::Pain Physician:::::. (n.d.). Retrieved January 18, 2026, from [Link]
-
Development of potent μ and δ opioid agonists with high lipophilicity - PubMed - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
- 1. 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azocane - Wikipedia [en.wikipedia.org]
- 4. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azocan | C7H15N | CID 14276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piperidine propionamide as a scaffold for potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heterocyclic Scaffolds in the Design of Peptidomimetic Integrin Ligands: Synthetic Strategies, Structural Aspects, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-Piperidine Propionic Acid as an Allosteric Inhibitor of Protease Activated Receptor-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperidine-containing beta-arylpropionic acids as potent antagonists of alphavbeta3/alphavbeta5 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity Screening of Methyl 3-azocan-1-ylpropanoate Derivatives
In the landscape of contemporary drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. Among these, saturated heterocyclic compounds, such as those derived from the azocane ring system, represent a promising area of investigation due to their diverse biological properties.[1] This guide provides a comprehensive framework for the biological activity screening of a specific class of these compounds: Methyl 3-azocan-1-ylpropanoate derivatives.
While specific experimental data for this compound and its direct analogues are not extensively available in public literature, this guide will draw upon established screening protocols and data from structurally related azocane and azocine derivatives to provide a robust comparative analysis.[2] This approach will empower researchers, scientists, and drug development professionals to design and execute effective screening cascades for this compound class.
The Azocane Scaffold: A Foundation for Diverse Biological Activity
The eight-membered saturated nitrogen-containing ring of the azocane moiety provides a flexible yet constrained three-dimensional structure. This conformational versatility allows for the precise orientation of functional groups, enabling interactions with a wide array of biological targets. Derivatives of azocine and azocane have demonstrated a range of interesting biological properties, underscoring the potential of this structural class.[2]
This guide will focus on a multi-faceted screening approach, encompassing key areas of therapeutic interest:
-
Antimicrobial and Antifungal Activity: Evaluating the potential to combat infectious diseases.
-
Cytotoxicity against Cancer Cell Lines: Assessing the potential for anticancer applications.
-
Antioxidant Capacity: Investigating the ability to neutralize harmful free radicals.
-
Enzyme Inhibition: Targeting specific enzymes implicated in disease pathways, with a focus on acetylcholinesterase.
I. Antimicrobial and Antifungal Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Azole derivatives, which share the heterocyclic nature of azocanes, have shown significant promise as antifungal agents.[3][4][5][6]
Comparative Data for Structurally Related Compounds
While specific data for this compound derivatives is lacking, the following table presents data for other azole and heterocyclic compounds, offering a benchmark for comparison.
| Compound Class | Organism | MIC (μg/mL) | Reference |
| Azole Derivatives | Candida albicans | < 1.0 - 20 | [4][6] |
| Natural Compound Analogs | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 - 4 | [7] |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 | [8] |
| Flavonoids | Staphylococcus aureus | 31.25 - 125 | [9] |
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Microbial Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in an appropriate broth medium to achieve a standardized concentration (typically 10^5 CFU/mL).
-
Compound Dilution Series: Prepare a serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well containing the test compound dilutions. Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Causality Behind Experimental Choices: The broth microdilution method is chosen for its high-throughput nature, allowing for the simultaneous screening of multiple compounds and concentrations. The use of standardized inoculums and controls ensures the reproducibility and validity of the results.
II. Cytotoxicity Screening Against Cancer Cell Lines
The evaluation of a compound's cytotoxic potential is a critical first step in cancer drug discovery.[10][11] Various heterocyclic compounds have demonstrated significant activity against a range of cancer cell lines.
Comparative Data for Structurally Related Compounds
The following table summarizes the cytotoxic activity (IC50 values) of various heterocyclic derivatives against different cancer cell lines, providing a comparative landscape.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Diterpenoid Alkaloids | A549 (Lung), MDA-MB-231 (Breast), MCF-7 (Breast), KB, KB-VIN | 6.0 - 18.6 | [12] |
| Acetoxycoumarin Derivatives | A549 (Lung), CRL 1548 (Liver) | 45.1 - 89.3 | [10] |
| Halogenated Benzofuran Derivatives | A549 (Lung), HepG2 (Liver), SW620 (Colon) | 3.5 - 11 | [13] |
| Quinoline Derivatives | Various human tumor cell lines | < 1.0 | [14] |
| Azetidin-2-one Derivatives | SiHa (Cervical), B16F10 (Melanoma) | Not specified, but showed activity | [15] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Causality Behind Experimental Choices: The MTT assay is widely used due to its reliability, sensitivity, and suitability for high-throughput screening. It provides a quantitative measure of a compound's cytotoxic effect on cancer cells.
III. Antioxidant Capacity Assessment
Antioxidant compounds can play a crucial role in preventing cellular damage caused by oxidative stress. Azocine derivatives have shown promising antioxidant potential.[16]
Comparative Data for Structurally Related Compounds
The following table presents the antioxidant activity (EC50 values) of spirocyclic and azocine compounds, which can be used as a reference for evaluating this compound derivatives.
| Compound | DPPH Assay EC50 (µM) | ABTS Assay EC50 (µM) | Reference |
| Azocine Derivative 4a | < 100 µg/mL | 0.0967 | [16] |
| Azocine Derivative 4b | < 100 µg/mL | 1.6820 | [16] |
Experimental Protocols: DPPH and ABTS Radical Scavenging Assays
These two assays are commonly used to determine the free radical scavenging capacity of compounds.
-
Reaction Mixture: Mix a solution of the test compound with a methanolic solution of DPPH radical.
-
Incubation: Incubate the mixture in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance at approximately 517 nm. The discoloration of the DPPH solution indicates the scavenging activity of the compound.
-
EC50 Calculation: The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.[17]
-
ABTS Radical Cation Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate.
-
Reaction Mixture: Add the test compound to the pre-formed ABTS•+ solution.
-
Absorbance Measurement: Measure the reduction in absorbance at 734 nm.
-
EC50 Calculation: Calculate the EC50 value, representing the concentration of the compound required to scavenge 50% of the ABTS radicals.[16]
Causality Behind Experimental Choices: The DPPH and ABTS assays are complementary, with DPPH being more suitable for hydrophobic compounds and ABTS for both hydrophilic and lipophilic compounds. Using both provides a more comprehensive assessment of antioxidant potential.
IV. Enzyme Inhibition Screening: Acetylcholinesterase (AChE)
Acetylcholinesterase inhibitors are a key class of drugs used in the treatment of Alzheimer's disease.[18] The inhibitory potential of novel compounds on this enzyme is a valuable area of investigation.
Comparative Data for Structurally Related Compounds
This table provides IC50 values for various heterocyclic compounds as AChE inhibitors, offering a comparative baseline.
| Compound Class | IC50 (µM) | Reference |
| Uracil Derivatives | 0.088 | [18] |
| Oxadiazole Derivatives | 41.87 - 1580.25 | [19] |
| Benzohydrazide Derivatives | 44 - 100 | [20] |
| Arecoline-4-thiazolidinone Derivatives | 6.62 | [21] |
Experimental Protocol: Ellman's Method for AChE Inhibition
Ellman's method is a widely used, simple, and rapid spectrophotometric method for determining cholinesterase activity.
Methodology:
-
Enzyme and Inhibitor Incubation: Pre-incubate the acetylcholinesterase enzyme with various concentrations of the test compound.
-
Substrate Addition: Add the substrate, acetylthiocholine iodide (ATCI). The enzyme hydrolyzes ATCI to thiocholine.
-
Chromogen Reaction: Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion.
-
Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time.
-
IC50 Calculation: Determine the IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%.[20]
Causality Behind Experimental Choices: Ellman's method is a robust and sensitive assay that allows for the kinetic measurement of enzyme activity, making it ideal for screening and characterizing enzyme inhibitors.
Visualizing the Screening Workflow
The following diagram illustrates a logical workflow for the comprehensive biological activity screening of this compound derivatives.
Caption: A streamlined workflow for screening this compound derivatives.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic biological evaluation of this compound derivatives. By employing the described assays and leveraging the comparative data from structurally related compounds, researchers can efficiently identify and characterize derivatives with promising therapeutic potential. The lack of specific public data for the title compound and its direct analogues highlights a clear opportunity for further research. Future studies should focus on synthesizing a library of these derivatives and subjecting them to the screening cascade outlined in this guide. The resulting data will be invaluable for establishing structure-activity relationships and advancing the most promising candidates toward preclinical development.
References
-
Polo-Cuadrado, E., et al. (2025). Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation. PubMed Central. [Link]
-
ResearchGate. (n.d.). Isolation and Biological Activity of Azocine and Azocane Alkaloids. ResearchGate. [Link]
- (n.d.). Rational Design of New Monoterpene-Containing Azoles and Their Antifungal Activity.
-
ResearchGate. (n.d.). The derivatives of azocine and azocane have interesting biological properties. ResearchGate. [Link]
- (n.d.).
- (n.d.). New azoles with potent antifungal activity: design, synthesis and molecular docking.
- (n.d.). New azoles with potent antifungal activity: design, synthesis and molecular docking.
-
(2024, January 30). Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. NIH. [Link]
-
(n.d.). Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole. NIH. [Link]
-
ResearchGate. (2024, January 30). Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. ResearchGate. [Link]
-
(2019, March 24). Synthesis, Characterization and Antioxidant Activity Studies of New Azo-Compounds. Journal of Biochemical Technology. [Link]
-
ResearchGate. (2026, January 15). Synthesis of Quinoline Derivatives of Ethyl 3-(4-Methyl-2-oxo-1,2-dihydroquinoline-3-yl)propanoates. ResearchGate. [Link]
-
(2022, January 15). Isolation and biological activity of azocine and azocane alkaloids. PubMed. [Link]
-
(n.d.). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. MDPI. [Link]
-
(n.d.). Recent developments in the synthesis of acetylcholinesterase inhibitors. PubMed. [Link]
-
(n.d.). Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines. PubMed - NIH. [Link]
-
(n.d.). Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines. PMC. [Link]
-
(n.d.). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. PMC - NIH. [Link]
-
(2021, February 13). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. MDPI. [Link]
-
(2019, January 7). Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies. PMC - PubMed Central. [Link]
-
(2019, June 22). Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells. MDPI. [Link]
-
(n.d.). Design, synthesis and structure-activity relationship of oxazolidinone derivatives containing novel S4 ligand as FXa inhibitors. PubMed. [Link]
-
(2021, May 27). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. MDPI. [Link]
-
(n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
-
(n.d.). Antimicrobial Activities and Mode of Flavonoid Actions. MDPI. [Link]
-
ResearchGate. (2025, December 9). Synthesis and acetylcholinesterase/butyrylcholinesterase inhibition activity of arecoline-, 4-thiazolidinone- and piperidine- based conjugates. ResearchGate. [Link]
-
(n.d.). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
-
(n.d.). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. PMC - PubMed Central. [Link]
-
(2019, January 15). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. [Link]
-
(n.d.). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]
-
(n.d.). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. MDPI. [Link]
- (n.d.). 3-Methyl-1-(3-Methylfuran-2-Yl)
-
(n.d.). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]
-
ResearchGate. (2025, August 6). Synthesis and antimicrobial activity of some azetidinone derivatives with the β-naphthol. ResearchGate. [Link]
-
(n.d.). In silico studies, synthesis, characterization and in vitro studies of levosulpiride derivatives. PMC - NIH. [Link]
-
(n.d.). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. MDPI. [Link]
-
(n.d.). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. PubMed. [Link]
Sources
- 1. Isolation and biological activity of azocine and azocane alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antifungal Evaluation of New Azole Derivatives against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New azoles with potent antifungal activity: design, synthesis and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxic activity of new acetoxycoumarin derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic Activities of Certain Medicinal Plants on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In silico studies, synthesis, characterization and in vitro studies of levosulpiride derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of acetylcholinesterase and butyrylcholinesterase with uracil derivatives: kinetic and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of Methyl 3-azocan-1-ylpropanoate
Introduction
Methyl 3-azocan-1-ylpropanoate is a tertiary amine ester of significant interest in medicinal chemistry and drug development due to the prevalence of the azocane (or heptamethyleneimine) scaffold in various biologically active molecules. The azocane ring, a seven-membered saturated heterocycle, imparts unique conformational properties that can influence the pharmacological profile of a compound. This guide provides a comparative analysis of two primary synthetic routes for the preparation of this compound: the direct Michael addition of azocane to methyl acrylate and a reductive amination approach starting from a suitable aldehyde precursor. This document is intended for researchers, scientists, and drug development professionals seeking to understand the practical and chemical nuances of these synthetic strategies.
Route 1: Michael Addition of Azocane to Methyl Acrylate
The aza-Michael addition is a conjugate addition reaction that is a powerful and atom-economical method for the formation of carbon-nitrogen bonds. In this approach, the secondary amine, azocane, acts as a nucleophile and adds to the β-carbon of the α,β-unsaturated ester, methyl acrylate.
Mechanistic Rationale
The reaction proceeds through the nucleophilic attack of the nitrogen atom of azocane on the electron-deficient β-carbon of methyl acrylate. This is facilitated by the electron-withdrawing nature of the adjacent ester group. The resulting intermediate is a zwitterionic enolate, which then undergoes protonation to yield the final product. The reaction can often be performed without a catalyst, although bases or acids can be employed to accelerate the process. The use of protic solvents or an excess of the amine can facilitate the final proton transfer step.[1]
Experimental Protocol
Materials:
-
Azocane
-
Methyl acrylate
-
Methanol (or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer
-
Apparatus for purification (e.g., distillation or chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, azocane (1.0 equivalent) is dissolved in methanol. Alternatively, for a solvent-free reaction, azocane can be used directly.
-
Addition: Methyl acrylate (1.0 to 1.2 equivalents) is added dropwise to the stirred solution of azocane at room temperature. An exotherm may be observed.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Once the reaction is complete, the solvent (if used) is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the Michael addition route.
Route 2: Reductive Amination of Methyl 3-Oxopropanoate
Reductive amination is a versatile two-step, one-pot reaction that is a cornerstone of amine synthesis.[2][3][4] This method involves the initial formation of an iminium ion from the condensation of an amine and a carbonyl compound, followed by its in-situ reduction to the corresponding amine.[2][3]
Mechanistic Rationale
The synthesis commences with the reaction between azocane and methyl 3-oxopropanoate. The nucleophilic nitrogen of azocane attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate. Subsequent dehydration of the hemiaminal yields a reactive iminium ion. A reducing agent, present in the reaction mixture, then donates a hydride to the electrophilic carbon of the iminium ion, affording the final tertiary amine product. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde.[3]
Experimental Protocol
Materials:
-
Methyl 3-oxopropanoate (or its stable hydrate/acetal precursor)
-
Azocane
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Apparatus for purification (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a stirred solution of methyl 3-oxopropanoate (1.0 equivalent) and azocane (1.0 to 1.2 equivalents) in an appropriate solvent such as dichloromethane or 1,2-dichloroethane, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Reduction: Sodium triacetoxyborohydride (1.2 to 1.5 equivalents) is added portion-wise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS until the starting materials are consumed.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield this compound.
Synthetic Workflow Diagram
Sources
A Senior Application Scientist's Guide: HPLC vs. GC-MS for Purity Analysis of Methyl 3-azocan-1-ylpropanoate
In the landscape of pharmaceutical and chemical analysis, ensuring the purity of a compound is a cornerstone of quality, safety, and efficacy. For a molecule like Methyl 3-azocan-1-ylpropanoate, a tertiary amine and ester, selecting the appropriate analytical technique is a critical decision that impacts the reliability of research and development outcomes. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this specific compound.
Understanding the Analyte: this compound
Before delving into the analytical methodologies, a foundational understanding of the target molecule is paramount. This compound possesses key structural features that influence its behavior in chromatographic systems:
-
A Tertiary Amine: The azocane ring contains a tertiary amine, which is basic in nature. This functional group can exhibit strong interactions with acidic sites in chromatographic columns, potentially leading to poor peak shape and adsorption issues, especially in gas chromatography.[1]
-
An Ester Group: The methyl propanoate moiety is an ester, which is relatively non-polar.
-
Molecular Weight: The molecular weight of this compound is 199.3 g/mol .[2]
The interplay of the polar tertiary amine and the less polar ester group gives the molecule a moderate overall polarity. Its volatility and thermal stability are crucial parameters that will largely dictate the suitability of GC-MS. While simple esters like methyl propanoate are volatile, the larger azocane ring will reduce volatility.[3][4] The thermal stability of aromatic esters can vary, with some degrading before 350°C.[5]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[6] The separation is based on the differential partitioning of the analyte between the two phases.[7] It is a widely used instrument for analysis in the pharmaceutical, chemical, and food industries due to its accuracy and reproducibility.
Why HPLC is a Strong Candidate:
-
Versatility for Non-Volatile and Thermally Labile Compounds: HPLC is exceptionally well-suited for compounds that are not easily vaporized or are prone to degradation at high temperatures. Given the uncertainty around the thermal stability of this compound, HPLC presents a lower-risk approach.
-
Excellent Resolution of Polar Compounds: With a wide variety of stationary phases available, HPLC can be readily optimized for the separation of polar compounds like tertiary amines.[8]
-
Established Methodologies for Amines: There are well-established HPLC methods for the analysis of amines, often employing reversed-phase chromatography with specific mobile phase additives to improve peak shape.[9]
Hypothetical HPLC Protocol for Purity Analysis:
This protocol is a starting point and would require optimization for the specific impurities expected.
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a suitable detector.
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good initial choice.
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water. The TFA acts as an ion-pairing agent to improve the peak shape of the basic amine.
-
B: Acetonitrile.
-
Gradient: A gradient elution starting with a higher percentage of mobile phase A and increasing the percentage of B over time will be effective for separating impurities with a range of polarities.
Flow Rate: 1.0 mL/min.
Column Temperature: 35 °C.[9]
Detection:
-
UV-Vis Detector: As the analyte lacks a strong chromophore, UV detection at a low wavelength (e.g., 210 nm) might be possible but may lack sensitivity.[10]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These universal detectors are excellent alternatives when the analyte lacks a UV chromophore and provide a response proportional to the mass of the analyte.[10]
-
Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer provides the highest level of specificity and sensitivity, allowing for the identification of unknown impurities based on their mass-to-charge ratio.
Sample Preparation: Dissolve a known concentration of the sample in the initial mobile phase composition.
Causality Behind Experimental Choices:
-
The C18 column is a versatile stationary phase that separates compounds based on their hydrophobicity.
-
Trifluoroacetic acid (TFA) is added to the mobile phase to protonate the tertiary amine, reducing its interaction with any residual acidic silanol groups on the silica-based stationary phase, thereby preventing peak tailing.
-
A gradient elution is employed to ensure that both polar and non-polar impurities are eluted from the column in a reasonable time with good peak shape.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Compounds
GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry.[11] In GC, a sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase.[12] The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique "fingerprint" for identification.[13]
Considerations for GC-MS Analysis:
-
Volatility and Thermal Stability: The primary prerequisite for GC analysis is that the analyte must be volatile enough to be vaporized without thermal degradation.[14] While propanoate esters are generally volatile, the larger azocane ring system may decrease the volatility of this compound. Furthermore, the thermal stability of the tertiary amine at the high temperatures of the GC inlet and column is a significant concern.[15]
-
Peak Tailing of Amines: Amines, particularly primary and secondary amines, are notorious for exhibiting poor peak shapes in GC due to their polarity and tendency to interact with active sites in the GC system.[16] While tertiary amines are generally less problematic, this can still be a concern.
-
Derivatization: To overcome the challenges of analyzing amines by GC, a process called derivatization is often employed.[17] This involves chemically modifying the amine to make it more volatile and less polar.[18][19] Common derivatization techniques include acylation or silylation.[19] However, derivatization adds an extra step to the sample preparation process and must be carefully controlled for quantitative accuracy.[20]
Hypothetical GC-MS Protocol for Purity Analysis (with and without derivatization):
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Direct Analysis (Without Derivatization):
-
Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is a common starting point. A specific amine-deactivated column would be a better choice to minimize peak tailing.
-
Inlet Temperature: Start with a lower temperature (e.g., 250 °C) to minimize the risk of thermal degradation.
-
Oven Temperature Program: A temperature ramp from a low initial temperature (e.g., 80 °C) to a high final temperature (e.g., 280 °C) will be necessary to elute the compound.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
Analysis with Derivatization (Acylation):
-
Derivatization Reagent: Trifluoroacetic anhydride (TFAA). This will react with any primary or secondary amine impurities but not the tertiary amine itself. This can be useful for identifying and quantifying these specific impurities.
-
Reaction: The sample is treated with TFAA in a suitable solvent before injection.
-
GC-MS Conditions: Similar to the direct analysis, but the temperature program may need to be adjusted based on the volatility of the derivatives.
Causality Behind Experimental Choices:
-
An amine-deactivated column is specifically treated to reduce the number of active sites that can cause amine adsorption and peak tailing.
-
A temperature program is essential in GC to separate compounds with different boiling points.
-
Electron ionization (EI) is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared to spectral libraries for compound identification.
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC | GC-MS |
| Applicability | Excellent for non-volatile and thermally labile compounds.[7] | Suitable for volatile and thermally stable compounds.[14] |
| Selectivity | High, especially when coupled with a mass spectrometer (LC-MS). | Very high due to mass spectral detection.[13] |
| Sensitivity | Good, can be enhanced with sensitive detectors like MS. | Excellent, capable of detecting trace-level impurities.[14] |
| Sample Preparation | Generally simple, often just dissolution in the mobile phase. | May require derivatization for polar analytes like amines, adding complexity.[17] |
| Potential Issues | Lack of a strong UV chromophore may require specialized detectors. | Potential for thermal degradation and peak tailing of the tertiary amine.[1][15] |
| Identification | Retention time is the primary identifier; MS is needed for definitive identification. | Provides structural information from fragmentation patterns for confident identification.[13] |
Decision-Making Workflow
Caption: Decision workflow for selecting an analytical technique.
Senior Application Scientist's Recommendation
For the routine purity analysis of this compound, High-Performance Liquid Chromatography (HPLC) is the more robust and recommended technique. The primary reason for this recommendation is the inherent risk of thermal degradation and potential for chromatographic issues associated with the tertiary amine functionality in a GC system. HPLC offers a more versatile and less destructive analytical approach for this particular molecule.
For initial purity screening and routine quality control, HPLC coupled with a universal detector like an ELSD or CAD would be a cost-effective and reliable solution. For in-depth impurity profiling and structural elucidation of unknown impurities, LC-MS is the gold standard , providing an unparalleled combination of separation and identification capabilities.
While GC-MS is a powerful technique, its application to this compound is more conditional. It should be considered if the compound is proven to be sufficiently volatile and thermally stable. Even then, careful method development with an amine-specific column is crucial to mitigate potential analytical challenges. Derivatization could be a viable strategy, but it introduces additional complexity to the analytical workflow.
References
-
Pharmaguideline. Principle of HPLC | HPLC System Working Explained. [Link]
-
YouTube. The Principle of HPLC and Its application in Pharmaceutical Analysis. [Link]
-
PubMed. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. [Link]
-
Chemistry LibreTexts. Derivatization. [Link]
-
Chrom Tech, Inc. Understanding HPLC Instrumentation: Principles & Uses. [Link]
-
National Institute of Standards and Technology. Gas Chromatography – Mass Spectrometry (GC−MS)*. [Link]
-
ACS Publications. Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. [Link]
-
Microbe Notes. HPLC: Principle, Parts, Types, Uses, Diagram. [Link]
-
VIPW. MUTHYLA BALA KRISHNA, Asst.Professor, Pharmaceutical Analysis VIPW. [Link]
-
ResolveMass Laboratories Inc. Working Principle of GC-MS. [Link]
-
Technology Networks. GC-MS Principle, Instrument and Analyses and GC-MS/MS. [Link]
-
CHROMacademy. GC-MS Principles. [Link]
-
SIELC. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. [Link]
-
MetwareBio. Understanding GC-MS: A Powerful Analytical Tool in Modern Chemistry. [Link]
-
ResearchGate. We are looking for an HPLC method for determination of tertiary amines (specifically Tris(2-ethylhexyl)amine TEHA).Does any one have any leads?. [Link]
-
Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
-
Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]
-
RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model. [Link]
-
NIST WebBook. Propanoic acid, propyl ester. [Link]
-
ResearchGate. 2.1.2. Gas chromatography of amines as various derivatives | Request PDF. [Link]
-
LabRulez GCMS. Analysis of Amines in GC. [Link]
-
ScienceDirect. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. [Link]
-
Chromatography Forum. tertiary amines by GC-MS. [Link]
-
ijmrsetm. Heterocyclic Compounds and Their Significance. [Link]
-
NIST WebBook. Propanoic acid, propyl ester. [Link]
-
Cheméo. Chemical Properties of Propanoic acid, ethyl ester (CAS 105-37-3). [Link]
-
Cheméo. Chemical Properties of Propanoic acid, propyl ester (CAS 106-36-5). [Link]
-
ResearchGate. Synthesis of New Azocine Derivatives and Their Functionalization by Nucleophilic Addition to Their Iminium Salts | Request PDF. [Link]
-
MDPI. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]
-
ResearchGate. The derivatives of azocine and azocane have interesting biological properties. [Link]
-
ResearchGate. (PDF) N-Acetyl Diazocine Derivatives via Cross-Coupling. [Link]
-
Chemsrc. Methyl propanoate | CAS#:554-12-1. [Link]
-
NIH. Methyl propionate | C2H5COOCH3 | CID 11124 - PubChem. [Link]
-
Unodc. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy. [Link]
-
Semantic Scholar. The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone.. [Link]
Sources
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. scbt.com [scbt.com]
- 3. Methyl propanoate | CAS#:554-12-1 | Chemsrc [chemsrc.com]
- 4. Methyl propionate | C2H5COOCH3 | CID 11124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Principle of HPLC | HPLC System Working Explained | Pharmaguideline [pharmaguideline.com]
- 7. youtube.com [youtube.com]
- 8. Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column | SIELC Technologies [sielc.com]
- 9. Development of an HPLC method for the determination of amines in a leukemia mouse model - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. technologynetworks.com [technologynetworks.com]
- 12. Understanding GC-MS: A Powerful Analytical Tool in Modern Chemistry - MetwareBio [metwarebio.com]
- 13. tsapps.nist.gov [tsapps.nist.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. bre.com [bre.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 氨基酸衍生化和GC-MS分析 [sigmaaldrich.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
A Multi-Modal Guide to the Definitive Identification of Methyl 3-azocan-1-ylpropanoate in a Reaction Mixture
The Integrated Analytical Workflow
Caption: Integrated workflow for compound identification.
Part 1: The First Pass – Separation and Mass Verification with GC-MS
Causality: We begin with Gas Chromatography-Mass Spectrometry (GC-MS) because it serves two critical functions simultaneously: separating the components of the reaction mixture and providing the molecular weight of each component.[3] This allows us to isolate the signal of our potential product from unreacted starting materials, byproducts, and solvents, and to immediately check if its mass is consistent with the target structure. The analysis of amines by GC can be challenging due to their basicity, which can cause peak tailing on standard silica columns.[5] Therefore, a specially deactivated or base-deactivated column is often the preferred choice.[5][6]
Experimental Protocol: GC-MS
-
Sample Preparation: Dilute 1 µL of the crude reaction mixture in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Column: Employ a low-polarity, base-deactivated capillary column (e.g., a DB-5ms or equivalent) suitable for amine analysis.
-
Injection: Inject 1 µL of the diluted sample in splitless mode to maximize sensitivity.
-
GC Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. (This program is a starting point and should be optimized).
-
MS Detection: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 400.
Interpreting the Mass Spectrum
The primary goal is to find a peak in the chromatogram whose mass spectrum is consistent with this compound.
-
Molecular Ion (M⁺•): The molecular formula is C₁₁H₂₁NO₂, giving a molecular weight of 199.29 g/mol .[7] We will look for a molecular ion peak at m/z 199 . According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which holds true for our target.[8]
-
Key Fragmentation: EI-MS is a high-energy technique that causes molecules to fragment in predictable ways. For this structure, the most likely fragmentation pathways are driven by the tertiary amine and the ester group.[9][10] Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant pathway for amines and is expected to be a major fragmentation route.[10]
Caption: Key fragmentation pathways for the target molecule.
Table 1: Predicted Mass Fragments for this compound
| m/z Value | Proposed Fragment Ion | Rationale |
| 199 | [C₁₁H₂₁NO₂]⁺• | Molecular Ion (M⁺•) |
| 140 | [C₈H₁₄N]⁺ | Loss of the propanoate side chain via cleavage alpha to the nitrogen. |
| 126 | [C₈H₁₆N]⁺ | Alpha-cleavage within the azocane ring, leading to a stable iminium ion. This is often a base peak for cyclic amines. |
| 113 | [C₆H₁₃NO]⁺ | McLafferty rearrangement involving the ester carbonyl and a gamma-hydrogen on the azocane ring. |
| 88 | [C₄H₈O₂]⁺• | Cleavage of the N-C bond, generating the methyl propanoate radical cation.[11] |
| 57 | [C₃H₅O]⁺ | Common fragment from the propanoate moiety ([CH₃CH₂CO]⁺).[12] |
Part 2: The Gold Standard – Definitive Structure with NMR Spectroscopy
Causality: While GC-MS provides strong evidence, isomers can have identical masses and similar fragmentation patterns. Nuclear Magnetic Resonance (NMR) spectroscopy is the unparalleled tool for determining the precise connectivity of atoms.[13][14] By analyzing the chemical environment of every proton (¹H NMR) and carbon (¹³C NMR), we can build a complete and unambiguous picture of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Isolate the target compound from the reaction mixture using flash chromatography or preparative GC. Dissolve ~10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Record ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer. For confirmation of C-H attachments, 2D experiments like HSQC can be invaluable.
Interpreting the NMR Spectra
The structure of this compound has several distinct proton and carbon environments. The proximity of methylene groups to the electron-withdrawing nitrogen atom and the carbonyl group will cause their signals to shift downfield (to a higher ppm value).[15][16]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Atom(s) | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Rationale for Shift |
| -COOCH₃ | ~3.67, singlet, 3H | ~51.5 | Methyl group attached to electron-withdrawing oxygen. |
| -COOCH₂ CH₂- | ~2.75, triplet, 2H | ~53.0 | Methylene alpha to the carbonyl group. |
| -COOCH₂CH₂ -N | ~2.55, triplet, 2H | ~33.0 | Methylene alpha to the tertiary nitrogen. |
| N-CH₂ - (ring, pos. 2 & 8) | ~2.65, multiplet, 4H | ~55.0 | Methylene groups adjacent to the ring nitrogen. |
| Ring CH₂'s (pos. 3, 4, 6, 7) | ~1.60, multiplet, 8H | ~27.0 | Methylene groups beta to the ring nitrogen. |
| Ring CH₂ (pos. 5) | ~1.50, multiplet, 2H | ~25.0 | Methylene group gamma to the ring nitrogen. |
| -C =O | N/A | ~173.0 | Carbonyl carbon of the ester group.[16] |
Note: The azocane ring protons will likely appear as complex, overlapping multiplets due to their conformational flexibility.
Part 3: The Final Check – Functional Group Confirmation with FTIR
Causality: As a rapid and inexpensive technique, Fourier-Transform Infrared (FTIR) Spectroscopy is perfect for confirming the presence of the key functional groups that define our molecule and, just as importantly, the absence of functional groups from starting materials.[17][18] For this molecule, the target is the strong carbonyl (C=O) stretch of the ester and the C-O stretches, along with the absence of any N-H or O-H bands.
Experimental Protocol: FTIR
-
Sample Preparation: Place a drop of the purified liquid product between two NaCl plates (neat film).
-
Acquisition: Record the spectrum from approximately 4000 cm⁻¹ to 600 cm⁻¹.
Interpreting the IR Spectrum
Table 3: Predicted FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~1735 | C=O stretch (strong) | Saturated Ester | Confirms the presence of the ester carbonyl.[17][19] |
| ~1250-1150 | C-O stretch (strong) | Ester | Confirms the C-O single bond of the ester.[19] |
| 2950-2850 | C-H stretch | Alkane (CH₂, CH₃) | Confirms the aliphatic nature of the molecule.[17] |
| Absence of 3500-3300 | N-H stretch | Primary/Secondary Amine | Confirms the nitrogen is a tertiary amine. |
| Absence of 3600-3200 | O-H stretch (broad) | Carboxylic Acid/Alcohol | Confirms the absence of unreacted starting materials or hydrolysis byproducts. |
Synthesis and Conclusion: A Self-Validating Result
The definitive identification of this compound is achieved not by any single piece of data, but by the seamless congruence of all three analyses.
-
GC-MS isolates a compound with the correct molecular weight (m/z 199) and a fragmentation pattern consistent with the proposed azocane and propanoate moieties.
-
NMR Spectroscopy provides an exact map of the molecule, showing the correct number of carbon and hydrogen atoms in the precise chemical environments expected for the structure, including the characteristic shifts for groups adjacent to the nitrogen and the ester functionality.
-
FTIR Spectroscopy delivers the final confirmation, clearly showing the required ester functional group (C=O and C-O stretches) and proving the absence of confounding functional groups like N-H or O-H.
When the molecular weight from the MS, the atomic connectivity from the NMR, and the functional groups from the FTIR all describe the same molecule, the identity of this compound in the reaction mixture is confirmed with the highest degree of scientific certainty. This methodical, multi-technique approach is the hallmark of rigorous chemical analysis and is essential for reliable outcomes in research and development.
References
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved January 18, 2026.
- JoVE. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 18, 2026.
- Study.com. (n.d.). Analyzing Organic Compounds: Methods & Tools. Retrieved January 18, 2026.
-
Illinois State University. (2015). Infrared Spectroscopy. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 18, 2026, from [Link]
- Unknown Source. (n.d.). IR Spectroscopy of Esters. Retrieved January 18, 2026.
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved January 18, 2026, from [Link]
-
Scribd. (n.d.). IR Spectra: Acids, Alcohols, Esters. Retrieved January 18, 2026, from [Link]
-
Química Organica.org. (n.d.). IR Spectrum: Esters. Retrieved January 18, 2026, from [Link]
-
Wiley Online Library. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. Retrieved January 18, 2026, from [Link]
-
Cloudinary. (n.d.). Structural elucidation by 1D/ 2D NMR, FTIR, and mass spectrometry analyses. Retrieved January 18, 2026, from [Link]
-
Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved January 18, 2026, from [Link]
-
Elsevier. (2005). Basic 1H- and 13C-NMR Spectroscopy. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2021, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved January 18, 2026, from [Link]
-
Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved January 18, 2026, from [Link]
-
Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved January 18, 2026, from [Link]
-
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved January 18, 2026, from [Link]
-
LabRulez GCMS. (n.d.). Analysis of Amines in GC. Retrieved January 18, 2026, from [Link]
-
Scribd. (n.d.). How To Read and Interpret 1H-NMR and 13C-NMR. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (2021, August 7). 2.1.2. Gas chromatography of amines as various derivatives. Retrieved January 18, 2026, from [Link]
-
YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Retrieved January 18, 2026, from [Link]
-
SpringerLink. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 18, 2026, from [Link]
- Unknown Source. (n.d.).
-
ResearchGate. (2014, August 7). Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. Retrieved January 18, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of methyl propanoate. Retrieved January 18, 2026, from [Link]
-
PubMed. (2024, April 30). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved January 18, 2026, from [Link]
- Unknown Source. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved January 18, 2026.
-
GSRS. (n.d.). METHYL 2-METHYL-3-(PIPERIDIN-1-YL)PROPANOATE, (R)-. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). (8-Methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;hydrobromide. Retrieved January 18, 2026, from [Link]
-
NIST WebBook. (n.d.). Methyl propionate. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). Azocan-1-yl(3-chlorophenyl)methanone. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (1976, September). Mass Spectra of Acetylenic Fatty Acid Methyl Esters and Derivatives. Retrieved January 18, 2026, from [Link]
-
NIST WebBook. (n.d.). 1-Butanol, 3-methyl-, acetate. Retrieved January 18, 2026, from [Link]
Sources
- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 2. Analyzing Organic Compounds: Methods & Tools | Study.com [study.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. whitman.edu [whitman.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. Methyl propionate [webbook.nist.gov]
- 12. mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. jchps.com [jchps.com]
- 14. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. scribd.com [scribd.com]
- 19. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Assessing the Efficacy of Methyl 3-azocan-1-ylpropanoate as a Novel Linker in Bioconjugation: A Comparative Guide
In the rapidly evolving landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the targeting antibody to the potent payload is a critical determinant of both efficacy and safety.[][][3] Its design dictates the stability of the ADC in circulation, the mechanism and rate of payload release at the target site, and overall pharmacokinetic properties.[4][5] This guide provides an in-depth technical assessment of a novel linker candidate, Methyl 3-azocan-1-ylpropanoate, evaluating its potential efficacy through structural analysis and comparison with established linker technologies. We will delve into the theoretical advantages and disadvantages of its unique azocane-based structure and propose a comprehensive experimental framework for its validation.
Introduction to Linker Technology in ADCs
The linker in an ADC is not merely a passive connector but an active modulator of the conjugate's therapeutic index.[3][6] Linkers are broadly categorized into two main classes: cleavable and non-cleavable.[7][8][]
-
Cleavable linkers are designed to release the payload upon encountering specific conditions prevalent in the target tumor microenvironment or within the cancer cell, such as low pH, high concentrations of certain enzymes (e.g., cathepsins), or a reducing environment (e.g., high glutathione levels).[10][11] Common examples include hydrazones (acid-labile), dipeptides (protease-sensitive), and disulfides (reduction-sensitive).[7][12][13]
-
Non-cleavable linkers rely on the complete lysosomal degradation of the antibody backbone to release the payload, which remains attached to the linker and a single amino acid residue.[8][14][15] These linkers, such as the widely used SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), generally exhibit greater plasma stability.[8][14]
The choice between a cleavable and non-cleavable linker strategy has profound implications for the ADC's mechanism of action, including the potential for a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.[10][15]
Structural and Functional Postulates of this compound as a Linker
This compound is a bifunctional molecule featuring a saturated eight-membered azocane ring and a methyl ester.[16][17] While not a commonly cited linker in ADC literature, its structure presents several intriguing possibilities for bioconjugation.
Caption: Structure of this compound.
Postulated Properties:
-
Attachment Points: The secondary amine within the azocane ring provides a nucleophilic handle for conjugation to an activated payload or a payload-linker intermediate. The methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated (e.g., as an NHS ester) for conjugation to amine residues (e.g., lysine) on the antibody.
-
Cleavage Mechanism: The ester bond introduces a potential site for cleavage. Ester linkages can be susceptible to hydrolysis by esterases present in plasma or within the lysosomal compartment of cells.[18][19] This would classify it as a potentially cleavable linker.
-
Physicochemical Properties: The azocane ring is a relatively large, flexible, and hydrophilic moiety. This could potentially improve the solubility and reduce aggregation of the resulting ADC, which is a common challenge with hydrophobic payloads.[5][20] The defined, albeit flexible, conformation of the eight-membered ring may also provide beneficial spatial separation between the antibody and the payload.
Comparative Analysis with Standard Linker Technologies
To assess the potential of this compound, we compare its postulated properties with those of well-established linkers.
| Linker Type | Proposed: this compound | PEG Linkers | Disulfide Linkers | Peptide Linkers (e.g., Val-Cit) |
| Cleavage Mechanism | Esterase-mediated hydrolysis (cleavable) | Typically non-cleavable (can be incorporated into cleavable designs) | Reduction by glutathione (cleavable)[][12] | Protease-mediated cleavage (e.g., by Cathepsin B)[10][11] |
| Plasma Stability | Potentially moderate to low due to plasma esterases[19] | High[21][22][23] | Moderate; can be tuned by steric hindrance[7][24] | Generally high, but can be susceptible to some plasma proteases[25] |
| Payload Release Site | Lysosomes and/or cytosol[18][19] | Lysosomes (upon antibody degradation)[8][14] | Cytosol[13] | Lysosomes[26] |
| Key Advantages | Potential for improved solubility and defined spacing. | Excellent for increasing hydrophilicity, reducing immunogenicity, and improving pharmacokinetics.[21][22][27] | High intracellular vs. extracellular cleavage differential.[13] | High stability in circulation with specific enzymatic release.[10] |
| Potential Drawbacks | Susceptibility to premature cleavage by plasma esterases, leading to off-target toxicity.[19] | Can be non-biodegradable and may lead to accumulation. | Potential for off-target release in reducing environments. | Efficacy depends on the expression levels of specific proteases in the tumor. |
Proposed Experimental Workflow for Efficacy Assessment
A rigorous, multi-step experimental plan is required to validate the potential of this compound as a linker.
Caption: Experimental workflow for linker validation.
Protocol 1: ADC Synthesis and Characterization
-
Linker Modification and Payload Attachment:
-
Hydrolyze the methyl ester of this compound to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
Couple a model cytotoxic payload containing a free amine (e.g., a derivative of monomethyl auristatin E, MMAE) to the secondary amine of the azocane ring via reductive amination or amide bond formation.
-
Activate the carboxylic acid of the linker-payload construct using NHS/EDC chemistry.
-
-
Conjugation to Antibody:
-
React the activated linker-payload with a relevant monoclonal antibody (e.g., Trastuzumab) at a controlled molar ratio to target lysine residues.
-
Purify the resulting ADC using size-exclusion or hydrophobic interaction chromatography to remove unconjugated antibody, linker-payload, and aggregates.[28]
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of payload molecules per antibody using UV-Vis spectroscopy or mass spectrometry.[29][30]
-
Purity and Aggregation: Analyze by size-exclusion chromatography (SEC-HPLC).[28]
-
Conjugation Site Analysis: Use peptide mapping with LC-MS/MS to identify the specific lysine residues that have been conjugated.[31]
-
Protocol 2: In Vitro Stability Assessment
-
Plasma Stability:
-
Incubate the ADC in human and mouse plasma at 37°C for various time points (e.g., 0, 6, 24, 48, 72 hours).[32]
-
At each time point, quantify the amount of intact ADC and released payload using an appropriate analytical method, such as ELISA for the antibody component and LC-MS for the payload.[32]
-
Rationale: This experiment directly assesses the susceptibility of the ester linkage to premature cleavage by plasma esterases, a critical parameter for predicting in vivo performance and potential off-target toxicity.[19][33]
-
-
Lysosomal Stability:
-
Incubate the ADC with isolated liver lysosomes at 37°C and pH ~4.5-5.0.[26]
-
Analyze samples at different time points by LC-MS to monitor the degradation of the antibody and the release of the payload-linker complex.
-
Rationale: This assay simulates the intracellular environment where payload release is intended to occur and verifies if the ester linkage is cleaved under these conditions.[26]
-
Protocol 3: In Vitro Cytotoxicity Assay
-
Cell Lines: Use a pair of cell lines: one that overexpresses the target antigen (e.g., SK-BR-3 for HER2-targeting ADCs) and a negative control cell line with low or no antigen expression (e.g., MCF-7).[34]
-
Assay Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload for a defined period (e.g., 72-96 hours).
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.[35]
-
-
Data Analysis:
-
Calculate the IC50 (half-maximal inhibitory concentration) for each compound in both cell lines.
-
Rationale: A potent ADC should show high cytotoxicity (low IC50) in the antigen-positive cell line and significantly lower cytotoxicity in the antigen-negative line, demonstrating target-specific killing.[34][36][37] Comparing the ADC's potency to that of the free payload provides insights into the efficiency of intracellular delivery and release.
-
Conclusion and Future Perspectives
This compound presents a novel scaffold for linker design, with the potential to confer favorable physicochemical properties such as enhanced solubility due to its azocane moiety. However, its core feature, the ester linkage, raises significant questions about its stability in systemic circulation. The experimental framework outlined above provides a comprehensive strategy to rigorously evaluate its performance.
Key to this evaluation will be the plasma stability assay. Should the ester prove too labile, medicinal chemistry efforts could be directed towards introducing steric hindrance around the ester bond to slow the rate of hydrolysis, a strategy that has been successfully employed to tune the stability of disulfide linkers.[7][24] Conversely, if the ester is too stable and payload release is inefficient, alternative, more labile ester analogues could be explored.
Ultimately, the journey of a novel linker from concept to clinical application is one of meticulous optimization and balancing opposing properties: stability in circulation versus efficient release at the target.[][3][4] While the path for this compound is unproven, its unique structure warrants investigation as we continue to expand the toolbox of linker technologies for the next generation of precision bioconjugate therapeutics.[20]
References
-
NJ Bio, Inc. Linkers for ADCs. [Link]
-
Biopharma PEG. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. [Link]
-
AxisPharm. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]
-
Watts, K., et al. (2020). Esters in ADC linkers: Optimization of stability and lysosomal cleavage. [Link]
-
N.p. (n.d.). Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International. [Link]
-
Creative Biolabs. Noncleavable Linkers. [Link]
-
Xu, L., et al. (2016). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. Drug Discovery Today, 21(5), 850-855. [Link]
-
N.p. (2025). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. [Link]
-
Beijing Baite Paike Biotechnology Co., Ltd. Antibody-Drug Conjugate (ADC) Characterization. [Link]
-
Creative Biolabs. Disulfide Linkers. [Link]
-
Wakankar, A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. [Link]
-
Biopharma PEG. Applications of PEG Linkers. [Link]
-
Tumey, L. N., et al. (2021). Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers. Bioorganic & Medicinal Chemistry, 48, 116407. [Link]
-
Zhang, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Pharmaceutics, 13(6), 929. [Link]
-
Creative Biolabs. ADC In Vitro Cytotoxicity Evaluation Service. [Link]
-
N.p. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. ACS Pharmacology & Translational Science. [Link]
-
N.p. (2023). Role of ADC linker design in advancing cancer therapies. [Link]
-
WuXi Biology. LUMO-Assisted Design of Disulfide Linkers. [Link]
-
ResearchGate. In vitro assays for each ADC. Cytotoxicity assays on (a) MCF-7 (HER2...). [Link]
-
AACR Journals. (2025). Abstract 5482: In vitro assays for prediction of ADC hematological toxicities: contribution of antibody, linker, and payload. [Link]
-
Das, A., et al. (2021). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. Bio-protocol, 11(16), e4129. [Link]
-
WuXi Biologics. Antibody-Drug Conjugate Assays | In Vitro Assays Services. [Link]
-
ResearchGate. Classification of linkers. Common cleavable linkers can be roughly.... [Link]
-
The Royal Society of Chemistry. (2021). Chapter 3: Linker Design and Impact on ADC Properties. [Link]
-
Creative Biolabs. Linkers in Antibody-Drug Conjugates. [Link]
-
PharmiWeb.com. (2023). ADC Cleavable Linker: Classification and Mechanism of Action. [Link]
-
Sterling Pharma Solutions. (2025). Stability of ADC linker payloads in sub-cellular fractions. [Link]
-
Lee, H., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals (Basel), 14(1), 74. [Link]
-
N.p. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. [Link]
-
Discovery Life Sciences. ADC White Paper: Off-Target Toxicity and Linker Stability. [Link]
-
Morressier. (2020). Evaluation of novel peptide linkers for enhanced ADC stability and efficacy. [Link]
-
YouTube. (2024). How stability prediction experiments give you confidence in your ADCs. [Link]
-
Needles, A., et al. (2013). Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry. Bioconjugate Chemistry, 24(2), 213-222. [Link]
-
Matrix Fine Chemicals. METHYL 3-(AZOCAN-1-YL)PROPANOATE. [Link]
Sources
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. njbio.com [njbio.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 13. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 14. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 15. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 16. scbt.com [scbt.com]
- 17. METHYL 3-(AZOCAN-1-YL)PROPANOATE | CAS 1039847-43-2 [matrix-fine-chemicals.com]
- 18. "Esters in ADC linkers: Optimization of stability and lysosomal cleavag" by Kelsey Watts, Brittany Brems et al. [orb.binghamton.edu]
- 19. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. purepeg.com [purepeg.com]
- 22. precisepeg.com [precisepeg.com]
- 23. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 24. wuxibiology.com [wuxibiology.com]
- 25. Evaluation of novel peptide linkers for enhanced ADC stability and efficacy [morressier.com]
- 26. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 27. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 28. Antibody-Drug Conjugate (ADC) Characterization | Beijing Baite Paike Biotechnology Co., Ltd. [en.biotech-pack.com]
- 29. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 33. dls.com [dls.com]
- 34. researchgate.net [researchgate.net]
- 35. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 36. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 37. Antibody-Drug Conjugate Assays | In Vitro Assays Services | WuXi Biologics [wuxibiologics.com]
A Researcher's Guide to In Vitro and In Vivo Stability Assessment of Methyl 3-azocan-1-ylpropanoate-Based Compounds
For drug discovery and development professionals, understanding the metabolic fate of a novel chemical entity is a cornerstone of a successful research program. This guide provides a comprehensive overview of the principles and methodologies for assessing the in vitro and in vivo stability of Methyl 3-azocan-1-ylpropanoate-based compounds. While specific data for this class of molecules is not extensively published, this guide will leverage established principles of drug metabolism for saturated nitrogen heterocycles to offer predictive insights and detailed experimental workflows.
The azocane ring, a saturated eight-membered nitrogen heterocycle, is an increasingly popular scaffold in medicinal chemistry.[1] Nitrogen-containing heterocycles are prevalent in a vast number of FDA-approved drugs, underscoring their therapeutic importance.[2][3][4] However, these structures can also be susceptible to metabolic breakdown, impacting their pharmacokinetic profile and overall efficacy. This guide will equip researchers with the foundational knowledge to proactively assess and address potential stability liabilities in this promising chemical space.
The Critical Role of Stability in Drug Development
A drug candidate's stability profile is a critical determinant of its success. Poor metabolic stability can lead to rapid clearance from the body, low bioavailability, and the formation of potentially toxic metabolites. Conversely, a compound that is too stable might accumulate in the body, leading to off-target effects. Therefore, a thorough understanding of a compound's stability is essential for optimizing its dosing regimen and safety profile.
The correlation between in vitro and in vivo data (IVIVC) is a key concept in this process, allowing researchers to make early predictions about a compound's behavior in a whole organism based on laboratory assays.[5]
Predictive Metabolic Hotspots in this compound Scaffolds
Saturated heterocycles are most susceptible to metabolism at positions adjacent to or directly on the heteroatom.[6] For the this compound core, we can anticipate several potential metabolic pathways:
-
N-dealkylation: The bond between the nitrogen atom of the azocane ring and the propanoate side chain could be a target for cytochrome P450 (CYP) enzymes, leading to the removal of the entire side chain.
-
Oxidation of the Azocane Ring: The carbon atoms alpha to the nitrogen are prime candidates for hydroxylation. Further oxidation could lead to lactam formation.
-
Ester Hydrolysis: The methyl ester of the propanoate side chain is susceptible to hydrolysis by esterase enzymes present in plasma and various tissues, which would convert it to the corresponding carboxylic acid.
-
Ring Opening: While less common for saturated rings, oxidative cleavage of the azocane ring is a theoretical possibility.
Identifying these potential metabolic liabilities early in the discovery process allows for medicinal chemistry efforts to be directed at mitigating these issues, for instance, by introducing blocking groups at susceptible positions.[7]
Below is a diagram illustrating the potential metabolic pathways for this compound.
Caption: Predicted metabolic pathways of this compound.
In Vitro Stability Assessment: A Step-by-Step Approach
In vitro metabolic stability assays are indispensable tools for predicting a compound's behavior in vivo.[8] These assays typically involve incubating the test compound with liver microsomes or hepatocytes and monitoring its degradation over time.[8]
Experimental Workflow: Liver Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of a this compound-based compound using liver microsomes.
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis is used to calculate key parameters that describe the compound's metabolic stability.
| Parameter | Description | Calculation | Significance |
| Half-life (t1/2) | The time it takes for 50% of the parent compound to be metabolized. | t1/2 = 0.693 / k, where k is the elimination rate constant. | A shorter half-life indicates lower metabolic stability. |
| Intrinsic Clearance (CLint) | The inherent ability of the liver to metabolize a drug. | CLint = (0.693 / t1/2) * (mL incubation / mg microsomal protein) | A higher intrinsic clearance suggests more rapid metabolism. |
In Vivo Stability and Pharmacokinetic Profiling
Following promising in vitro data, in vivo studies in animal models are conducted to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile in a whole organism.
Typical Experimental Design for a Rodent Pharmacokinetic Study
-
Animal Model: Sprague-Dawley rats are commonly used.
-
Dosing: The compound is administered intravenously (IV) and orally (PO) to different groups of animals.
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the parent drug (and potentially key metabolites) is quantified using LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters.
| Parameter | Description | Importance |
| Maximum Concentration (Cmax) | The highest concentration of the drug in the plasma after oral administration. | Indicates the rate and extent of absorption. |
| Time to Maximum Concentration (Tmax) | The time at which Cmax is reached. | Provides information on the rate of absorption. |
| Area Under the Curve (AUC) | The total drug exposure over time. | A key indicator of bioavailability. |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Reflects the efficiency of drug elimination. |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. |
| Bioavailability (%F) | The fraction of the orally administered dose that reaches systemic circulation. | A critical parameter for oral drug candidates. |
Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)
A successful drug development program often relies on a strong correlation between in vitro and in vivo data.[9][10] For metabolic stability, a good IVIVC means that the in vitro clearance values are predictive of the in vivo clearance observed in animal studies and, ultimately, in humans. Discrepancies between in vitro and in vivo results can sometimes arise due to factors not captured in the in vitro system, such as transporter effects or the involvement of non-CYP metabolic enzymes.[11]
Conclusion
While specific experimental data on the stability of this compound-based compounds is not yet widely available, this guide provides a robust framework for researchers to initiate their own investigations. By understanding the likely metabolic pathways for this chemical class and by employing the standardized in vitro and in vivo experimental protocols detailed herein, drug development professionals can effectively characterize the stability of their novel compounds. This proactive approach to stability assessment is crucial for identifying and optimizing promising drug candidates and for increasing the probability of success in the challenging journey of bringing a new therapeutic to the clinic.
References
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44247–44311. [Link]
-
Lopes, B. T., Caldeira, M. J., Gaspar, H., & Antunes, A. M. M. (2021). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry, 8, 609251. [Link]
-
Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44247–44311. [Link]
-
ResearchGate. (n.d.). Synthesis of azocine derivatives. Retrieved from [Link]
-
Johnson, T. A. (2018). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 61(23), 10475–10515. [Link]
-
Shafi, S., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Molecules, 25(12), 2787. [Link]
-
Lopes, B. T., Caldeira, M. J., Gaspar, H., & Antunes, A. M. M. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Chemistry, 11, 1137093. [Link]
- Google Patents. (n.d.). Stabilized menthol and other volatile compound compositions and methods.
-
Shukla, S. J., et al. (2023). Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery. Pharmaceutics, 15(8), 2108. [Link]
-
Wiley Online Library. (n.d.). Recent Progress for the Construction of Eight-Membered Nitrogen-Heterocycles. Retrieved from [Link]
-
Njardarson, J. T., et al. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry. [Link]
-
PubChem. (n.d.). Volatile distillate by-product of mint oil that promotes absorption and/or bioavailability of compounds of bio-medical and nutritional interest. Retrieved from [Link]
- Google Patents. (n.d.). Pharmaceutical compositions with enhanced stability.
-
ResearchGate. (n.d.). (PDF) Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
- Google Patents. (n.d.). 3-alkanol derivatives of 4h(1)benzopyrano(3,4-d)isoxazoles.
-
ResearchGate. (n.d.). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]
-
PubMed. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Discovery Today, 26(11), 2635-2646. [Link]
-
ResearchGate. (n.d.). Enantioselective approaches to azocane derivatives. Retrieved from [Link]
- Google Patents. (n.d.). Stable formulations of dronabinol.
-
BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]
-
R Discovery. (2025). Comparative in Vitro Metabolic Profile Study of Five Cathinone Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). The derivatives of azocine and azocane have interesting biological properties. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]
- 9. Metabolic stability and metabolite profiling of emerging synthetic cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 3-Azocan-1-ylpropanoate
Immediate Safety and Handling Imperatives
Before initiating any disposal-related activities, a thorough understanding of the potential hazards is paramount. The azocane moiety, a cyclic amine, suggests that methyl 3-azocan-1-ylpropanoate is likely basic and corrosive. The ester functional group, while generally less reactive, can undergo hydrolysis under acidic or basic conditions.
Personal Protective Equipment (PPE)
A fundamental aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. When handling this compound in any concentration, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles and a face shield.[1][2] | Protects against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Nitrile or butyl rubber gloves (double-gloving is recommended).[3] | Provides a barrier against skin contact, which can lead to chemical burns. Check glove manufacturer's compatibility charts. |
| Body Protection | A chemically resistant lab coat, apron, and closed-toe shoes. For larger quantities, a full chemical suit may be necessary.[3][4] | Prevents bodily contact with the chemical. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[1] If aerosolization is possible, a respirator may be required. | Minimizes the inhalation of potentially harmful vapors. |
Spill Management: A Rapid and Controlled Response
In the event of a spill, a swift and methodical response is crucial to mitigate exposure and environmental contamination.
Spill Cleanup Protocol
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate : If safe to do so, increase ventilation in the area, for instance, by using a chemical fume hood.[5]
-
Don PPE : Before re-entering the area, don the appropriate PPE as outlined in the table above.
-
Containment : For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[6][7]
-
Neutralization (for small, manageable spills) : Due to its basic nature, a spill can be cautiously neutralized with a weak acid, such as citric acid or a commercially available acid neutralizer.[5][8] This should be done by trained personnel only, as the reaction can generate heat.
-
Absorption : Once neutralized, absorb the spill with an inert material.[6][9]
-
Collection : Carefully scoop the absorbent material into a designated, labeled, and chemically compatible waste container.[5][6]
-
Decontamination : Clean the spill area with a mild detergent and water.[5][9] All cleaning materials should be disposed of as hazardous waste.
Disposal Workflow: A Step-by-Step Procedural Guide
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste management company.[10] In-lab chemical treatment should only be considered by highly trained professionals when necessary and permissible by institutional and regulatory guidelines.
Caption: Decision workflow for the disposal of this compound.
Option 1: Professional Disposal Service (Recommended)
This is the most straightforward and safest method for the disposal of this compound.
Protocol:
-
Segregation : Ensure that the waste is not mixed with other incompatible waste streams. Specifically, keep it separate from strong acids and oxidizing agents.[11]
-
Containerization : Use a chemically compatible container, such as a high-density polyethylene (HDPE) jug. Do not use metal containers, as amines can be corrosive to some metals.[12] The container must be in good condition and have a securely fitting cap.[13]
-
Labeling : Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and indicate its corrosive and amine nature.[10]
-
Storage : Store the sealed container in a designated, well-ventilated, and secondary containment area until it is collected by a licensed hazardous waste disposal service.
-
Documentation : Maintain a record of the waste as required by your institution and local regulations, such as those stipulated by the Resource Conservation and Recovery Act (RCRA) in the United States.[14]
Option 2: Chemical Degradation via Alkaline Hydrolysis (For Advanced Laboratories)
This procedure should only be undertaken by personnel with a strong background in synthetic chemistry and a thorough understanding of the potential reaction hazards. The goal is to hydrolyze the ester, which may render the compound less biologically active, though the resulting mixture must still be disposed of as hazardous waste. Alkaline hydrolysis is preferred as it is an irreversible reaction.[15][16][17]
Experimental Protocol:
-
Setup : In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagents : For every 1 part of this compound, prepare approximately 10 parts of a 2M sodium hydroxide (NaOH) solution.
-
Reaction : With vigorous stirring, slowly add the this compound to the NaOH solution in the flask.
-
Heating : Gently heat the mixture to reflux for several hours to ensure complete hydrolysis.
-
Cooling : Allow the reaction mixture to cool to room temperature.
-
Neutralization : Cautiously neutralize the resulting basic solution with a dilute acid (e.g., hydrochloric acid or citric acid) to a pH between 6 and 8. This step should be performed slowly and with cooling, as it can be exothermic.
-
Disposal : The neutralized solution, containing the sodium salt of 3-(azocan-1-yl)propanoic acid and methanol, should be collected in a labeled hazardous waste container for disposal via a professional service.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—prioritizing the use of professional disposal services, employing stringent safety measures, and, when appropriate and permissible, utilizing controlled chemical degradation—researchers can ensure that their valuable work does not come at the cost of safety or environmental integrity. Always consult your institution's specific waste disposal guidelines and the relevant local and national regulations.
References
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]
-
Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2023, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]
- Methyl Propionate Safety Data Sheet. (2024, March 2). Sigma-Aldrich.
- Process for concurrent hydrolysis of esters and separation of products using a simulated moving bed. (1996).
-
How to Properly Clean Up a Hazardous Spill. (2022, December 7). Hazmat School. Retrieved from [Link]
-
How to Choose PPE for Chemical Work. (2023, October 25). Allan Chemical Corporation. Retrieved from [Link]
- Chemical Waste Disposal Guidelines. (n.d.). Emory University.
-
Learn the Basics of Hazardous Waste. (2024, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]
- Safe Handling of Azides. (2013, February 1). University of Pittsburgh.
- 2024 Regulatory Outlook: Advanced Recycling. (2024, January 14).
- Guide for Chemical Spill Response. (n.d.). University of California, Berkeley.
- Laboratory Chemical Waste Handling and Disposal Guidelines. (2023, March 21). University of Canterbury.
-
What are the Health and Safety Guidelines for Using Amines? (n.d.). Diplomata Comercial. Retrieved from [Link]
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
-
Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. Retrieved from [Link]
- Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
-
Hydrolysis of Esters. (2024, May 13). Save My Exams. Retrieved from [Link]
- OC#12 Safe Handling Of Hydrocarbons. (2019, May 11). YouTube.
- Safety D
-
Defining Hazardous Waste. (n.d.). California Department of Toxic Substances Control. Retrieved from [Link]
- Methyl 3-cyanobenzoate Safety Data Sheet. (2023, August 25). Fisher Scientific.
-
The Beginners Guide To Cleaning-Up a Small Chemical Spill. (2023, May 29). Storemasta. Retrieved from [Link]
-
Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved from [Link]
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2024, January 12). Crystal Clean. Retrieved from [Link]
- Safe Handling of Cytotoxics: Guideline Recommend
- Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering.
-
Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]
-
Examples of PPE for Various Dangerous Goods Classes. (2023, July 2). Storemasta. Retrieved from [Link]
- 3-Methylmethcathinone (hydrochloride) Safety Data Sheet. (2024, December 11). Cayman Chemical.
- Safety Data Sheet. (2024, September 8). Sigma-Aldrich.
- Chemical Compatibility Chart. (n.d.). Bal Seal Engineering.
- Methyl cyanoacetate Safety D
- Chemical Compatibility Chart. (n.d.).
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. qmul.ac.uk [qmul.ac.uk]
- 6. acs.org [acs.org]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. hazmatschool.com [hazmatschool.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. crystal-clean.com [crystal-clean.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. nipissingu.ca [nipissingu.ca]
- 14. epa.gov [epa.gov]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. savemyexams.com [savemyexams.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
A Researcher's Guide to Safe Handling: Personal Protective Equipment for Methyl 3-azocan-1-ylpropanoate
Understanding the Risks: A Profile of Methyl 3-azocan-1-ylpropanoate
This compound is a molecule of interest in research and development. Due to the lack of specific toxicological data, we must infer potential hazards from its structural components: the azocane ring and the methyl propanoate ester group. Similar compounds are known to cause a range of health effects. For instance, azocane itself can cause severe skin burns and eye damage[1]. Esters like methyl propionate and methyl cyanoacetate are known to cause serious eye irritation[2][3][4]. Therefore, a conservative approach to handling this compound is warranted, assuming it may possess similar irritant or corrosive properties.
Key Potential Hazards:
-
Eye Irritation/Damage: Direct contact with the eyes is likely to cause serious irritation or potentially severe damage[1][2][3][5].
-
Skin Irritation/Burns: Prolonged or repeated skin contact may lead to irritation or, in a more severe scenario, chemical burns[1][5].
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the nose, throat, and lungs[6].
-
Ingestion: While not an expected route of exposure in a laboratory setting, ingestion may be harmful[3][7].
Core Principles of Protection: A Multi-Layered Approach
Effective protection from chemical hazards is not solely reliant on PPE. It is the final layer in a hierarchy of controls. Before any handling of this compound, ensure the following are in place:
-
Engineering Controls: These are the first line of defense.
-
Administrative Controls: These are the procedures and work practices that reduce exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for handling, storage, and disposal.
-
Training: Ensure all personnel are trained on the potential hazards and safe handling procedures for this and similar chemicals.
-
-
Personal Protective Equipment (PPE): This is your last line of defense and must be selected and used correctly.
Selecting the Right PPE: A Detailed Breakdown
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.
Eye and Face Protection
Given the high potential for serious eye irritation, robust eye and face protection is mandatory.
-
Minimum Requirement: Chemical splash-resistant safety glasses or goggles with side protection that comply with OSHA 29 CFR 1910.133 or EU EN166 standards[1][3].
-
Recommended for Splash Risk: When there is a significant risk of splashing (e.g., during transfers of larger volumes or reactions under pressure), a face shield should be worn in addition to safety goggles[1][8]. Standard eyeglasses are not a substitute for proper safety eyewear[8].
Hand Protection
Gloves are essential to prevent skin contact.
-
Material Selection: Choose gloves made of a material resistant to the chemical. While specific breakthrough times for this compound are not available, nitrile or neoprene gloves are generally a good starting point for many organic chemicals. Always check the glove manufacturer's compatibility charts.
-
Best Practice: Double gloving is recommended, especially when handling concentrated solutions or for prolonged tasks[9]. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff[9].
-
Integrity and Disposal: Always inspect gloves for any signs of degradation or puncture before use. Remove and dispose of contaminated gloves immediately and properly, and always wash your hands after removing gloves[2][9][10].
Skin and Body Protection
Protecting your skin and body from potential splashes is crucial.
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Body Protection: In situations with a high risk of significant exposure, such as a large-scale reaction or a major spill, consider the use of chemical-resistant coveralls[11].
Respiratory Protection
Respiratory protection is generally not required under normal laboratory use conditions where work is conducted in a properly functioning fume hood[2][4]. However, it may be necessary in specific situations:
-
Emergency Situations: In the event of a large spill or a failure of ventilation systems, a NIOSH-approved respirator with an organic vapor cartridge may be necessary[2][12].
-
Aerosol Generation: If the procedure is likely to generate aerosols and cannot be contained within a fume hood, respiratory protection should be used[8].
-
Fit Testing: Any personnel required to wear a respirator must be properly fit-tested and trained in its use according to OSHA regulations[12].
Summary of PPE Recommendations
| Task/Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-scale laboratory use (in a fume hood) | Safety goggles with side shields | Nitrile or neoprene gloves (single pair) | Long-sleeved lab coat | Not generally required |
| Handling larger quantities or splash potential | Safety goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Not generally required if in a fume hood |
| Spill clean-up or ventilation failure | Safety goggles and a face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant coveralls | NIOSH-approved respirator with organic vapor cartridge |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Confirm that the fume hood and other engineering controls are functioning correctly.
-
During Handling: Avoid direct contact with the chemical. Use appropriate tools and techniques to minimize the generation of aerosols or dust. Keep containers tightly closed when not in use[1].
-
After Handling: Thoroughly wash hands and any exposed skin with soap and water[2][3]. Decontaminate work surfaces after use.
Disposal:
-
Chemical Waste: Dispose of this compound and any contaminated materials (e.g., gloves, absorbent pads) as hazardous waste in accordance with local, state, and federal regulations[2][13]. Do not pour down the drain[13].
-
Contaminated PPE: Contaminated disposable PPE, such as gloves, should be placed in a sealed container and disposed of as hazardous waste[9].
First Aid in Case of Exposure
Immediate and appropriate first aid is critical in the event of an exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3][5].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[2][3][5].
-
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek medical attention[2][3][5].
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and drink plenty of water. Seek immediate medical attention[2][3][5].
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
By adhering to these guidelines, researchers can create a safer laboratory environment and minimize the risks associated with handling novel chemical compounds like this compound.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. [Link]
-
Alfa Aesar. (2011). Material Safety Data Sheet. [Link]
-
Samson, I. (2015). Considerations for personal protective equipment when handling cytotoxic drugs. European Pharmaceutical Review. [Link]
-
Connor, T. H. (2011). Safe handling of hazardous drugs. Pharmacy Practice. [Link]
-
Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. [Link]
-
Occupational Safety and Health Administration. (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]
-
ChemBK. (2024). METHYL 3-(PIPERIDIN-1-YL)PROPANOATE. [Link]
-
Carl ROTH. (2022). Safety Data Sheet: Fatty acid methyl ester mixture. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. aksci.com [aksci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. pharmtech.com [pharmtech.com]
- 12. pppmag.com [pppmag.com]
- 13. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
